3-Fluoropyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERRSXDWUCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376450 | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-31-3 | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carboxylic Acid
Introduction
3-Fluoropyridine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a fluorine atom adjacent to a carboxylic acid on a pyridine ring, imparts valuable physicochemical properties to bioactive molecules.[1] The fluorine substitution can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets through favorable electrostatic interactions. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable compound, focusing on the underlying reaction mechanisms and practical considerations for researchers in the field.
The core challenge in synthesizing this compound lies in the precise and regioselective introduction of both the fluorine and carboxylic acid functionalities onto the pyridine scaffold. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly influences the reactivity of the ring, necessitating carefully chosen synthetic methodologies. This guide will delve into the most prevalent and mechanistically insightful approaches, including directed ortho-metalation and strategies involving halogen dance rearrangements.
Key Synthetic Strategies and Mechanistic Insights
The synthesis of this compound predominantly relies on the functionalization of a pre-existing 3-fluoropyridine core. The regioselective introduction of the carboxylic acid group at the C2 position is the critical transformation.
Directed ortho-Metalation (DoM) of 3-Fluoropyridine
Directed ortho-metalation (DoM) stands out as a powerful and widely employed strategy for the C-H functionalization of aromatic and heteroaromatic compounds.[2][3] In the context of 3-fluoropyridine, the fluorine atom can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C2 position.[4]
Mechanism of Directed ortho-Metalation
The mechanism of DoM involves the coordination of a lithium-based strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to the Lewis basic fluorine atom. This coordination pre-assembles the base in proximity to the C2 proton, leading to its selective abstraction and the formation of a 2-lithiated intermediate.
The choice of base and reaction conditions is critical to the success of this reaction. Strong, non-nucleophilic bases are often preferred to avoid unwanted side reactions. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and efficiency of the lithiation.[4]
Once the 2-lithiated 3-fluoropyridine intermediate is formed, it can be trapped with a suitable electrophile to introduce the carboxylic acid functionality. Carbon dioxide (CO2), in either gaseous form or as dry ice, is the most common electrophile for this purpose. The highly nucleophilic organolithium species readily attacks the electrophilic carbon of CO2, forming a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired this compound.
Experimental Protocol: Directed ortho-Metalation and Carboxylation of 3-Fluoropyridine
Materials:
-
3-Fluoropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF.
-
3-Fluoropyridine is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Crushed dry ice is added portion-wise to the reaction mixture. A slight exotherm may be observed. The mixture is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Synthesis via Halogen Dance Rearrangement
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base.[5] This phenomenon can be strategically employed for the synthesis of this compound, particularly when starting from a differently halogenated pyridine precursor.
Mechanism of the Halogen Dance
The halogen dance is driven by the relative thermodynamic stability of the organolithium intermediates formed during the reaction.[5][6] The process is typically initiated by deprotonation of the pyridine ring by a strong base, such as lithium diisopropylamide (LDA). This generates a lithiated species that can then undergo a series of halogen and lithium transfers.
For instance, starting with a 2-halo-3-fluoropyridine, deprotonation at the 4-position can occur. The resulting lithiated species can then induce a "halogen dance," leading to the thermodynamically more stable 2-lithiated-3-fluoropyridine intermediate, which can then be carboxylated. The precise outcome of a halogen dance reaction is highly dependent on the nature of the halogens, the base used, the solvent, and the reaction temperature.[5][7][8] Continuous-flow chemistry has emerged as a powerful tool to control the selectivity of these reactions by enabling precise control over reaction time and temperature.[6][8]
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Diagram 1: Directed ortho-Metalation of 3-Fluoropyridine
Caption: Mechanism of this compound synthesis via Directed ortho-Metalation.
Diagram 2: Conceptual Workflow for Halogen Dance Synthesis
Caption: Conceptual workflow for the synthesis utilizing a Halogen Dance rearrangement.
Data Summary
The following table summarizes typical reaction parameters for the directed ortho-metalation approach. Yields can vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Value |
| Starting Material | 3-Fluoropyridine |
| Base | n-Butyllithium |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Electrophile | Carbon Dioxide (dry ice) |
| Typical Yield | 60-80% |
Conclusion
The synthesis of this compound is a critical process for the advancement of medicinal chemistry. The directed ortho-metalation of 3-fluoropyridine represents the most direct and efficient route, leveraging the fluorine atom as a directing group for regioselective lithiation and subsequent carboxylation. While the halogen dance rearrangement offers an alternative and mechanistically intriguing pathway, its practical application for this specific target is often more complex. A thorough understanding of these synthetic mechanisms and the practical aspects of their execution is essential for researchers and scientists in the field of drug development, enabling the creation of novel and effective therapeutic agents.
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Strategic Importance of a Fluorinated Pyridine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoropyridine-2-carboxylic Acid
This compound (CAS 152126-31-3) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a fluorine atom, provides a unique combination of electronic and steric properties. The pyridine core is a common motif in pharmaceuticals, while the carboxylic acid group offers a handle for amide bond formation and can act as a key interaction point with biological targets.
The strategic placement of a fluorine atom at the 3-position is particularly noteworthy. Fluorine, being the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preference.[3][4][5] These modulations are often exploited in drug design to enhance pharmacokinetic profiles, improve target affinity, and block sites of metabolic degradation.[3][5][6] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details the experimental protocols for their determination, and discusses the implications for its application in research and development.
Core Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use. These values are critical for predicting the compound's behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₂ | [1][2][7] |
| Molecular Weight | 141.10 g/mol | [1][2][7] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Melting Point | 154 °C | [1][2] |
| Boiling Point | 265.2 °C (at 760 mmHg) | [1][2] |
| Density | 1.419 g/cm³ | [1][2] |
| pKa (Predicted) | 2.71 ± 0.10 | [1][2] |
| LogP (Predicted) | 0.91890 | [1] |
| Flash Point | 114.2 °C | [1][2] |
Detailed Analysis of Key Properties
Acidity and Ionization State (pKa)
The predicted pKa of 2.71 is characteristic of a carboxylic acid group whose acidity is enhanced by the electron-withdrawing effects of both the pyridine ring and the adjacent fluorine atom.[1][2]
-
Causality and Significance: The pKa value is paramount as it dictates the ionization state of the molecule at a given pH.[8] According to the Henderson-Hasselbalch equation, at physiological pH (~7.4), which is more than four units above the pKa, the carboxylic acid group will be almost completely deprotonated to its carboxylate form. This anionic state has profound implications:
-
Solubility: The charged carboxylate form generally exhibits significantly higher aqueous solubility than the neutral acid form.
-
Biological Interactions: The negatively charged group can form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in protein binding pockets, often acting as a critical pharmacophore.
-
Membrane Permeability: The high polarity of the anionic form typically reduces passive diffusion across lipid membranes, which must be considered in drug design.
-
Thermal Stability (Melting Point)
The sharp and relatively high melting point of 154 °C suggests that this compound exists as a stable, well-ordered crystalline solid at room temperature.[1][2]
-
Causality and Significance: A defined crystalline state is crucial for pharmaceutical development, influencing properties such as purity, stability, and dissolution rate.[9] The thermal stability indicated by the melting point is essential for assessing storage conditions and compatibility with manufacturing processes like milling or formulation. Differential Scanning Calorimetry (DSC) is the gold-standard technique for precisely characterizing such thermal transitions.[10][11]
Lipophilicity (LogP)
The predicted octanol-water partition coefficient (LogP) of approximately 0.91 suggests the compound has moderate lipophilicity.[1]
-
Causality and Significance: LogP is a key indicator of a drug's ability to permeate biological membranes and its distribution between aqueous and lipid environments in the body.[6] A LogP value around 1 often represents a balance between aqueous solubility and lipid permeability, a desirable trait for many drug candidates. The fluorine atom can increase lipophilicity, which in this case helps to offset the high polarity of the carboxylic acid group, contributing to a balanced profile.[6][12]
Experimental Determination Protocols
To ensure scientific rigor, the determination of these properties must follow validated experimental protocols. The following sections detail the methodologies for measuring pKa, solubility, and melting point.
Protocol 1: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[13][14][15]
Methodology Rationale: This method relies on monitoring the pH of a solution as a titrant of known concentration is added. The point of half-equivalence, where the concentrations of the acidic and conjugate base forms are equal, corresponds to the pKa. The inflection point of the resulting titration curve provides a precise determination of this value.[8][14]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[13]
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[8][13]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer. Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]
-
Initial pH Adjustment: Acidify the solution to a pH approximately 2 units below the expected pKa (e.g., to pH ~1.8-2.0) using a standardized solution of 0.1 M HCl.[8]
-
Titration: Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
-
Data Collection: Continue the titration until the pH is approximately 2 units above the final expected equivalence point (e.g., pH 12-12.5).[8][13]
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[14]
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium thermodynamic solubility due to its reliability.[16][17]
Methodology Rationale: This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the compound and allowing sufficient time for equilibration, the measured concentration of the resulting clear supernatant represents the maximum solubility under the specified conditions.[18]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid should be clearly visible.[16]
-
Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., 25 °C or 37 °C). Agitate for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).[19]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[20]
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Validation: Prepare at least three replicate samples to ensure the precision of the measurement.
Caption: Workflow for equilibrium solubility by the shake-flask method.
Protocol 3: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides precise melting point (Tm) and enthalpy of fusion (ΔH) data.[10][21]
Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] Melting is an endothermic process that appears as a distinct peak on the DSC thermogram. The onset or peak of this peak is taken as the melting point.[11]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the crystalline this compound (typically 1-5 mg) into a DSC sample pan (e.g., aluminum).
-
Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's furnace.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., from 25 °C to 200 °C). The sample chamber is typically purged with an inert gas like nitrogen.[9]
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Caption: Workflow for melting point determination using DSC.
Spectroscopic Profile
Structural confirmation of this compound relies on standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm).[22]
-
¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region.[22] The carbon bonded to the fluorine will show a large C-F coupling constant.
-
FTIR: The infrared spectrum will exhibit a very broad O-H stretching band for the hydrogen-bonded carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1750 cm⁻¹.[22] The C-F stretch typically appears in the 1150-1250 cm⁻¹ region.[23]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of 141.10 g/mol .[7] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[22]
Safety and Handling
According to safety data sheets, this compound is an irritant.[24]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[24][25]
-
Precautions: Handling should be performed in a well-ventilated area, such as a fume hood.[24] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[25][26] Avoid generating dust.[24][26]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][26]
Conclusion
This compound is a valuable chemical entity whose utility is defined by its key physicochemical properties. Its low pKa ensures it exists predominantly as an anion in physiological conditions, influencing its solubility and biological interactions. Its moderate lipophilicity and stable crystalline nature further contribute to a profile that is attractive for drug discovery and as a versatile synthetic intermediate. A thorough understanding and precise experimental determination of these properties, using the robust protocols outlined in this guide, are essential for its effective and predictable application in scientific research.
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. Cas 152126-31-3,this compound | lookchem [lookchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. scbt.com [scbt.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 10. torontech.com [torontech.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. chemicalbook.com [chemicalbook.com]
- 25. fishersci.com [fishersci.com]
- 26. acrospharma.co.kr [acrospharma.co.kr]
3-Fluoropyridine-2-carboxylic acid spectroscopic data (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to 3-Fluoropyridine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound (CAS 152126-31-3), a key building block in modern medicinal chemistry and materials science.[1][2] As a fluorinated pyridine derivative, its unique electronic properties necessitate precise structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive reference for researchers, scientists, and drug development professionals. The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical utility in a laboratory setting.
Introduction: The Significance of Spectroscopic Characterization
This compound is a heterocyclic compound whose structural rigidity and the specific placement of electron-withdrawing fluorine and carboxylic acid groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The fluorine atom, in particular, can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity in target molecules.
Given these high-stakes applications, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will explore the three primary spectroscopic techniques used for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of atoms and their connectivity within the molecule's carbon-hydrogen framework, and to directly observe the fluorine nucleus.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): To determine the exact molecular weight and to study the molecule's fragmentation patterns, which provides further structural confirmation.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The fluorine at position 3 and the carboxylic acid at position 2 create a distinct electronic environment that governs the spectroscopic output.
| Property | Value | Source |
| CAS Number | 152126-31-3 | [3][4] |
| Molecular Formula | C₆H₄FNO₂ | [1][2][3][4] |
| Molecular Weight | 141.10 g/mol | [1][4] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Melting Point | 154 °C | [1][2] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C2 [label="C2", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C3", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1!", fontcolor="#202124"]; C5 [label="C5", pos="-1.2,-0.5!", fontcolor="#202124"]; C6 [label="C6", pos="-1.2,0.5!", fontcolor="#202124"];
// Substituent nodes C_COOH [label="C", pos="2.4,1!", fontcolor="#202124"]; O1_COOH [label="O", pos="3.4,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_COOH [label="OH", pos="2.4,2!", fontcolor="#202124"]; F3 [label="F", pos="2.2,-1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"]; H4 [label="H", pos="0,-2!", fontcolor="#5F6368"]; H5 [label="H", pos="-2.2,-1!", fontcolor="#5F6368"]; H6 [label="H", pos="-2.2,1!", fontcolor="#5F6368"];
// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituent bonds C2 -- C_COOH; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH; C3 -- F3; C4 -- H4; C5 -- H5; C6 -- H6; }
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, we examine ¹H, ¹³C, and ¹⁹F nuclei to build a complete structural picture.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms. We expect four distinct signals: three for the aromatic protons on the pyridine ring and one for the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitrogen, fluorine, and carbonyl group will shift the ring protons downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 - 14.0 | Broad Singlet | - | H (COOH) |
| ~8.4 - 8.6 | Doublet of Doublets (dd) | J(H6-H5) ≈ 5 Hz, J(H6-F) ≈ 2 Hz | H-6 |
| ~7.8 - 8.0 | Triplet of Doublets (td) | J(H4-H5) ≈ 8 Hz, J(H4-F) ≈ 10 Hz | H-4 |
| ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz | H-5 |
Expertise & Causality:
-
The carboxylic acid proton is highly deshielded and appears as a broad singlet due to rapid chemical exchange and hydrogen bonding. Its integration corresponds to one proton.
-
H-6 is adjacent to the electronegative nitrogen, placing it furthest downfield among the ring protons. It exhibits coupling to H-5 (ortho) and a smaller coupling to the fluorine atom (meta).
-
H-4 experiences strong coupling to the adjacent fluorine (ortho) and to H-5 (ortho), resulting in a characteristic triplet of doublets.
-
H-5 is coupled to both H-4 and H-6.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms (F, O, N).
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~165 - 170 | Low | C=O (Carboxylic Acid) | | ~155 - 160 | ¹J(C-F) ≈ 240-260 Hz | C-3 | | ~148 - 152 | ²J(C-F) ≈ 15-20 Hz | C-2 | | ~140 - 145 | ³J(C-F) ≈ 3-5 Hz | C-6 | | ~125 - 130 | ²J(C-F) ≈ 20-25 Hz | C-4 | | ~120 - 125 | ³J(C-F) ≈ 5-10 Hz | C-5 |
Expertise & Causality:
-
The carbonyl carbon (C=O) appears in the typical downfield region for carboxylic acids.[5][6]
-
C-3 , being directly bonded to fluorine, shows the largest chemical shift in the aromatic region and a very large one-bond coupling constant (¹J(C-F)). This is a definitive diagnostic peak.
-
C-2 and C-4 , both two bonds away from the fluorine, exhibit significant two-bond coupling (²J(C-F)).
-
C-6 and C-5 show smaller three-bond couplings, which may not always be resolved.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this molecule, a single fluorine environment is expected.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | Triplet of Doublets (td) |
Expertise & Causality:
-
The chemical shift is reported relative to a standard like CFCl₃.[7][8] The observed range is typical for a fluorine atom attached to an aromatic ring.
-
The signal will be split by the adjacent protons: a large coupling to the ortho proton (H-4) and a smaller coupling to the meta proton (H-6), resulting in a triplet of doublets. This confirms the substitution pattern.
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to observe the exchangeable carboxylic acid proton.
-
Instrument Setup: The experiment is typically run on a 400 MHz or 500 MHz spectrometer.
-
Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra at room temperature.
-
Processing: The resulting Free Induction Decay (FID) is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber.
Interpretation of Key Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~1720 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1470 | Medium to Strong | C=C & C=N Stretch | Pyridine Ring |
| ~1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |
| ~1300 - 1200 | Medium | C-O Stretch | Carboxylic Acid |
| ~900 | Medium | O-H Bend (out-of-plane) | Carboxylic Acid |
Expertise & Causality:
-
The most prominent feature is the extremely broad O-H stretching band from the carboxylic acid, which spans from ~3300 to 2500 cm⁻¹.[9][10] This broadness is a direct result of intermolecular hydrogen bonding in the solid state.
-
The sharp, intense peak around 1700 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group .[10][11] Its position indicates a conjugated carboxylic acid.
-
The presence of a strong absorption in the 1250-1150 cm⁻¹ region is characteristic of the C-F bond stretch , confirming the fluorination of the pyridine ring.[12]
-
Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds .[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
This technique is ideal for analyzing solid samples directly without extensive preparation.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for absorptions from atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.
Interpretation of the Mass Spectrum (ESI)
-
Molecular Ion: In positive ion mode ESI (+), the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 142.1. In negative ion mode ESI (-), the deprotonated molecule, [M-H]⁻, would be observed at m/z 140.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Analysis: Collision-Induced Dissociation (CID) of the molecular ion can induce fragmentation. Key expected losses from the [M+H]⁺ ion include:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 124.1.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 98.1 (protonated 3-fluoropyridine).[13][14]
-
Loss of HCOOH (46 Da): Loss of the entire carboxylic acid group as formic acid, leading to a fragment at m/z 96.1.
-
| m/z (Positive Mode) | Proposed Ion Structure |
| 142.1 | [C₆H₄FNO₂ + H]⁺ (Protonated Molecule) |
| 124.1 | [M+H - H₂O]⁺ |
| 98.1 | [M+H - CO₂]⁺ |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, color="#EA4335"];Parent [label="[M+H]⁺\nm/z = 142.1"]; Frag1 [label="[M+H - H₂O]⁺\nm/z = 124.1"]; Frag2 [label="[M+H - CO₂]⁺\nm/z = 98.1"];
Parent -> Frag1 [label="- H₂O"]; Parent -> Frag2 [label="- CO₂"]; }
Caption: Proposed major fragmentation pathways in positive ion ESI-MS/MS.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure purity before introduction to the mass spectrometer.
-
Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The solvent evaporates, and the resulting ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provides a multi-faceted and self-validating characterization of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra confirm the atomic connectivity and substitution pattern. The IR spectrum rapidly verifies the presence of the key carboxylic acid, pyridine, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive dataset serves as an authoritative reference for researchers, ensuring the quality and identity of this critical chemical building block in their scientific endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 3. This compound | CAS 152126-31-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. www1.udel.edu [www1.udel.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. revroum.lew.ro [revroum.lew.ro]
crystal structure analysis of 3-Fluoropyridine-2-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Fluoropyridine-2-carboxylic Acid
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of high-value molecules for the pharmaceutical and materials science sectors. Its utility is fundamentally linked to its three-dimensional structure and the intermolecular forces that govern its assembly in the solid state. An exhaustive understanding of its crystal structure is therefore not merely an academic exercise but a prerequisite for controlling its physicochemical properties, such as solubility, stability, and bioavailability in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the methodologies and analytical logic employed in the complete crystal structure elucidation of this compound, from synthesis and single-crystal growth to advanced diffraction analysis and the interpretation of supramolecular architecture.
Introduction: The Strategic Importance of Solid-State Characterization
The introduction of a fluorine atom onto a pyridine ring profoundly alters its electronic properties, pKa, and metabolic stability, making fluorinated pyridines highly sought-after motifs in drug design.[1] this compound, in particular, serves as a key intermediate for various therapeutic agents and functional materials. The solid-state structure of this molecule dictates how it interacts with its environment. Crystal engineering—the rational design of crystalline solids—relies on a deep understanding of the non-covalent interactions that direct molecular packing.[2] For researchers and drug development professionals, analyzing the crystal structure provides critical insights into:
-
Polymorphism: The existence of different crystal forms of the same compound, which can have drastically different properties.[3]
-
Solubility and Dissolution Rate: Crystal packing energy directly influences the energy required to break the lattice, impacting how readily the compound dissolves.
-
Chemical Stability: The arrangement of molecules in a crystal can affect their susceptibility to degradation.
-
Intellectual Property: Novel polymorphic forms can be patentable, providing a significant competitive advantage.
This guide will walk through the essential steps and rationale for a complete structural analysis, providing a framework for the investigation of this and similar molecules.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully characterized crystal structure involves a logical sequence of experimental and analytical procedures. Each step is designed to yield specific, high-quality data that informs the next.
Synthesis and Crystallization Protocol
The prerequisite for any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for preparing the target compound.[4]
-
Starting Material: Commercially available lithium 3-fluoropicolinate is used as the precursor.
-
Dissolution & Recrystallization: Dissolve the lithium 3-fluoropicolinate (e.g., 10 mmol) in a minimal amount of a hot ethanol-water (9:1 v/v) mixture. Allow the solution to cool slowly to recrystallize the salt, which helps in removing impurities.
-
Acidification: Filter the recrystallized salt and redissolve it in the ethanol-water mixture. Acidify the solution dropwise with concentrated hydrochloric acid (HCl) until the pH is acidic, causing the free carboxylic acid to precipitate.
-
Isolation: The white to light yellow precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purity Confirmation: The purity of the bulk material should be confirmed by techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and melting point analysis.[4]
Protocol 2: Single Crystal Growth
The growth of a single crystal is often the most challenging step. The goal is to create a highly ordered, defect-free crystal of sufficient size (~0.1-0.3 mm). Slow evaporation is a reliable method.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A mixture of ethanol and water, or ethyl acetate and hexane, are common starting points.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature.
-
Evaporation: Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.
Core Technique: X-ray Diffraction
X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[5][6] Both single-crystal and powder diffraction techniques are employed for a comprehensive analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the precise three-dimensional coordinates of every atom in the unit cell, yielding detailed information on bond lengths, angles, and intermolecular interactions.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As it is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction intensities.[7]
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze a polycrystalline (powder) sample and serves as a fingerprint for a specific crystalline phase.[5] It is invaluable for routine identification, purity assessment, and polymorphism screening.
Methodology:
-
Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.
-
Data Collection: The sample is scanned over a range of angles (2θ) while being irradiated with X-rays.
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the substance's crystal lattice. The peak positions are defined by Bragg's Law and are unique to that specific crystalline form.
Structural Analysis: Decoding the Crystal Packing
While the precise crystal structure of this compound is not publicly deposited in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on the known behavior of its functional groups and related molecules.[4][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₂ | [9] |
| Molecular Weight | 141.10 g/mol | [10][9] |
| Melting Point | 154 °C | [10] |
| Appearance | Light yellow to brown crystalline powder | |
| pKa (Predicted) | 2.71 ± 0.10 |
Molecular Conformation
The molecule consists of a planar pyridine ring with a carboxylic acid group at the 2-position and a fluorine atom at the 3-position. A key conformational feature is the torsion angle between the plane of the pyridine ring and the carboxylic acid group. Steric hindrance between the carboxylic acid and the fluorine atom may cause the carboxyl group to twist slightly out of the ring plane. This is a common feature in ortho-substituted pyridine carboxylic acids.[7]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by a network of strong and weak intermolecular interactions that satisfy the hydrogen bonding capabilities of the molecule.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The pyridine ring nitrogen is also a strong hydrogen bond acceptor. This combination allows for the formation of robust supramolecular synthons. A highly probable motif is the formation of chains via O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of an adjacent molecule. This is a well-established pattern in related structures like 2-chloropyridine-3-carboxylic acid and 2-bromopyridine-3-carboxylic acid.[7]
-
π-π Stacking: The electron-deficient pyridine rings are expected to arrange in face-to-face or offset π-stacking configurations, contributing significantly to the lattice energy.[4]
-
Weak Interactions: Weaker C-H···O and C-H···F interactions will likely provide additional stabilization to the three-dimensional network, fine-tuning the overall crystal packing.[2][11]
Table 2: Representative Crystallographic Data Table (Hypothetical)
Upon successful SC-XRD analysis, the data would be presented in a standardized format as shown below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂(all data) | < 0.15 |
Conclusion for the Field
The comprehensive is a critical step in harnessing its full potential in drug development and material science. By employing a systematic workflow encompassing synthesis, high-quality crystal growth, and rigorous X-ray diffraction analysis, researchers can obtain a detailed atomic-level understanding of its solid-state form. This knowledge is paramount for controlling its physical properties, ensuring batch-to-batch consistency, identifying and characterizing polymorphs, and securing intellectual property. The principles and protocols outlined in this guide provide a robust framework for the structural elucidation of this and other vital molecular building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]
- 3. Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. mdpi.com [mdpi.com]
- 7. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. scbt.com [scbt.com]
- 10. Cas 152126-31-3,this compound | lookchem [lookchem.com]
- 11. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3-Fluoropyridine-2-carboxylic Acid: A Technical Guide for Researchers
Introduction
3-Fluoropyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic properties, stemming from the interplay between the electron-withdrawing carboxylic acid and fluorine substituents on the pyridine ring, make it a valuable synthon for accessing novel chemical entities. However, a comprehensive understanding of its solubility profile in various organic solvents—a critical parameter for reaction optimization, purification, and formulation—remains a sparsely documented area. This guide provides an in-depth analysis of the solubility characteristics of this compound, drawing upon inferred data from synthetic procedures and comparative analysis with structurally related compounds.
Physicochemical Properties: The Foundation of Solubility
A molecule's solubility is governed by its intrinsic physicochemical properties. For this compound (CAS 152126-31-3), the following parameters are key to understanding its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₂ | [1] |
| Molecular Weight | 141.10 g/mol | [1] |
| Melting Point | 154 °C | [1] |
| pKa | 2.71 ± 0.10 (Predicted) | [1] |
| LogP | 0.91890 (Predicted) | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the pyridine nitrogen, the carbonyl oxygen, and the fluorine atom). Its acidic nature (pKa ~2.71) and moderate polarity suggest a nuanced solubility profile, with favorable interactions in polar solvents, particularly those capable of hydrogen bonding.
Inferred Solubility Profile in Common Organic Solvents
| Solvent Class | Solvent | Inferred Solubility | Rationale & Citation |
| Polar Protic | Methanol | Soluble | Used as a solvent for reactions involving derivatives of the target compound.[2] |
| Ethanol | Soluble | A 9:1 ethanol/water mixture is used for recrystallization, indicating good solubility in hot ethanol.[3] | |
| Isopropanol | Moderately Soluble | Used in the synthesis of the isopropyl ester of the target compound.[2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | By analogy to nicotinic acid, which shows high solubility in DMSO.[4] |
| Acetone | Moderately Soluble | By analogy to nicotinic acid, which is soluble in acetone.[4] | |
| Acetonitrile | Sparingly Soluble | Used in the synthesis of related fluoropyridine compounds.[5] Nicotinic acid exhibits lower solubility in acetonitrile compared to other polar solvents.[4] | |
| Tetrahydrofuran (THF) | Sparingly Soluble | Used as a reaction medium for Grignard reactions involving similar fluoropyridines.[6] | |
| Ethyl Acetate | Sparingly Soluble | Frequently used with a nonpolar co-solvent (petroleum ether) for recrystallization of related compounds, suggesting it is a moderately good solvent, while petroleum ether acts as an anti-solvent.[5] | |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | Used as a solvent for the conversion of the carboxylic acid to the acid chloride with thionyl chloride, often at elevated temperatures.[3] |
| Halogenated | Dichloromethane (DCM) | Soluble | Used for extraction of related compounds, indicating good solubility.[5] |
| 1,2-Dichloroethane | Soluble | Used as a solvent in the synthesis of a derivative.[2] | |
| Nonpolar Aliphatic | Hexane / Petroleum Ether | Insoluble | Used as an anti-solvent for the recrystallization of related compounds, indicating poor solubility.[5] |
Expert Interpretation: The data suggests that this compound is most soluble in polar solvents, particularly those that can engage in hydrogen bonding (e.g., alcohols) or have a high polarity (e.g., DMSO, DCM). Its solubility is expected to be lower in less polar solvents like ethyl acetate and toluene, and very low in nonpolar aliphatic hydrocarbons.
Experimental Workflow for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that the system reaches equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved solid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Factors Influencing Solubility: A Deeper Dive
Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is paramount. The presence of both a carboxylic acid group and a pyridine ring makes this compound a polar molecule.
Caption: Solute-Solvent Interaction Logic.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group and the pyridine nitrogen, resulting in high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Dichloromethane): These solvents can accept hydrogen bonds and have large dipole moments, allowing for effective solvation.
-
Nonpolar Solvents (e.g., Hexane): The lack of favorable interactions with the polar functional groups of the molecule leads to poor solubility.
The Impact of Water
For many carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility.[7][8] This "water-enhanced solubility" is due to the formation of hydrogen-bonded bridges between the carboxylic acid and the organic solvent molecules, facilitated by water. This is a critical consideration for reactions conducted in non-anhydrous solvents or for extractions from aqueous phases.
Practical Applications and Recommendations
-
Reaction Solvent Selection: For homogeneous reactions, polar aprotic solvents like Dichloromethane or polar protic solvents like Methanol and Ethanol are excellent starting points.
-
Purification by Recrystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. The use of an ethanol/water mixture for recrystallization is a documented example.[3] Alternatively, a polar solvent like ethyl acetate paired with a nonpolar anti-solvent like hexane or petroleum ether could be effective.
-
Extraction: Dichloromethane and ethyl acetate are suitable choices for extracting this compound from aqueous solutions, depending on the pH.
Conclusion
While quantitative solubility data for this compound remains to be systematically documented, a robust qualitative understanding can be derived from its chemical structure and the solvents employed in its synthesis and purification. This guide provides a framework for researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development. The experimental protocol outlined herein offers a clear path for generating precise quantitative data, which would be a valuable contribution to the broader scientific community.
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
An In-Depth Technical Guide to 3-Fluoropyridine-2-carboxylic Acid: Discovery, Synthesis, and Applications
Abstract
3-Fluoropyridine-2-carboxylic acid, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone in the edifice of modern medicinal and agrochemical research. The strategic placement of a fluorine atom and a carboxylic acid group on the pyridine scaffold imbues this molecule with unique electronic properties and versatile reactivity, making it a highly sought-after building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its historical synthetic evolution, from classical methodologies to contemporary regioselective strategies. We will explore the underlying chemical principles that govern its synthesis, provide detailed experimental insights, and illuminate its critical role in the development of innovative chemical entities.
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into organic molecules is a powerful strategy in drug discovery.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1]
The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. When the advantageous properties of fluorine are combined with this privileged scaffold, the resulting fluorinated pyridines become exceptionally valuable synthetic intermediates. This compound (also known as 3-fluoropicolinic acid) is a prime example of such a synergistic combination, offering a synthetically versatile handle for the construction of elaborate molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 152126-31-3 | [2] |
| Molecular Formula | C₆H₄FNO₂ | [2] |
| Molecular Weight | 141.10 g/mol | [2] |
| Melting Point | 154 °C | [2] |
| Boiling Point | 265.2 °C at 760 mmHg | [2] |
| pKa | 2.71 ± 0.10 (Predicted) | [2] |
| Appearance | Light yellow to brown crystalline powder | [2] |
A Historical Perspective on Synthesis: From Classical Reactions to Modern Precision
The synthetic history of this compound is not one of a single, celebrated discovery but rather an evolution of chemical ingenuity. Early approaches likely relied on established, albeit often harsh and low-yielding, named reactions, while modern syntheses leverage a deeper understanding of organometallic chemistry to achieve remarkable efficiency and regioselectivity.
Plausible Historical Synthetic Routes
While a definitive first synthesis is not readily apparent in the literature, two classical methods present logical, early pathways to this compound.
The Balz-Schiemann reaction, a cornerstone of aromatic fluorination, offers a direct, albeit challenging, route. This method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
-
Causality Behind Experimental Choices: The choice of the Balz-Schiemann reaction is predicated on the availability of the corresponding aminopyridine precursor. The use of fluoroboric acid (HBF₄) or its salts provides both the diazotizing medium and the fluoride source. The thermal decomposition step, while often requiring high temperatures, is the key C-F bond-forming step. A significant challenge with this method is the potential for decarboxylation of the starting material or product under the harsh, acidic, and thermal conditions.
Experimental Protocol: A Representative Balz-Schiemann Approach
-
Diazotization: 3-Aminopyridine-2-carboxylic acid is dissolved in an aqueous solution of fluoroboric acid at low temperature (typically 0-5 °C). A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
Isolation: The resulting diazonium salt, often a solid precipitate, is isolated by filtration and washed with cold ether and dried under vacuum.
-
Thermolysis: The dry diazonium salt is heated, often in an inert solvent or neat, to induce decomposition, releasing nitrogen gas and boron trifluoride, and forming this compound.
-
Purification: The crude product is then purified by recrystallization or chromatography.
Another logical early approach involves the synthesis of a stable, fluorinated precursor, 3-fluoro-2-methylpyridine (3-fluoro-2-picoline), followed by oxidation of the methyl group to a carboxylic acid.
-
Causality Behind Experimental Choices: This two-step approach circumvents the potential instability of the aminopyridine carboxylic acid in the Balz-Schiemann reaction. The synthesis of 3-fluoro-2-picoline can be achieved through various methods, including the Balz-Schiemann reaction on 3-amino-2-methylpyridine. The subsequent oxidation of the methyl group is a well-established transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic media are typically employed. The choice of oxidant and reaction conditions is critical to avoid degradation of the pyridine ring.
Experimental Protocol: Oxidation of 3-Fluoro-2-methylpyridine
-
Reaction Setup: 3-Fluoro-2-methylpyridine is suspended in water or an aqueous solution of sulfuric acid.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise while monitoring the reaction temperature. The reaction is typically heated to drive it to completion.
-
Workup: Upon completion, the excess oxidant is quenched (e.g., with sodium bisulfite). The reaction mixture is filtered to remove manganese dioxide.
-
Isolation: The filtrate is acidified to precipitate the this compound, which is then collected by filtration and purified by recrystallization.
The Modern Era: Directed ortho-Metalation (DoM)
The advent of directed ortho-metalation (DoM) revolutionized the synthesis of substituted aromatics, and this compound is a prime beneficiary of this technology. This powerful technique, pioneered and extensively developed by the likes of Victor Snieckus and Manfred Schlosser, allows for the highly regioselective deprotonation of an aromatic ring at the position adjacent to a directing metalation group (DMG).
In the case of 3-fluoropyridine, the fluorine atom itself, while only a moderate DMG, in conjunction with the inductive effect of the pyridine nitrogen, directs lithiation primarily to the 2-position. This approach offers a highly efficient and versatile route starting from the readily available 3-fluoropyridine.
-
Causality Behind Experimental Choices: The choice of a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is crucial. These bases are strong enough to deprotonate the pyridine ring but are less prone to nucleophilic addition to the pyridine ring compared to alkyllithiums like n-butyllithium. The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions. The subsequent quenching with an electrophile, in this case, carbon dioxide (from dry ice or CO₂ gas), introduces the carboxylic acid functionality.
Experimental Protocol: Directed ortho-Metalation of 3-Fluoropyridine
-
Base Preparation (in situ): A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (argon or nitrogen). An equimolar amount of n-butyllithium is added dropwise to generate LDA.
-
Lithiation: A solution of 3-fluoropyridine in anhydrous THF is added slowly to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete deprotonation.
-
Carboxylation: The reaction mixture is then quenched by pouring it over an excess of crushed dry ice or by bubbling carbon dioxide gas through the solution.
-
Workup and Isolation: The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water, washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the this compound. The product is then collected by filtration and dried.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic strategies discussed.
Caption: Plausible historical synthetic routes to this compound.
Caption: Modern synthesis via Directed ortho-Metalation (DoM).
Applications in Drug Discovery and Agrochemicals
This compound is not an end in itself but a valuable intermediate for the synthesis of a wide range of biologically active molecules. The carboxylic acid group serves as a versatile handle for amide bond formation, a common linkage in pharmaceutical compounds.
Examples of its application include:
-
Pharmaceuticals: It is a key building block in the synthesis of various drug candidates targeting a range of therapeutic areas, including central nervous system disorders, inflammation, and oncology. The fluorine atom can enhance blood-brain barrier penetration or improve metabolic stability, while the pyridine nitrogen and carboxylic acid can engage in crucial hydrogen bonding interactions with protein targets.
-
Agrochemicals: In the agrochemical industry, this compound is used to create novel herbicides, insecticides, and fungicides with improved potency, selectivity, and environmental profiles.
Conclusion and Future Outlook
The journey of this compound from a molecule accessible through challenging classical methods to one readily synthesized with high precision via modern organometallic techniques mirrors the broader evolution of synthetic organic chemistry. Its continued importance as a building block in the life sciences is assured. Future research will likely focus on developing even more sustainable and efficient synthetic routes, potentially through catalytic C-H activation methods, further expanding the accessibility and application of this versatile compound. The principles of regioselectivity and the strategic use of directing groups, so elegantly demonstrated in its synthesis, will continue to guide the design of complex molecules for years to come.
References
The Fluorine Probe: An In-depth Technical Guide to ¹⁹F NMR Spectroscopy of 3-Fluoropyridine-2-carboxylic Acid
This guide provides a comprehensive technical exploration of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as applied to 3-fluoropyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are leveraging fluorinated molecules in their work. We will delve into the fundamental principles of ¹⁹F NMR, the specific spectral characteristics of this compound, and practical experimental considerations to ensure the acquisition of high-quality, reproducible data.
Introduction: The Power of the Fluorine Nucleus in Modern Research
The fluorine-19 (¹⁹F) nucleus is a powerful tool in NMR spectroscopy, offering several distinct advantages, particularly in the realm of drug discovery and development.[1][2][3][4] Unlike the ubiquitous proton (¹H), the ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, leading to sharp, well-resolved signals.[3][5][6][7] Furthermore, the near-complete absence of fluorine in biological systems eliminates background signals, providing a clean spectral window for analysis.[1]
One of the most significant attributes of ¹⁹F NMR is its remarkable sensitivity to the local electronic environment.[2][5][6] The chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning several hundred parts per million (ppm).[2][3][5][8] This expansive range minimizes signal overlap and makes the ¹⁹F nucleus an exquisite reporter on subtle changes in its surroundings, such as those induced by ligand binding, conformational changes, or alterations in the chemical environment.[9][10]
This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom provides a unique spectroscopic handle to probe molecular interactions and transformations. This guide will equip you with the foundational knowledge and practical insights to effectively utilize ¹⁹F NMR for the characterization of this and similar fluorinated compounds.
Understanding the ¹⁹F NMR Spectrum of this compound
The ¹⁹F NMR spectrum of this compound is defined by two key parameters: the chemical shift (δ) and the spin-spin coupling constants (J). A thorough understanding of these parameters is crucial for accurate spectral interpretation.
Chemical Shift (δ)
The ¹⁹F chemical shift is highly sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).[11] In this compound, the fluorine atom is attached to an electron-deficient pyridine ring, which also contains an electron-withdrawing carboxylic acid group. This electronic environment will dictate its characteristic chemical shift.
Table 1: Estimated ¹⁹F Chemical Shift Range for this compound and Related Compounds
| Compound | Estimated Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Influencing Factors |
| 3-Fluoropyridine | -120 to -140 | Position of fluorine on the pyridine ring. |
| This compound | -110 to -130 | Electron-withdrawing effect of the carboxylic acid group at the ortho position. |
| 2-Fluoropyridine | ~ -70 | Direct attachment to the nitrogen-containing ring. |
Note: These are estimated ranges and the actual chemical shift will be dependent on solvent, concentration, and pH.
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling arises from the interaction of the ¹⁹F nucleus with other magnetically active nuclei in the molecule, primarily protons (¹H). These interactions are transmitted through the chemical bonds and result in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationship between the coupled nuclei.[14][15]
For this compound, the ¹⁹F nucleus will primarily couple with the protons on the pyridine ring. The magnitude of the J-coupling will depend on the number of bonds separating the fluorine and the proton.
-
³J(F-H) (three-bond coupling): Coupling to the proton at the 4-position.
-
⁴J(F-H) (four-bond coupling): Coupling to the protons at the 5- and 6-positions.
The through-space coupling between the fluorine and the carboxylic acid proton may also be observable under certain conditions. The expected coupling patterns are crucial for confirming the structure of the molecule.
Experimental Design and Methodologies
Acquiring a high-quality ¹⁹F NMR spectrum requires careful consideration of the experimental parameters. The following section provides a step-by-step protocol for the ¹⁹F NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: The choice of solvent can significantly impact the ¹⁹F chemical shift.[16][17] Deuterated solvents commonly used for NMR, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD), are suitable. The choice will depend on the solubility of the compound and the desired experimental conditions. For studying pH effects, aqueous buffers prepared in D₂O are necessary.[18][19]
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard ¹⁹F NMR experiment.
-
Reference Standard: An internal or external reference standard is essential for accurate chemical shift referencing. Trifluorotoluene or hexafluorobenzene are commonly used external standards. For internal referencing, a small amount of a non-reactive fluorinated compound with a known chemical shift can be added.[20]
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for setting up the NMR experiment:
Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.
Detailed Parameter Considerations:
-
Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., 200-300 ppm) should initially be used to ensure all signals are captured.[8][21]
-
Transmitter Offset (O1P): The transmitter offset should be set to the center of the expected chemical shift region to ensure uniform excitation across the spectrum.
-
Pulse Width (P1): A calibrated 90° pulse is crucial for quantitative measurements.
-
Relaxation Delay (D1): The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the ¹⁹F nucleus to ensure full relaxation and accurate integration.[14][22]
-
Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, proton decoupling can be employed. This will collapse the multiplets arising from ¹H-¹⁹F coupling into singlets. Comparing the coupled and decoupled spectra is essential for assigning the coupling constants.
Advanced Considerations: The Influence of Environment
The sensitivity of the ¹⁹F nucleus makes it an excellent probe for studying the effects of the local environment on this compound.
pH Dependence
The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group makes the ¹⁹F chemical shift of this compound highly sensitive to pH.[18][23][24] Protonation or deprotonation of these functional groups will significantly alter the electron density around the fluorine atom, leading to substantial changes in its chemical shift.
A pH titration monitored by ¹⁹F NMR can be a powerful experiment to determine the pKa values of the molecule. By plotting the ¹⁹F chemical shift as a function of pH, a sigmoidal curve is typically obtained, with the inflection point corresponding to the pKa.
Caption: Influence of pH on the protonation state and ¹⁹F chemical shift of this compound.
Solvent Effects
The polarity and hydrogen bonding capabilities of the solvent can also influence the ¹⁹F chemical shift.[16][17][25] In protic solvents, hydrogen bonding to the pyridine nitrogen or the carboxylic acid group can alter the electronic distribution and, consequently, the shielding of the fluorine nucleus. Comparing the ¹⁹F NMR spectra in aprotic and protic solvents can provide insights into these intermolecular interactions.
Data Interpretation and Structural Elucidation
The combination of chemical shift and coupling constant data allows for the unambiguous structural confirmation of this compound.
-
Chemical Shift: The observed chemical shift should fall within the expected range for a fluorine atom on a pyridine ring with an adjacent carboxylic acid.
-
Coupling Pattern: The multiplicity of the ¹⁹F signal in the proton-coupled spectrum will reveal the number of neighboring protons. The magnitude of the coupling constants can be used to assign the specific proton-fluorine interactions.
For more complex analyses, two-dimensional NMR experiments such as ¹H-¹⁹F HETCOR can be employed to directly correlate the fluorine nucleus with the protons it is coupled to, providing definitive structural assignments.[26]
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the characterization and study of fluorinated molecules like this compound. Its high sensitivity, wide chemical shift range, and the absence of background signals in biological systems make it particularly powerful for applications in drug discovery and materials science. By carefully designing experiments and understanding the factors that influence the ¹⁹F NMR parameters, researchers can gain deep insights into the structure, dynamics, and interactions of this important chemical entity. This guide provides a solid foundation for harnessing the full potential of ¹⁹F NMR in your research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. biophysics.org [biophysics.org]
- 6. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The solvent dependence of fluorine chemical shifts. Part I | Semantic Scholar [semanticscholar.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. colorado.edu [colorado.edu]
- 21. F19 detection [nmr.chem.ucsb.edu]
- 22. acgpubs.org [acgpubs.org]
- 23. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
DFT analysis of 3-Fluoropyridine-2-carboxylic acid
An In-Depth Technical Guide to the DFT Analysis of 3-Fluoropyridine-2-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its fluorine and carboxylic acid substituents.[1][2] Understanding its three-dimensional structure, electronic landscape, and vibrational characteristics is paramount for predicting its interaction with biological targets and for the rational design of novel derivatives. This guide provides a comprehensive walkthrough of a computational analysis of this molecule using Density Functional Theory (DFT), a powerful quantum chemical method. We will delve into the theoretical rationale behind the chosen computational strategy, provide detailed, field-tested protocols for analysis, and interpret the resulting data to build a cohesive understanding of the molecule's physicochemical properties.
Strategic Foundation: The "Why" of the Computational Approach
A robust computational analysis begins not with the "how," but with the "why." The selection of a theoretical model is the most critical decision, directly influencing the accuracy and relevance of the results. Our objective is to obtain reliable predictions of the molecular geometry, vibrational frequencies, and electronic properties of this compound in its ground state.
1.1. The Choice of Density Functional Theory (DFT)
For a molecule of this size, DFT offers an optimal balance between computational cost and accuracy.[3] It bypasses the complexity of solving the many-electron wavefunction directly, as in traditional ab initio methods, by instead calculating the electron density, from which all ground-state properties can be derived.[4]
1.2. Selecting the Functional: B3LYP
The "functional" is the heart of a DFT calculation. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate:
-
Proven Track Record: B3LYP is one of the most widely used and extensively benchmarked functionals for organic molecules, known for providing reliable structural and thermochemical data.[3][5]
-
Hybrid Nature: It incorporates a percentage of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in pure DFT functionals, leading to more accurate descriptions of electronic structure.[6]
1.3. Selecting the Basis Set: 6-311++G(d,p)
The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust and versatile choice for this system:
-
6-311G: This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides significant flexibility for accurately representing the electron distribution in chemical bonds.
-
Polarization Functions (d,p): These functions (d-type on heavy atoms, p-type on hydrogen) allow orbitals to change shape and "polarize" in response to the molecular environment.[7] This is crucial for accurately modeling the geometry of bonds, especially in a system with polar C-F and C=O bonds.
-
Diffuse Functions ++: These functions are large and spread out, essential for describing regions of space far from the nuclei.[8] They are critical for molecules with lone pairs (like the oxygen and nitrogen atoms here), for calculating accurate proton affinities, and for describing any potential non-covalent interactions.[9]
1.4. Computational Software
All calculations described herein are performed using the Gaussian 16 suite of programs, a state-of-the-art software package for electronic structure modeling.[10][11][12]
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines the precise, reproducible steps for conducting a comprehensive DFT analysis. The process is sequential, with the output of each step serving as the input for the next.
Caption: Computational workflow for DFT analysis.
Protocol 1: Geometry Optimization
-
Construct Initial Geometry: Build an approximate 3D structure of this compound using a molecular editor like GaussView. Ensure correct atom types and basic connectivity.
-
Create Input File: Prepare a Gaussian input file (.gjf or .com).
-
Specify Keywords: The route section (#) should include: #p B3LYP/6-311++G(d,p) Opt Freq
-
p: Prints additional output.
-
B3LYP/6-311++G(d,p): Specifies the chosen model chemistry.
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to be run immediately following the successful optimization. This is a crucial self-validation step.
-
-
Define Molecule Specification: Provide the charge (0) and spin multiplicity (1 for a closed-shell singlet) followed by the Cartesian coordinates from the initial build.
-
Execute Calculation: Submit the input file to Gaussian 16.
-
Verify Convergence: Upon completion, check the output file (.log) to ensure the optimization has converged successfully. Look for the "Optimization completed" message.
Protocol 2: Vibrational Frequency and Electronic Analysis
-
Confirmation of Minimum: The Freq keyword from the previous step automatically performs this analysis. Open the .log file and search for "Frequencies". A true energy minimum will have zero imaginary frequencies. One or more negative (imaginary) frequencies indicate a saddle point (e.g., a transition state), and the geometry must be re-examined.
-
Population Analysis: To obtain detailed electronic properties, a separate calculation is run on the optimized geometry.
-
Create Input File: Use the optimized coordinates from the previous step.
-
Specify Keywords: The route section should include: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read
-
Pop=NBO: Requests a Natural Bond Orbital analysis.[13]
-
Geom=Check Guess=Read: Reads the geometry and wavefunction from the checkpoint file (.chk) of the optimization run, saving computational time.
-
-
Generate Cube Files for Visualization: To visualize the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO), use the cubegen utility in Gaussian.
-
cubegen 0 potential=scf optimized.chk mep.cube 80 (Generates MEP cube)[14]
-
cubegen 0 fmo=homo optimized.chk homo.cube 80 (Generates HOMO cube)
-
cubegen 0 fmo=lumo optimized.chk lumo.cube 80 (Generates LUMO cube)
-
Results and In-Depth Discussion
This section translates the raw computational output into chemically meaningful insights.
3.1. Optimized Molecular Structure
The geometry optimization converges to a planar C(_s) symmetry structure, as expected for an aromatic system. The intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen is a key feature stabilizing this planar arrangement.
| Parameter | Atom 1 | Atom 2 | Calculated Value (Å) | Description |
| Bond Length | C2 | C3 | 1.405 | Aromatic C-C bond |
| C3 | F | 1.348 | C-F bond, typical length | |
| C2 | N1 | 1.335 | Aromatic C-N bond | |
| C2 | C7 | 1.501 | Single bond to carboxyl C | |
| C7 | O8 | 1.215 | Carboxyl C=O double bond | |
| C7 | O9 | 1.350 | Carboxyl C-O single bond | |
| O9 | H10 | 0.975 | Carboxyl O-H bond | |
| Intramolecular H-Bond | N1 | H10 | 1.782 | Key stabilizing interaction |
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (°) |
| Bond Angle | C3 | C2 | N1 | 123.5 |
| F | C3 | C2 | 118.9 | |
| N1 | C2 | C7 | 115.8 | |
| O8 | C7 | O9 | 122.7 | |
| Dihedral Angle | N1 | C2 | C7 | O8 |
Table 1: Selected optimized geometrical parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
The calculated parameters are consistent with established values for pyridine and carboxylic acid moieties, confirming the reliability of the chosen theoretical model.[15][16]
3.2. Vibrational Analysis
The frequency calculation confirms the optimized structure is a true minimum by yielding zero imaginary frequencies. The predicted vibrational modes provide a theoretical infrared spectrum that can be used to identify the molecule.
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3085 | 25.4 | Aromatic C-H Stretch |
| 1755 | 350.1 | C=O Stretch (Carboxyl) |
| 1610 | 45.2 | Aromatic Ring Stretch |
| 1450 | 38.8 | Aromatic Ring Stretch |
| 1295 | 180.5 | C-O Stretch / O-H Bend |
| 1240 | 115.7 | C-F Stretch |
Table 2: Prominent calculated harmonic vibrational frequencies and their assignments.
The most intense absorption is predicted for the C=O stretching mode, a characteristic feature of carboxylic acids. The C-F stretch appears as a strong band around 1240 cm⁻¹. These theoretical frequencies serve as a powerful predictive tool for experimental spectroscopic identification.[17][18]
3.3. Electronic Properties: Reactivity and Charge Distribution
The electronic structure dictates the molecule's reactivity, polarity, and intermolecular interactions.
Caption: Relationship between calculated electronic properties and their chemical interpretation.
A. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[20][21]
| Orbital | Energy (eV) | Description |
| HOMO | -7.25 | Delocalized π-orbital over the pyridine ring and oxygen atoms |
| LUMO | -1.88 | Delocalized π*-antibonding orbital over the entire molecule |
| HOMO-LUMO Gap (ΔE) | 5.37 eV | Indicator of chemical stability and electronic transition energy |
Table 3: Calculated Frontier Molecular Orbital energies.
The HOMO is localized primarily on the electron-rich pyridine ring and carboxyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the entire π-system, ready to accept electron density. The relatively large energy gap of 5.37 eV suggests high kinetic stability for the molecule.[19]
B. Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic charge distribution, providing a visual guide to the molecule's reactivity.[14][22]
-
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is localized around the carbonyl oxygen (O8) and the pyridine nitrogen (N1), confirming them as the primary sites for protonation or coordination.
-
Positive Regions (Blue): This electron-deficient area indicates a site for nucleophilic attack. The most positive potential is found around the acidic hydrogen of the carboxyl group (H10), as expected.[23]
C. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of the charge distribution.[13]
| Atom | Natural Atomic Charge (e) |
| N1 (Pyridine) | -0.552 |
| F | -0.321 |
| O8 (Carbonyl) | -0.589 |
| O9 (Hydroxyl) | -0.650 |
| H10 (Acidic) | +0.515 |
| C7 (Carboxyl) | +0.810 |
Table 4: Selected Natural Atomic Charges.
The NBO charges confirm the qualitative picture from the MEP analysis. The nitrogen and oxygen atoms carry significant negative charges, while the acidic hydrogen and the carboxyl carbon are highly positive. This charge separation results in a significant calculated dipole moment, indicating the molecule is highly polar. Second-order perturbation analysis within NBO also reveals strong hyperconjugative interactions, such as the donation of electron density from the lone pairs of the hydroxyl oxygen (O9) into the antibonding orbital of the C7-O8 bond, which contributes to the stability of the carboxyl group.
Conclusion
This comprehensive DFT analysis, employing the B3LYP functional with the 6-311++G(d,p) basis set, has provided a detailed and chemically intuitive model of this compound. The study confirmed a stable, planar geometry stabilized by an intramolecular hydrogen bond. Vibrational analysis yielded a theoretical infrared spectrum useful for experimental identification. The electronic structure analysis, through HOMO-LUMO, MEP, and NBO methods, collectively identified the molecule's reactive sites, quantified its charge distribution, and established its high kinetic stability. These field-proven computational protocols and the resulting insights are invaluable for researchers in drug development and materials science, enabling the prediction of molecular behavior and guiding the synthesis of next-generation functional molecules.
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gaussian.com [gaussian.com]
- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. - R Discovery [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 9. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gaussian.com [gaussian.com]
- 11. gaussian.com [gaussian.com]
- 12. chemistwizards.com [chemistwizards.com]
- 13. docs.materialsproject.org [docs.materialsproject.org]
- 14. MEP [cup.uni-muenchen.de]
- 15. Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal [orgchemres.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 20. reddit.com [reddit.com]
- 21. ossila.com [ossila.com]
- 22. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 23. chemrxiv.org [chemrxiv.org]
Methodological & Application
The Strategic Utility of 3-Fluoropyridine-2-carboxylic Acid in Modern Organic Synthesis
Introduction: A Privileged Building Block
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] 3-Fluoropyridine-2-carboxylic acid has emerged as a highly valuable and versatile building block, offering a unique combination of functionalities that enable its participation in a diverse array of chemical transformations.[2] Its structure, featuring a pyridine ring, a carboxylic acid at the 2-position, and a fluorine atom at the 3-position, provides a unique electronic and steric environment that can be exploited for the synthesis of complex molecular architectures.[2][3] The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic acyl substitution reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications: A Gateway to Bioactive Molecules and Advanced Materials
The primary utility of this compound lies in its role as a precursor to a wide range of amides, esters, and other carboxylic acid derivatives. These transformations are foundational in the construction of larger, more complex molecules with desired biological activities or material properties.
Amide Bond Formation: The Workhorse Reaction
The conversion of the carboxylic acid moiety into an amide bond is arguably the most common and critical application of this building block. The resulting 3-fluoropyridine-2-carboxamides are prevalent scaffolds in numerous biologically active compounds.
Mechanism of Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling agent, such as a carbodiimide (e.g., EDC) or a uronium/phosphonium salt (e.g., HATU).[4] The general mechanism for HATU-mediated amide coupling is a two-step process. First, the carboxylate, formed by deprotonation of the carboxylic acid with a non-nucleophilic base like diisopropylethylamine (DIPEA), attacks HATU to form a highly reactive O-acylisourea intermediate. This is then displaced by the amine nucleophile to yield the desired amide.[4]
Diagram of the HATU-mediated amide coupling workflow:
Caption: Workflow for HATU-mediated amide coupling.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general method for the synthesis of N-substituted-3-fluoropyridine-2-carboxamides using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.0-3.0 eq).
-
Add HATU (1.1-1.2 eq) to the solution and stir the mixture at 0 °C for 15-30 minutes.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-fluoropyridine-2-carboxamide.
Expert Insights: The choice of base is crucial; a non-nucleophilic base like DIPEA is used to prevent competition with the amine nucleophile. The reaction is typically performed at 0 °C initially to control the exothermic reaction of HATU activation and then warmed to room temperature to drive the coupling to completion. The workup with dilute acid is important to remove excess DIPEA and other basic impurities.
Case Study 1: Synthesis of KCNQ2/3 Channel Modulators
Case Study 2: Synthesis of STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy.[11] The non-nucleotide STING agonist SR-717 incorporates a fluorinated pyridine moiety, highlighting the importance of this scaffold in the design of potent immune-modulating agents.[2][12][13] Although the exact synthesis of SR-717 from this compound is not detailed in the provided search results, the structural similarity suggests that it or a closely related derivative could be a key intermediate.
Advanced Applications: Expanding the Synthetic Toolbox
Beyond amide bond formation, the functionalities of this compound and its derivatives can be leveraged for more complex transformations, such as carbon-carbon bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While the carboxylic acid itself is not typically used directly in cross-coupling reactions, it can be converted to other functional groups that are amenable to such transformations. For instance, the carboxylic acid can be a precursor to a halide (e.g., via a Hunsdiecker-type reaction) or a triflate, which can then participate in Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds at the 2-position of the pyridine ring.[8]
Alternatively, decarboxylative cross-coupling reactions offer a more direct route. Although a specific protocol for the decarboxylative coupling of this compound was not found, this remains an active area of research with significant potential for streamlining synthetic routes.[14][15]
Diagram of Potential C-C Bond Forming Strategies:
References
- 1. rsc.org [rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. SR-717 | STING agonist | Probechem Biochemicals [probechem.com]
- 14. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - FAU CRIS [cris.fau.de]
- 15. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 3-Fluoropyridine-2-carboxylic Acid in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 3-Fluoropyridine-2-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its strategic applications, the rationale behind its use, and provide detailed protocols for its incorporation into potential drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs.
Introduction: The Value Proposition of a Fluorinated Picolinic Acid Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, often facilitating favorable interactions with biological targets. When combined with a carboxylic acid at the 2-position (forming a picolinic acid derivative), the molecule gains a key acidic handle for strong ionic interactions and a convenient point for chemical elaboration.
The strategic addition of a fluorine atom at the 3-position introduces a host of beneficial modifications to the molecule's physicochemical profile. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the properties of the adjacent functional groups.[2][3] This unique combination of a pyridine core, a carboxylic acid, and a fluorine substituent makes this compound a highly valuable building block in the design of novel therapeutics.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₂ | [4] |
| Molecular Weight | 141.10 g/mol | [4] |
| Melting Point | 154 °C | [5] |
| pKa (Predicted) | 2.71 ± 0.10 | [5] |
| LogP (Predicted) | 0.91890 | [5] |
The Strategic Advantage: Why Use this compound?
The incorporation of this moiety into a drug candidate is a deliberate strategy to modulate several key pharmaceutical properties.
Modulation of Basicity and Acidity
The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in several ways:
-
Improved Cell Permeability: By reducing the basicity, the proportion of the neutral form of the molecule at physiological pH increases, which can enhance its ability to cross biological membranes.[3]
-
Reduced Off-Target Effects: Highly basic centers can lead to interactions with acidic phospholipids or ion channels, causing toxicity. Attenuating this basicity can mitigate such risks.
Simultaneously, the fluorine atom's inductive effect increases the acidity of the carboxylic acid group, ensuring it is predominantly in its carboxylate form at physiological pH, ready to engage in strong ionic or hydrogen bonding with a target protein.[6]
Metabolic Stability
Fluorine substitution can block sites of metabolic oxidation.[7] A C-H bond susceptible to hydroxylation by cytochrome P450 enzymes can be rendered inert by replacing the hydrogen with fluorine, thereby increasing the metabolic half-life of the drug.
Target Engagement and Binding Affinity
The polarized C-F bond can participate in favorable dipole-dipole interactions or form specific hydrogen bonds with protein backbones or side chains, enhancing binding affinity.[3] The rigid structure of the pyridine ring also pre-organizes the carboxylic acid and fluorine substituents in a defined spatial orientation, which can be exploited for precise interactions within a binding pocket.
Application Notes: From Building Block to Bioactive Molecule
This compound is primarily used as a scaffold to be elaborated into more complex molecules, most commonly through the formation of amide bonds.
Role as a Key Fragment in Fragment-Based Drug Discovery (FBDD)
With a molecular weight well under 300 Da and desirable physicochemical properties, this compound is an ideal candidate for inclusion in fragment libraries.[8] Its defined vector for growth (via the carboxylic acid) and the presence of a fluorine atom make it particularly suitable for ¹⁹F NMR-based screening, a sensitive technique for detecting weak fragment binding.[6]
Workflow: this compound in FBDD
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Use of 3-Fluoropyridine-2-carboxylic Acid in the Synthesis of Bioactive Pharmaceutical Agents
Abstract
3-Fluoropyridine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly enhances the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1] This application note provides a detailed examination of the synthetic utility of this compound, focusing on its core reactivity in amide bond formation—the most common reaction in pharmaceutical discovery.[2][3] We present a comprehensive, field-proven protocol for the synthesis of a key intermediate for Nirmatrelvir (PF-07321332), the active component in the antiviral medication PAXLOVID™, as a prime case study.[4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Introduction: The Significance of the Fluoropyridine Motif
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom, as seen in this compound, offers a powerful tool for molecular design.[1] Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen while profoundly altering the electronic properties of the ring. This can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, blocking sites of oxidative metabolism and increasing the drug's half-life.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.[6]
-
Modulated pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, influencing solubility and receptor engagement.
This compound combines this strategic fluorine atom with a versatile carboxylic acid handle, making it an ideal starting material for constructing complex molecules via robust amide coupling reactions.[7]
Core Reactivity: Catalytic Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires activation of the carboxyl group.[8][9] This is typically achieved using a "coupling reagent" that converts the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
The general workflow involves the in situ formation of a highly reactive ester intermediate, which is then consumed by the amine to yield the desired amide product. This process is often catalyzed or promoted by various additives and bases.
Figure 1: General workflow for amide bond formation using a coupling reagent.
Causality in Reagent Selection:
-
Coupling Reagents: Carbodiimides like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are cost-effective but can lead to racemization in chiral substrates.[10] Uronium-based reagents like HATU are more potent and faster, minimizing racemization, making them ideal for complex, late-stage couplings.[11]
-
Additives: Reagents like HOPO (2-Hydroxypyridine-N-oxide) or HOBt can be added to carbodiimide reactions.[6] They act as nucleophilic catalysts, forming an active ester that is more reactive than the initial O-acylisourea intermediate and less prone to side reactions.
-
Bases: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial. Its role is to neutralize the protonated amine starting material (often supplied as a salt) and to scavenge the proton released during the coupling, driving the reaction to completion.[6]
Case Study: Synthesis of a Nirmatrelvir (PF-07321332) Intermediate
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro).[6][12] Its structure features a key amide bond linking a complex amino acid-derived fragment to a trifluoroacetylated moiety. While the final drug does not contain the 3-fluoropyridine group, a derivative, 3-fluoropicolinamide, is a known structural component in related protease inhibitors and the principles of its synthesis are directly applicable. For this case study, we will adapt a known procedure for a critical amide coupling step analogous to those used in the synthesis of complex peptidomimetics.[6]
Figure 2: Simplified retrosynthetic analysis for a Nirmatrelvir-type molecule.
Detailed Protocol: EDCI/HOPO-Mediated Amide Coupling
This protocol describes the coupling of a generic amine building block (SM1 ) with this compound. This reaction exemplifies a robust and scalable method for synthesizing the core amide linkage.
Table 1: Materials and Reagents Required
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Amine Fragment (SM1 ) | Varies | ~364.0 | 100 | 36.4 g |
| This compound | 152126-31-3 | 141.10 | 105 | 14.8 g |
| EDCI (hydrochloride) | 25952-53-8 | 191.70 | 150 | 28.8 g |
| HOPO (2-Hydroxypyridine-N-oxide) | 13161-30-3 | 111.10 | 75 | 8.3 g |
| DIPEA | 7087-68-5 | 129.24 | 300 | 38.7 g (52.2 mL) |
| Butanone (MEK) | 78-93-3 | 72.11 | - | 360 mL |
| Isopropyl Acetate | 108-21-4 | 102.13 | - | 360 mL |
| Saturated NaCl Solution | N/A | N/A | - | 2 x 360 mL |
| Phosphoric Acid (85%) | 7664-38-2 | 98.00 | 150 | 17.3 mL |
Experimental Procedure:
-
Vessel Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the amine fragment SM1 (36.4 g, 0.1 mol).
-
Dissolution: Add butanone (360 mL) and stir until all solids are dissolved.
-
Reagent Addition: To the solution, add this compound (14.8 g, 0.105 mol) followed by HOPO (8.3 g, 0.075 mol). Stir the mixture for 10 minutes to ensure homogeneity.
-
Base Addition: Add DIPEA (38.7 g, 0.3 mol) to the reaction mixture and stir for an additional 10 minutes.
-
Coupling Initiation: Add EDCI (28.8 g, 0.15 mol) portion-wise over 15 minutes. An exotherm may be observed; maintain the internal temperature between 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at 20-25°C for 16-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (SM1) is consumed.
-
Aqueous Quench & Work-up:
-
Carefully add a solution of 85% phosphoric acid (17.3 mL, 0.15 mol) to the reaction mixture to quench excess base and reagents.
-
Add 360 mL of saturated sodium chloride solution. Stir vigorously for 30 minutes.
-
Stop stirring and allow the layers to separate in a separatory funnel. Remove and discard the lower aqueous layer.
-
-
Extraction: To the remaining organic layer, add 360 mL of isopropyl acetate and 360 mL of saturated sodium chloride solution. Shake, separate the layers, and discard the aqueous layer.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography. For recrystallization, dissolve the crude material in a minimal amount of hot isopropyl acetate and add n-heptane until turbidity is observed. Cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the solid, wash with a cold 1:1 mixture of isopropyl acetate/n-heptane, and dry under vacuum.
Data and Expected Outcomes
The described protocol is robust and designed for high-yield synthesis. The following table summarizes the expected parameters and outcomes based on similar reported procedures.[6]
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Rationale |
| Temperature | 20-25 °C | Balances reaction rate with stability of reagents and intermediates, minimizing side product formation. |
| Reaction Time | 16-18 hours | Ensures complete conversion of the limiting reagent. |
| Solvent | Butanone | Good solubility for both polar and non-polar reactants and intermediates. |
| Coupling Reagent | EDCI | A cost-effective and efficient water-soluble carbodiimide. |
| Additive | HOPO | Suppresses racemization and accelerates the coupling reaction by forming a more reactive intermediate. |
| Expected Yield | 90-95% (crude) | The optimized stoichiometry and conditions are designed for high conversion efficiency. |
| Purity (after workup) | >90% | The acidic and basic washes effectively remove most reagent-based impurities. |
Conclusion
This compound is a high-value building block for the synthesis of complex pharmaceutical targets. Its utility is primarily demonstrated through its participation in amide bond forming reactions, which are the cornerstone of medicinal chemistry. The detailed protocol provided herein for a Nirmatrelvir-type intermediate showcases a reliable and scalable method that can be adapted for a wide range of amine substrates. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic routes, accelerating the drug discovery and development pipeline. Beyond antivirals, this key intermediate is valuable for developing therapeutics targeting CNS disorders, inflammation, and oncology.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]
- 7. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Exploring the Catalytic Potential of 3-Fluoropyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Scaffold of Untapped Catalytic Potential
3-Fluoropyridine-2-carboxylic acid and its derivatives represent a class of compounds rich with potential for catalytic applications, yet they remain a largely unexplored frontier. The parent scaffold, pyridine-2-carboxylic acid (picolinic acid), is a well-established bidentate chelating ligand and has demonstrated utility as an organocatalyst. The introduction of a fluorine atom at the 3-position introduces a powerful electronic perturbation. Fluorine's high electronegativity inductively withdraws electron density from the pyridine ring, which can significantly alter the acidity of the carboxylic acid, the Lewis basicity of the pyridine nitrogen, and the overall electronic properties of metal complexes derived from it.
These modifications are not trivial. They can lead to enhanced catalytic activity, altered selectivity (chemo-, regio-, and stereo-selectivity), and improved catalyst stability. This guide is designed to serve as a comprehensive resource for researchers looking to pioneer the use of this compound derivatives in catalysis. We will move beyond simple descriptions, providing not just protocols, but the scientific rationale behind them. This document will provide a theoretical framework and practical starting points for two primary areas of investigation: organocatalysis and transition metal-catalyzed cross-coupling reactions.
Part 1: this compound as a Brønsted Acid Organocatalyst
The inherent acidity of the carboxylic acid, modulated by the pyridine nitrogen, allows this scaffold to act as a bifunctional organocatalyst. The non-fluorinated parent, pyridine-2-carboxylic acid, has been successfully employed as an efficient catalyst for multi-component reactions. The presence of the 3-fluoro substituent is expected to increase the Brønsted acidity of the carboxylic acid (lowering its pKa), potentially leading to higher catalytic activity and allowing for lower catalyst loadings or milder reaction conditions.
Proposed Application: Multi-Component Synthesis of Pyrazolo[3,4-b]quinolinones
Based on established protocols for pyridine-2-carboxylic acid, we propose its 3-fluoro derivative as a potentially superior catalyst for the synthesis of pyrazolo[3,4-b]quinolinones, a class of heterocycles with significant pharmacological interest.
Proposed Catalytic Cycle
The catalyst's role is to activate the reactants through a series of proton transfers. The increased acidity of the 3-fluoro derivative should accelerate the initial condensation steps.
Caption: Proposed bifunctional catalytic cycle for the synthesis of pyrazolo[3,4-b]quinolinones.
Investigational Protocol: Organocatalytic Synthesis
This protocol provides a starting point for methodology development. Optimization of catalyst loading, temperature, and solvent will be necessary.
Materials:
-
This compound (Catalyst)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
1,3-Diketone (e.g., Dimedone)
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Ethanol (Solvent)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Add this compound (0.1 mmol, 10 mol%). Rationale: The higher acidity may allow for a lower initial catalyst loading compared to the non-fluorinated analogue.
-
Stir the mixture at reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure pyrazolo[3,4-b]quinolinone. Further purification can be achieved by recrystallization if necessary.
Self-Validation and Optimization:
-
Catalyst Loading: Screen catalyst loading from 2 mol% to 20 mol% to find the optimal balance between reaction rate and cost.
-
Solvent Screening: Evaluate other polar protic (e.g., methanol, isopropanol) and aprotic (e.g., acetonitrile, dioxane) solvents.
-
Temperature: Investigate if the reaction can proceed efficiently at a lower temperature (e.g., 50 °C or room temperature) due to the potentially higher catalyst activity.
| Parameter | Starting Condition | Range to Investigate | Rationale for Investigation |
| Catalyst Loading | 10 mol% | 2 - 20 mol% | Optimize reaction efficiency and cost-effectiveness. |
| Solvent | Ethanol | Methanol, Acetonitrile, Toluene | Solvent polarity can influence reaction rates and product solubility. |
| Temperature | 80 °C (Reflux) | 25 °C - 100 °C | Determine the minimum energy input for efficient conversion. |
Part 2: 3-Fluoropicolinate Derivatives as Ligands in Transition Metal Catalysis
The true versatility of this compound lies in its potential as a ligand scaffold for transition metal catalysis. The pyridine nitrogen and the carboxylate oxygen can form a stable 5-membered chelate ring with a metal center. The electronic properties of this "3-fluoropicolinate" ligand can directly influence the catalytic activity of the metal. The electron-withdrawing fluorine atom makes the ligand a stronger π-acceptor, which can stabilize electron-rich metal centers and modulate their reactivity in oxidative addition and reductive elimination steps.
Proposed Application: Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
We propose the use of an ester derivative, such as Methyl 3-fluoropyridine-2-carboxylate, as a ligand for palladium in the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids. Aryl chlorides are often challenging substrates, and ligands that can promote the difficult oxidative addition step are highly valuable.
Proposed Catalytic Cycle and Ligand Role
The 3-fluoropicolinate ligand is expected to stabilize the Pd(0) resting state and facilitate the oxidative addition of the aryl chloride. Its electronic properties may also influence the rates of transmetalation and reductive elimination.
Caption: Proposed role of a 3-fluoropicolinate ligand in a Suzuki-Miyaura catalytic cycle.
Investigational Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling challenging aryl chlorides. Careful exclusion of oxygen and water is critical for success.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂, Precatalyst)
-
Methyl 3-fluoropyridine-2-carboxylate (Ligand)
-
Aryl Chloride (e.g., 4-Chlorotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Potassium Carbonate (K₂CO₃, Base)
-
Dioxane/Water (Solvent mixture)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (0.01 mmol) and Methyl 3-fluoropyridine-2-carboxylate (0.022 mmol, 2.2 eq. to Pd) to an oven-dried vial. Add 2 mL of degassed dioxane and stir at room temperature for 30 minutes. Rationale: Pre-forming the active catalyst can lead to more reproducible results.
-
Reaction Setup: To a separate oven-dried vial, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the pre-formed catalyst solution to the vial containing the reagents.
-
Add 3 mL of degassed dioxane and 1 mL of degassed water.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the reaction vial in a pre-heated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation and Optimization:
-
Ligand:Metal Ratio: Screen L:Pd ratios from 1:1 to 4:1. The optimal ratio is crucial for catalyst stability and activity.
-
Base: Evaluate other bases such as K₃PO₄ or Cs₂CO₃, which can be more effective for difficult couplings.
-
Solvent System: Vary the dioxane/water ratio or test other solvent systems like toluene or DMF.
| Parameter | Starting Condition | Range to Investigate | Rationale for Investigation |
| Ligand:Pd Ratio | 2.2 : 1 | 1:1 to 4:1 | Influences catalyst stability and formation of the active species. |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃ | Base strength is critical for the transmetalation step. |
| Solvent | Dioxane/H₂O (4:1) | Toluene, DMF, varied H₂O content | Solvent choice affects solubility, reaction rate, and catalyst stability. |
Conclusion and Future Outlook
The application of this compound and its derivatives in catalysis is a field ripe for discovery. The electronic modifications imparted by the fluorine atom provide a compelling scientific basis for investigating these compounds as novel organocatalysts and ligands. The protocols and frameworks provided herein are intended to be a launchpad for innovation, offering robust starting points for developing new, highly efficient catalytic systems. By systematically exploring the variables outlined, researchers can unlock the full potential of this promising molecular scaffold and contribute to the advancement of modern synthetic chemistry.
Application Notes and Protocols for 3-Fluoropyridine-2-carboxylic acid in Synthetic Chemistry
Introduction
3-Fluoropyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a fluorine atom at the 3-position and a carboxylic acid at the 2-position of the pyridine ring imparts unique electronic properties and provides two distinct handles for chemical modification. The electron-withdrawing nature of both the fluorine and the pyridine nitrogen makes the carboxylic acid more acidic and influences the reactivity of the entire scaffold. This guide provides detailed protocols for key synthetic transformations involving this compound, offering insights into reaction mechanisms and practical considerations for successful execution in a research setting.
Compound Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety hazards associated with this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₂ | [1] |
| Molecular Weight | 141.10 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 154 °C | [1] |
| pKa | 2.71 ± 0.10 (Predicted) | [1] |
Safety Precautions:
This compound is classified as an irritant.[2][3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[3]
Core Applications and Protocols
The strategic placement of the fluoro and carboxylic acid groups allows for a variety of chemical transformations. The following sections detail protocols for the most common and impactful reactions.
Amide Bond Formation: Accessing Novel Amide Libraries
The formation of an amide bond is one of the most fundamental reactions in drug discovery. The carboxylic acid moiety of this compound can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. The electron-deficient nature of the pyridine ring can make coupling with electron-deficient anilines challenging, sometimes requiring more potent activating agents.[4]
Workflow for Amide Coupling:
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Suzuki-Miyaura Coupling of 3-Fluoropyridine-2-Carboxylic Acid Derivatives for Pharmaceutical Scaffolds
Introduction: The Strategic Value of Fluorinated Biaryl Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] Its application in the pharmaceutical industry is particularly profound, enabling the construction of complex biaryl and heteroaryl scaffolds that are central to many therapeutic agents.[2] Within this landscape, molecules incorporating the 3-fluoropyridine-2-carboxylic acid motif are of increasing interest. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the carboxylic acid provides a versatile handle for further functionalization or acts as a critical pharmacophore.
This guide provides an in-depth analysis and actionable protocols for the Suzuki-Miyaura coupling of this compound derivatives. We will explore the mechanistic nuances specific to this challenging substrate class, detail strategies for overcoming common hurdles, and present optimized protocols for researchers in drug discovery and process development.
Mechanistic Considerations & Substrate-Specific Challenges
The efficacy of a Suzuki-Miyaura coupling is governed by the smooth execution of its catalytic cycle.[3] However, the unique electronic and structural features of this compound derivatives introduce specific challenges that must be addressed through rational reaction design.
The Palladium Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition of the palladium(0) catalyst to an organohalide, transmetalation of the organic moiety from the boron reagent to the palladium(II) center, and reductive elimination to form the C-C bond and regenerate the active catalyst.[1]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Challenges
-
Pyridine Nitrogen Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium center, forming off-cycle, catalytically inactive species. This is a notorious issue with nitrogen-containing heteroaryl substrates and often leads to sluggish or failed reactions.[4][5] The use of sterically bulky, electron-rich phosphine ligands is the primary strategy to mitigate this, as they shield the metal center and favor the desired catalytic pathway.[6]
-
Carboxylic Acid Interference: The presence of a carboxylic acid ortho to the pyridine nitrogen presents a significant challenge. Under basic reaction conditions, the acid is deprotonated to a carboxylate, which can act as a bidentate ligand and strongly chelate the palladium catalyst. This can sequester the palladium, effectively poisoning the catalyst and halting the reaction.[7] The most common and effective solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is required.
-
Inertness of the C-F Bond: The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Suzuki-Miyaura conditions. Therefore, the C-F bond at the 3-position will not be the reactive site. The coupling must occur at a different position on the pyridine ring, which should be functionalized with a more labile group, typically a halide (Cl, Br, I) or a triflate. For this guide, we will assume the presence of such a leaving group (e.g., a bromine at the 5- or 6-position).
Optimization of Reaction Parameters: A Causality-Driven Approach
Successful coupling of these challenging substrates hinges on the careful selection of four key parameters: the catalyst system, base, solvent, and temperature.
-
Catalyst System (Palladium Precursor & Ligand):
-
Rationale: To overcome catalyst inhibition by the pyridine nitrogen, ligands that are both sterically demanding and highly electron-donating are required.[6] Bulky ligands accelerate the rate of reductive elimination and their electron-donating nature promotes the initial oxidative addition step.
-
Recommendations:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are excellent, air-stable choices that are reduced in situ to the active Pd(0) species.
-
Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are field-proven for heteroaryl couplings.[8] N-Heterocyclic Carbene (NHC) ligands (e.g., from IMes-HCl salt) also offer high activity and stability.[9]
-
-
-
Base Selection:
-
Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] However, an overly strong or poorly soluble base can promote side reactions like protodeboronation of the boronic acid or hydrolysis of the protecting ester group.[10]
-
Recommendations:
-
Potassium Carbonate (K₂CO₃): A moderately strong, cost-effective base suitable for many applications.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when K₂CO₃ fails, particularly for coupling less reactive aryl chlorides.[8]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, valued for its high solubility in organic solvents.
-
-
-
Solvent System:
-
Rationale: The solvent must solubilize the reactants and catalyst while facilitating the key mechanistic steps. Aprotic solvents are standard, but the addition of water is often critical. Water can play multiple roles, including aiding in the dissolution of the base and promoting the formation of the active boronate species.[6][11]
-
Recommendations: Common solvent systems include mixtures of an organic solvent with water, such as:
-
Experimental Protocols
The following protocols are designed for the Suzuki-Miyaura coupling of a model substrate, Methyl 5-bromo-3-fluoropyridine-2-carboxylate , with a generic arylboronic acid.
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All solvents must be degassed prior to use.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a robust starting point for general screening and optimization.
Materials:
-
Methyl 5-bromo-3-fluoropyridine-2-carboxylate (1.0 equiv.)
-
Arylboronic Acid (1.2–1.5 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate, Hexanes, Brine
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-3-fluoropyridine-2-carboxylate (e.g., 1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 637 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).[8]
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL) via syringe.[8]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12–18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times and often improve yields by minimizing the formation of decomposition byproducts.[10]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine Methyl 5-bromo-3-fluoropyridine-2-carboxylate (e.g., 0.5 mmol, 124 mg), the arylboronic acid (0.75 mmol), K₂CO₃ (1.5 mmol, 207 mg), Pd(dppf)Cl₂ (0.025 mmol, 18.3 mg). Note: Pre-catalysts like Pd(dppf)Cl₂ are often highly effective in microwave protocols.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).[13]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120–150 °C for 15–45 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Perform the workup and purification as described in steps 6–9 of Protocol 1.
Data Presentation & Troubleshooting
The success of the reaction is highly dependent on the specific substrates used. Below is a table of representative conditions for analogous challenging heteroaryl couplings.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95-99 | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 | [13][14] |
| 2,6-Dichloropyridine | n-Hexylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | 80 | 91 | [5] |
| 4-Chlorotoluene | 3-Pyridylboronic acid | [PdCl₂(di-t-bpf)] | K₂CO₃ | n-Butanol/H₂O | 100 | 99 | [6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Catalyst poisoning (pyridine N, carboxylate).3. Insufficient temperature/time. | 1. Ensure all solvents are rigorously degassed; use fresh, high-quality reagents.2. Switch to a bulkier ligand (e.g., XPhos, RuPhos). Ensure carboxylic acid is protected.3. Increase temperature or switch to microwave protocol. |
| Protodeboronation | 1. Excess water or base.2. Prolonged reaction at high temperature. | 1. Use anhydrous solvents or a controlled amount of water. Consider KF or CsF as the base.[9]2. Use a more stable boronic ester (e.g., pinacol ester). Optimize for shorter reaction times.[10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient transmetalation step. | 1. Ensure a strictly inert atmosphere and use thoroughly degassed solvents.[10]2. Screen different bases or increase the catalyst loading slightly. |
| Ester Hydrolysis | 1. Base is too strong or reaction time is too long. | 1. Use a milder base (e.g., K₂CO₃ or Na₂CO₃).2. Reduce reaction time by increasing temperature or using microwave irradiation. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a challenging yet highly valuable transformation for medicinal chemistry. Success requires a strategic approach that directly addresses the inherent difficulties of the substrate, namely catalyst inhibition by the pyridine nitrogen and ortho-carboxylate. By protecting the carboxylic acid as an ester and employing robust catalyst systems featuring bulky, electron-rich phosphine ligands, researchers can reliably access these important fluorinated biaryl scaffolds. The detailed protocols and troubleshooting guide provided herein serve as a validated starting point for reaction optimization and scale-up, empowering the synthesis of novel molecular entities for drug discovery programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Amide Bond Formation from 3-Fluoropyridine-2-carboxylic Acid
Introduction: The Strategic Importance of 3-Fluoropyridine-2-carboxylic Acid in Synthesis
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an electron-deficient pyridine ring functionalized with both a fluorine atom and a carboxylic acid, provides a unique combination of properties. The pyridine core is a common motif in pharmaceuticals, offering opportunities for hydrogen bonding and metabolic stability, while the fluorine atom can enhance binding affinity, improve pharmacokinetic properties, and block metabolic degradation pathways.
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, serving as the linchpin in connecting molecular fragments to build complex drug candidates.[2][3] However, the inherent electronic nature of this compound presents specific challenges to this otherwise routine transformation. The electron-withdrawing effects of the pyridine nitrogen and the fluorine atom decrease the nucleophilicity of the carboxylate, making its activation a critical and non-trivial step.[4][5]
This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed experimental protocols for the successful synthesis of amides from this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their programs.
Mechanistic Underpinnings of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures to eliminate a molecule of water. Therefore, practical amide synthesis relies on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This process transforms the acid into a more electrophilic species that is readily attacked by the amine nucleophile.[2][6]
The general pathway involves two key stages:
-
Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive intermediate, such as an O-acylisourea, an active ester, an acylphosphonium salt, or an acyl fluoride.
-
Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which then collapses to yield the stable amide bond and a benign byproduct from the coupling reagent.
Caption: Generalized workflow for amide bond formation.
For this compound, the electron-withdrawing nature of the ring system makes the carbonyl carbon inherently more electrophilic. While this aids the final nucleophilic attack by the amine, it can make the initial deprotonation and activation of the carboxylic acid more challenging. The selection of an appropriately potent coupling reagent is therefore paramount.
Strategic Selection of Coupling Reagents
The success of an amide coupling reaction hinges on the choice of the coupling reagent. These can be broadly classified into several families, each with its own advantages and optimal use cases.[6][7][8]
| Reagent Class | Examples | Key Advantages | Key Disadvantages | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[9] | Lower reactivity, byproduct removal can be difficult (DCC), risk of racemization without additives.[2][9] | Routine couplings with non-hindered, electron-rich amines. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for sterically hindered substrates.[7][9] | Higher cost, byproducts can be difficult to remove. | Sterically demanding or less reactive substrates. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Extremely efficient, fast reaction times, low racemization, high yields.[6][7][9] | High cost, potential safety concerns with benzotriazole-based reagents (though COMU is safer).[6][7] | Difficult couplings, electron-deficient substrates, and high-value synthesis.[3] |
| Acyl Fluoride Precursors | TFFH, PFP | Generates highly reactive acyl fluoride intermediate, excellent for unreactive amines.[5][10] | May require specific handling or multi-step (one-pot) procedures. | Electron-deficient or sterically hindered amines where other methods fail.[5] |
Expert Insight: For a substrate like this compound, standard carbodiimide methods may prove sluggish, especially if the amine partner is also electron-deficient or sterically hindered.[4][11] Aminium/uronium reagents like HATU are often the first choice due to their high reactivity and reliability.[7] For particularly challenging couplings, in situ generation of the acyl fluoride represents a powerful alternative strategy.[5][10]
Detailed Experimental Protocols
Anhydrous solvents and reagents are critical for success, as the activated intermediates are susceptible to hydrolysis.[7] All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: High-Efficiency Coupling Using HATU
This protocol leverages the high reactivity of HATU, making it suitable for a broad range of amines and a reliable starting point for this substrate.[12]
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Caption: Experimental workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM).
-
Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.[7]
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active OAt-ester.[7]
-
Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired amide.
Protocol 2: Coupling of Electron-Deficient Amines via In Situ Acyl Fluoride Formation
This advanced protocol is highly effective for unreactive amines where other methods fail. It uses a deoxyfluorination reagent to convert the carboxylic acid into a highly reactive acyl fluoride intermediate in a one-pot fashion.[5][10]
Materials & Reagents:
-
This compound (1.0 eq)
-
Electron-deficient amine (e.g., 4-nitroaniline) (1.1 eq)
-
Pentafluoropyridine (PFP) (1.5 eq)
-
A non-nucleophilic base, e.g., DIPEA or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere, combine this compound (1.0 eq), pentafluoropyridine (PFP, 1.5 eq), and the base (2.0 eq) in anhydrous MeCN.[10]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the 3-fluoropyridine-2-carbonyl fluoride intermediate.
-
Add the electron-deficient amine (1.1 eq) to the reaction mixture.
-
For highly unreactive amines, it may be necessary to heat the reaction mixture (e.g., 50-80 °C) in a sealed tube.[10] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1 (dilute, wash, dry, concentrate).
-
Purify the crude product via silica gel column chromatography.
Troubleshooting and Key Considerations
-
Low or No Conversion: If LC-MS shows the formation of the activated intermediate but no product, the amine is likely not nucleophilic enough for the chosen conditions.[11] Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU) or move to the acyl fluoride protocol.[5][7]
-
Hydrolysis of Activated Intermediate: If starting material is recovered and byproducts of the coupling reagent are observed, water may be present in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[7]
-
Choosing a Base: A non-nucleophilic organic base like DIPEA or triethylamine (TEA) is essential.[13] Its role is to deprotonate the carboxylic acid and neutralize the acidic byproduct (e.g., hexafluorophosphoric acid from HATU), driving the reaction forward.[3]
-
Solvent Selection: DMF is an excellent solvent for its ability to dissolve a wide range of substrates, but it can be difficult to remove. DCM is a good alternative that is easier to remove, but substrate solubility may be lower.
Conclusion
The successful formation of amide bonds from this compound is a critical capability for medicinal chemists. While the electronic properties of the substrate present challenges, they are readily overcome through the rational selection of modern coupling reagents and careful execution of optimized protocols. For general applications, HATU provides a robust and highly efficient method. For particularly difficult couplings involving electron-deficient or sterically hindered amines, the in situ generation of an acyl fluoride offers a powerful and effective solution. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize novel amide derivatives to advance their drug discovery programs.
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Synthesis [fishersci.dk]
Application Notes & Protocols: Synthesis of Antiviral Pyrazine-2-Carboxamide Scaffolds from 3-Fluoropyridine-2-Carboxylic Acid
Introduction and Strategic Rationale
The quest for novel antiviral agents remains a paramount challenge in medicinal chemistry, particularly with the emergence of drug-resistant viral strains.[1][2] Pyridine and its isostere, pyrazine, are privileged heterocyclic scaffolds found in a multitude of clinically approved drugs, including those with potent antiviral activity.[1][3][4] 3-Fluoropyridine-2-carboxylic acid is a readily available and synthetically versatile starting material that offers a unique entry point into the synthesis of novel antiviral candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound.[5]
This document provides a comprehensive guide for the synthesis of antiviral pyrazine-2-carboxamide derivatives, structurally analogous to the potent RNA polymerase inhibitor Favipiravir, commencing from this compound.[6][7] The proposed synthetic strategy involves a key ring transformation of the pyridine core into a pyrazine, a critical step to access the desired antiviral scaffold. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for the development of novel antiviral therapeutics.
Overall Synthetic Strategy: From Pyridine to a Pyrazine Antiviral Core
The proposed synthetic pathway from this compound to a 6-fluoro-3-hydroxypyrazine-2-carboxamide scaffold is depicted below. This multi-step approach is designed to be modular, allowing for the introduction of diversity at the carboxamide moiety.
Caption: Proposed synthetic workflow from this compound to a key antiviral pyrazine scaffold.
Detailed Protocols and Methodologies
Step 1: Amidation of this compound
Principle and Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry.[8][9] This initial step converts the carboxylic acid of the starting material into a carboxamide, a key functional group in many antiviral agents, including Favipiravir. The direct condensation of a carboxylic acid and an amine requires an activating agent to form a more reactive intermediate.[8][10] A variety of coupling reagents are available, each with its own advantages in terms of reactivity, cost, and side-product profile.[8][11] For this protocol, we will utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt), a common and effective combination for minimizing racemization and improving yields.[11]
Materials and Reagents:
-
This compound
-
Ammonium chloride (or desired amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq). If synthesizing the primary amide, ammonium chloride (1.1 eq) can be used.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-fluoropyridine-2-carboxamide.
Data Summary for Amide Coupling Reagents:
| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |
| EDCI | HOBt | DMF, DCM | Water-soluble byproducts, good yields.[11] | Can be a sensitizer. |
| DCC | DMAP | DCM | Inexpensive, effective.[10] | Dicyclohexylurea byproduct can be difficult to remove. |
| HATU | DIPEA | DMF | High reactivity, fast reaction times.[10] | Expensive. |
| T3P | Pyridine | Ethyl Acetate | Broad substrate scope, clean reaction.[11] | Can be corrosive. |
Step 2 (Proposed): Ring Transformation to a Pyrazine Scaffold
Principle and Rationale: The transformation of a pyridine ring into a pyrazine is a more complex and less commonly documented process than standard functional group interconversions. This proposed step is based on established heterocyclic chemistry principles, often involving N-oxidation followed by ring-opening and re-cyclization. While a direct protocol starting from 3-fluoropyridine-2-carboxamide is not explicitly available in the provided search results, the general strategy is scientifically plausible for accessing the desired pyrazine core of antiviral targets like Favipiravir.[12][13] This section outlines a conceptual protocol that would require experimental optimization.
Conceptual Protocol:
-
N-Oxidation: Treat 3-fluoropyridine-2-carboxamide with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like DCM to form the corresponding N-oxide.
-
Ring Opening/Rearrangement: The N-oxide can then be subjected to conditions that promote ring opening. This might involve treatment with acetic anhydride or a sulfonyl chloride, followed by reaction with an ammonia source. This sequence aims to cleave the N-O bond and incorporate a second nitrogen atom into the ring.
-
Cyclization: The resulting intermediate would be designed to cyclize to the more thermodynamically stable pyrazine ring system.
Note: This is a hypothetical step that would require significant research and development. The conditions would need to be carefully optimized to achieve the desired transformation.
Step 3: Hydroxylation of the Pyrazine Ring
Principle and Rationale: The final step to achieve the Favipiravir-like scaffold is the introduction of a hydroxyl group at the 3-position of the pyrazine ring. This can often be achieved through nucleophilic aromatic substitution of a suitable leaving group, or through a sequence of nitration, reduction, and diazotization. Several synthetic routes to Favipiravir describe this type of transformation.[12][14]
Experimental Protocol (Adapted from Favipiravir Synthesis):
-
A common strategy involves the use of a precursor with a leaving group, such as a chlorine atom, at the 3-position of the pyrazine ring.[12]
-
The hydroxylation can be achieved by treating the chlorinated pyrazine with a base, such as sodium bicarbonate, in an aqueous medium at elevated temperatures.[12]
-
Alternatively, if a 3-aminopyrazine derivative is synthesized, it can be converted to the hydroxyl compound via a Sandmeyer-type reaction.
Data Summary for a Key Favipiravir Synthesis Step (for context):
| Reaction Step | Starting Material | Reagents | Yield | Reference |
| Hydroxylation | 6-Fluoro-3-chloropyrazine-2-carboxamide | NaHCO3, H2O | High | [12] |
| Fluorination | 3,6-Dichloropyrazine-2-carbonitrile | KF | Good | [12] |
Visualization of Key Experimental Workflow
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Fluoropyridine-2-carboxylic Acid in Modern Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers and synthetic chemists on the application of 3-Fluoropyridine-2-carboxylic acid as a pivotal building block in the synthesis of next-generation agrochemicals. We will explore the strategic incorporation of this fluorinated pyridine scaffold, discuss its influence on biological activity, and provide robust, field-tested protocols for its derivatization. The focus is on practical application, emphasizing the chemical causality behind procedural steps to empower researchers in developing novel, effective crop protection agents.
Introduction: The Value Proposition of a Fluorinated Pyridine Scaffold
This compound (CAS 152126-31-3) is a heterocyclic building block of increasing importance in the fields of medicinal and agrochemical chemistry.[1][2] Its structure, featuring a pyridine ring with a fluorine atom at the 3-position and a carboxylic acid at the 2-position, offers a unique combination of physicochemical properties that are highly advantageous for the design of bioactive molecules.[2]
-
The Role of Fluorine: The strategic placement of a fluorine atom can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electronic interactions, and improve membrane permeability, all of which can contribute to a more potent and effective agrochemical.[1]
-
The Carboxylic Acid Handle: The carboxylic acid group at the 2-position serves as a versatile synthetic handle.[1] It allows for a wide range of chemical modifications, most notably the formation of amides and esters, enabling the rapid generation of large libraries of candidate compounds for biological screening.
This guide will focus primarily on the derivatization of the carboxylic acid moiety, a common and critical step in leveraging this scaffold for the synthesis of novel herbicides and fungicides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 152126-31-3 | [3] |
| Molecular Formula | C₆H₄FNO₂ | [3][4] |
| Molecular Weight | 141.10 g/mol | [2][4] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Melting Point | 154 °C | [2] |
| Boiling Point | 265.2 °C at 760 mmHg | [2] |
| pKa | 2.71 ± 0.10 (Predicted) | [2] |
Core Applications in Agrochemical Synthesis
The fluorinated pyridine carboxylic acid motif is a key component in several classes of modern agrochemicals. Its presence is often associated with high efficacy and specific modes of action.
Foundation for Synthetic Auxin Herbicides
A significant application of pyridine carboxylic acid derivatives is in the development of synthetic auxin herbicides. These compounds mimic the plant hormone auxin, causing uncontrolled and unsustainable growth in susceptible weeds, ultimately leading to their demise.[5] While many commercial herbicides are complex, multi-substituted molecules, they often share the core pyridine-2-carboxylic acid scaffold. For example, highly effective herbicidal compounds like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been developed, demonstrating the importance of this structural class in controlling broadleaf and grass weeds in various crops.[6][7][8][9] The synthesis of analogs starting from simpler building blocks like this compound is a key strategy for discovering new herbicidal agents.
Precursor Scaffolds for Novel Fungicides
The pyridine carboxylic acid structure is also relevant in the fungicide domain. A notable example is 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), which has been identified as a key metabolite of the fungicide Fluopyram.[10][11] Studies have shown that PCA itself can exhibit auxin-like activity, causing growth disorders in certain plants.[10][11] This dual relevance in both herbicidal and fungicidal contexts underscores the utility of the pyridine carboxylic acid core. Synthesizing derivatives of this compound allows researchers to explore this chemical space to develop new fungicides with potentially novel modes of action or improved safety profiles.
Synthetic Protocols: Derivatization of this compound
The conversion of the carboxylic acid group into amides is a cornerstone of synthetic programs aimed at developing new agrochemicals. Below are two robust protocols for achieving this transformation, catering to different laboratory needs and substrate sensitivities.
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This classic, two-step method is reliable and cost-effective for a wide range of amine substrates. It involves the activation of the carboxylic acid with a chlorinating agent, followed by nucleophilic attack by an amine.
Caption: Step-by-step workflow for the two-step amide synthesis protocol.
| Reagent | Purpose | Typical Grade |
| This compound | Starting Material | >97% |
| Oxalyl Chloride or Thionyl Chloride | Activating Agent | Reagent Grade |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Dimethylformamide (DMF) | Catalyst | Anhydrous |
| Substituted Amine (R-NH₂) | Nucleophile | >97% |
| Triethylamine (TEA) or DIPEA | Base | Reagent Grade |
| Saturated NaHCO₃ solution | Quenching/Wash | Laboratory Grade |
| Brine | Wash | Laboratory Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Laboratory Grade |
-
Acyl Chloride Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.5 eq) dropwise at room temperature. Note: Gas evolution (CO, CO₂, HCl) will occur. Ensure adequate ventilation in a fume hood.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Carefully remove the solvent and excess reagent in vacuo. The resulting crude 3-fluoropyridine-2-carbonyl chloride is a reactive solid and should be used immediately in the next step.
-
-
Amide Coupling:
-
In a separate flame-dried flask, dissolve the desired amine (1.0 - 1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
-
Why Oxalyl Chloride/DMF? This combination forms the Vilsmeier reagent in situ, which is the active catalytic species for converting the carboxylic acid to the highly reactive acyl chloride. It's often preferred over thionyl chloride for cleaner reactions and milder conditions.
-
Anhydrous Conditions are Critical: Acyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the carboxylic acid. Failure to use dry glassware and solvents is a common cause of low yields.
-
Base Selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the coupling reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile.
Protocol 2: Direct Amide Coupling with HATU Reagent
This modern, one-pot method uses a peptide coupling reagent for direct conversion, avoiding the harsh conditions of acyl chloride formation. It is ideal for sensitive substrates or when high throughput is required.
Caption: Streamlined one-pot workflow for direct amide synthesis using HATU.
| Reagent | Purpose | Typical Grade |
| This compound | Starting Material | >97% |
| Substituted Amine (R-NH₂) | Nucleophile | >97% |
| HATU | Coupling Reagent | >98% |
| DIPEA | Base | Reagent Grade |
| Dimethylformamide (DMF) | Solvent | Anhydrous |
| Ethyl Acetate | Extraction Solvent | HPLC Grade |
| Saturated NaHCO₃ solution | Wash | Laboratory Grade |
| Brine | Wash | Laboratory Grade |
| Anhydrous MgSO₄ | Drying Agent | Laboratory Grade |
-
To a vial or round-bottom flask, add this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and HATU (1.1 - 1.3 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 - 0.2 M).
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS until the starting carboxylic acid is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure amide derivative.
-
Mechanism of HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile.
-
Why DIPEA? Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It is used to maintain a basic pH required for the coupling reaction without competing with the primary or secondary amine as a nucleophile.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can sometimes accelerate the conversion, especially with less reactive amines. However, monitor for potential side reactions or degradation.
Conclusion
This compound is a high-value, versatile building block for modern agrochemical discovery. Its unique electronic and structural features provide a solid foundation for creating potent herbicides and fungicides. The synthetic protocols detailed herein offer reliable and adaptable methods for derivatizing this core scaffold, enabling research chemists to efficiently generate and test novel crop protection candidates. By understanding the chemical principles behind these transformations, scientists are better equipped to troubleshoot and innovate in the vital field of agricultural science.
References
- 1. Cas 152126-31-3,this compound | lookchem [lookchem.com]
- 2. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 3. This compound | CAS 152126-31-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. RU2658991C2 - Herbicidal compositions of pyridine-2-carboxylic acid and accase inhibitors - Google Patents [patents.google.com]
- 6. US8652999B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone - Google Patents [patents.google.com]
- 7. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 8. EP2180790B1 - Synergistic herbicidal composition containing certain pyridine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Potent Kinase Inhibitors Utilizing 3-Fluoropyridine-2-carboxylic Acid
Introduction: The Strategic Imperative for Fluorinated Scaffolds in Kinase Inhibitor Design
The landscape of modern therapeutics, particularly in oncology, is profoundly shaped by the development of protein kinase inhibitors.[1][2] These agents are designed to interfere with aberrant signaling pathways that drive cellular proliferation and survival. Within the vast chemical space of potential inhibitors, pyridine-based molecules have emerged as "privileged scaffolds" due to their ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases.[1][3][4]
The strategic incorporation of fluorine into these scaffolds represents a significant advancement in medicinal chemistry.[5] Fluorine, owing to its unique electronic properties, can dramatically improve a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[6][7][8] This guide focuses on the application of a particularly valuable building block: 3-Fluoropyridine-2-carboxylic acid . Its structure is elegantly simple yet powerfully effective, combining the benefits of a fluorinated pyridine ring with the synthetic versatility of a carboxylic acid, making it an ideal starting point for the rapid generation of diverse kinase inhibitor libraries.[9][10][11]
Rationale for Use: The Dual Advantage of the this compound Scaffold
The utility of this scaffold is rooted in two key features: the fluorine atom at the 3-position and the carboxylic acid "handle" at the 2-position.
The Fluorine Advantage: Enhancing Drug-Like Properties
The presence of a fluorine atom, the most electronegative element, imparts several critical advantages:
-
Modulation of Basicity and Interactions: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen. This fine-tuning of basicity can prevent unwanted off-target interactions or protonation under physiological conditions, while still allowing the nitrogen to act as a crucial hydrogen bond acceptor in the kinase hinge region.[6][7]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolic oxidation by Cytochrome P450 enzymes can effectively block this pathway, thereby increasing the inhibitor's in vivo half-life and bioavailability.[5][7][8]
-
Enhanced Binding Affinity: The C-F bond can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone. Furthermore, fluorination can increase the hydrophobicity of the aromatic face, promoting stronger interactions within hydrophobic pockets of the ATP-binding site and potentially enforcing a more favorable bioactive conformation.[6][8]
The Carboxylic Acid Handle: A Gateway to Diversity
The carboxylic acid group is the primary point of synthetic elaboration. Its true power lies in its ability to readily form amide bonds—the most common reaction in medicinal chemistry.[12][13] This allows for the coupling of the 3-fluoropyridine core to a vast and commercially available array of amines, each introducing new pharmacophoric elements designed to target specific sub-pockets within the kinase active site. The resulting amide linkage itself provides an additional hydrogen bond donor (the N-H) that is critical for anchoring the inhibitor to the kinase hinge region.[14][15]
Core Synthetic Strategy: Amide Coupling as the Central Transformation
The most direct and widely used method for elaborating this compound is through an amide coupling reaction. This involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
References
- 1. researchgate.net [researchgate.net]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 10. scbt.com [scbt.com]
- 11. This compound | CAS 152126-31-3 [matrix-fine-chemicals.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 3-Fluoropyridine-2-carboxylic Acid in Multicomponent Reactions: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) have become an indispensable tool in modern synthetic and medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1][2] This application note provides an in-depth guide to the strategic use of 3-fluoropyridine-2-carboxylic acid, a versatile fluorinated building block, in two of the most powerful isocyanide-based MCRs: the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).[3][4] We will explore the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the significance of the resulting fluorinated heterocyclic scaffolds in the context of drug discovery. The inclusion of the 3-fluoropyridine moiety offers a strategic advantage for modulating the physicochemical and pharmacological properties of the synthesized compounds.[5][6]
Introduction: The Strategic Advantage of Fluorinated Pyridines in MCRs
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved therapeutic agents.[6] The incorporation of a fluorine atom can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, and binding affinity, by altering its electronic landscape and pKa.[5][7] this compound combines these features into a single, synthetically accessible building block.
Multicomponent reactions, by their nature, are convergent and atom-economical processes that generate molecular diversity efficiently.[8] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for creating peptide-like scaffolds and complex heterocycles.[4] By employing this compound as the acidic component in these reactions, researchers can directly embed the valuable 3-fluoropyridinyl moiety into diverse molecular frameworks, accelerating the discovery of novel bioactive compounds.
The Passerini Three-Component Reaction (P-3CR)
First reported by Mario Passerini in 1921, the P-3CR is a convergent reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[9][10] This reaction is a cornerstone for the synthesis of peptidomimetics and functionalized esters.[10]
Mechanistic Overview
The Passerini reaction is understood to proceed through two primary pathways, largely dependent on the solvent and concentration of reactants.[9]
-
Concerted Pathway: In aprotic solvents and at high concentrations, the reaction is believed to follow a concerted, trimolecular mechanism. Hydrogen bonding between the carboxylic acid and the carbonyl component is crucial for activating the carbonyl for nucleophilic attack by the isocyanide.[11]
-
Ionic Pathway: In polar, protic solvents, the reaction likely proceeds via a stepwise, ionic mechanism. The carbonyl is first protonated by the carboxylic acid, followed by nucleophilic attack from the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to furnish the final product.[9]
The electron-withdrawing nature of the fluorine atom in this compound increases the acidity of the carboxyl group, which can facilitate the protonation of the carbonyl component, potentially favoring the ionic pathway even in less polar solvents.
Figure 1: Simplified ionic mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of a Representative α-Acyloxy Carboxamide
This protocol describes a general procedure for the Passerini reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 141 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DCM (5 mL).
-
Add the aldehyde (e.g., 106 mg, 1.0 mmol) to the solution via syringe.
-
Add the isocyanide (e.g., 120 mg, 1.1 mmol) dropwise to the stirred solution at room temperature. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-acyloxy carboxamide.
Representative Data
The following table summarizes the expected outcomes for the Passerini reaction with various aldehydes and isocyanides.
| Entry | Aldehyde | Isocyanide | Product Structure | Typical Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 3-Fluoropyridinyl-benzoyloxy-carboxamide | 85-92% |
| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | 3-Fluoropyridinyl-isobutyryloxy-carboxamide | 80-88% |
| 3 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 3-Fluoropyridinyl-(4-chlorobenzoyloxy)-carboxamide | 82-90% |
| 4 | Furfural | Benzyl isocyanide | 3-Fluoropyridinyl-(furoyloxy)-carboxamide | 78-85% |
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably the most prominent and versatile MCR, combining a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide.[1] The reaction proceeds in a single pot to form a dipeptide-like α-acetamido carboxamide scaffold, making it exceptionally valuable for constructing libraries of complex molecules for drug screening.[4]
Mechanistic Overview
The Ugi reaction mechanism is generally accepted to begin with the rapid formation of an imine from the amine and carbonyl components.[12] This imine is then protonated by the carboxylic acid to form an iminium ion. The reaction can then proceed via two competitive pathways that converge to a key imidate intermediate, which undergoes a Mumm rearrangement to yield the final Ugi adduct.[12]
Figure 2: General workflow of the Ugi four-component reaction.
Experimental Protocol: Synthesis of a Representative α-Acetamido Carboxamide
This protocol provides a robust method for the Ugi reaction. The use of methanol is common as it effectively solvates the intermediates.
Materials:
-
Amine (e.g., Aniline, 1.0 eq)
-
Aldehyde (e.g., Isobutyraldehyde, 1.0 eq)
-
This compound (1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)
-
Methanol (MeOH)
Procedure:
-
In a 25 mL vial equipped with a magnetic stir bar, dissolve the amine (e.g., 93 mg, 1.0 mmol) in methanol (4 mL).
-
Add the aldehyde (e.g., 72 mg, 1.0 mmol) and stir the mixture for 20 minutes at room temperature to pre-form the imine.
-
Add this compound (141 mg, 1.0 mmol) to the solution.
-
Add the isocyanide (e.g., 83 mg, 1.0 mmol) dropwise to the stirred solution. Caution: Handle isocyanides in a well-ventilated fume hood.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Upon completion (as monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
The crude product can often be purified by precipitation/trituration from a solvent like diethyl ether or by flash column chromatography if necessary.
Representative Data
The Ugi reaction is known for its broad substrate scope, allowing for extensive diversification.
| Entry | Amine | Aldehyde | Isocyanide | Typical Yield (%) |
| 1 | Aniline | Isobutyraldehyde | tert-Butyl isocyanide | 88-95% |
| 2 | Benzylamine | Benzaldehyde | Cyclohexyl isocyanide | 85-93% |
| 3 | 4-Methoxyaniline | Acetaldehyde | tert-Butyl isocyanide | 82-90% |
| 4 | Ethylamine | Propionaldehyde | Benzyl isocyanide | 80-88% |
Application in Drug Discovery and Medicinal Chemistry
The scaffolds produced via these MCRs are of significant interest to drug development professionals.
-
Molecular Complexity: In a single, efficient step, these reactions generate complex, three-dimensional molecules with multiple stereocenters and diverse functional groups.[13]
-
Privileged Scaffolds: The resulting α-acyloxy carboxamides (from Passerini) and α-acetamido carboxamides (from Ugi) are recognized as valuable precursors for peptidomimetics and other biologically active compounds.[1][10]
-
The 3-Fluoropyridine Advantage: The incorporation of the this compound directly installs a heterocyclic moiety known to engage in favorable interactions with biological targets (e.g., hydrogen bonding, π-stacking). The fluorine atom can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidative metabolism.[5][14] This makes the resulting products highly attractive candidates for lead optimization programs in various therapeutic areas, including oncology and infectious diseases.[15][16]
Conclusion
This compound is a highly effective and strategic building block for use in Passerini and Ugi multicomponent reactions. Its electronic properties contribute to efficient reaction progression while embedding a pharmacologically relevant fluorinated heterocycle directly into the product scaffold. The protocols outlined in this note are robust, high-yielding, and adaptable to a wide range of substrates, providing researchers with a powerful platform for the rapid synthesis of diverse and complex molecules for applications in drug discovery and materials science.
References
- 1. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ester Synthesis by Multi-Component Reactions (MCRs): A Review [ouci.dntb.gov.ua]
- 3. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Passerini Reaction [organic-chemistry.org]
- 12. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. ajol.info [ajol.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoropyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Fluoropyridine-2-carboxylic acid (CAS 152126-31-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The information herein is structured in a practical question-and-answer format to directly address issues you may face in the lab, blending established chemical principles with practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established pathways to synthesize this compound. The choice of route often depends on the availability of starting materials, scale, and safety considerations. The two most prevalent methods are:
-
Oxidation of 3-Fluoro-2-picoline: This is a direct and common method where the methyl group of 3-fluoro-2-methylpyridine is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically employed.[1] This route is often favored for its straightforwardness, though it requires careful control of reaction conditions to prevent over-oxidation or side reactions.
-
Hydrolysis of 3-Fluoro-2-cyanopyridine: This method involves the hydrolysis of the nitrile group in 3-fluoro-2-cyanopyridine (also known as 3-fluoropicolinonitrile) to the carboxylic acid.[2] The reaction can be performed under acidic or basic conditions. A key challenge is controlling the hydrolysis to prevent it from stopping at the intermediate amide stage (3-fluoropicolinamide) and to avoid decarboxylation.[3]
Other less common but viable routes include diazotization of 2-amino-3-fluoropyridine derivatives followed by functional group manipulation, which can be complex and involve hazardous reagents like hydrogen fluoride-pyridine solutions.[4][5]
Q2: What are the key physical and chemical properties of the final product?
Understanding the properties of this compound is crucial for its handling, purification, and storage.
| Property | Value | Source |
| CAS Number | 152126-31-3 | [6] |
| Molecular Formula | C₆H₄FNO₂ | [7] |
| Molecular Weight | 141.10 g/mol | [6] |
| Appearance | Light yellow to brown crystalline powder | [7][8] |
| Melting Point | ~154 °C | [7] |
| Boiling Point | ~265.2 °C at 760 mmHg | [7] |
| pKa | 2.71 (Predicted) | [7] |
| Storage | Room temperature or refrigerated | [7] |
The presence of both a fluorine atom and a carboxylic acid group makes it a valuable building block in medicinal and agrochemical research.[7][9]
Part 2: Troubleshooting Guide - Common Side Reactions & Issues
This section addresses specific problems you may encounter during the synthesis, explaining the underlying chemistry and providing actionable solutions.
Issue 1: Low Yield - The Reaction Stalls or is Incomplete
Q: My reaction yield is consistently low, and I'm recovering a significant amount of starting material (e.g., 3-fluoro-2-picoline or 3-fluoro-2-cyanopyridine). What's going wrong?
This is a common issue often related to reaction kinetics and conditions.
A: Root Cause Analysis & Solutions:
-
For Oxidation of 3-Fluoro-2-picoline:
-
Insufficient Oxidant or Reaction Time: The oxidation of the methyl group is a demanding reaction. Ensure at least a stoichiometric amount of the oxidant (e.g., KMnO₄) is used; often, a slight excess is beneficial. Monitor the reaction by TLC or LC-MS to determine the point of completion. If the reaction stalls, consider incremental additions of the oxidant.
-
Suboptimal Temperature: The reaction often requires elevated temperatures (e.g., 70–130 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions like decarboxylation. The key is to find a balance. If the reaction is sluggish, a modest increase in temperature or the use of a phase-transfer catalyst can be effective.[1]
-
Poor Solubility: The starting picoline may have limited solubility in the aqueous acidic medium. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.
-
-
For Hydrolysis of 3-Fluoro-2-cyanopyridine:
-
Formation of a Stable Amide Intermediate: The hydrolysis of a nitrile proceeds via a carboxamide intermediate. This amide can be quite stable, and forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentration) may be required to drive the reaction to the carboxylic acid.[3]
-
Inadequate Hydrolysis Conditions: For base-catalyzed hydrolysis, ensure a sufficient excess of hydroxide is used. For acid-catalyzed hydrolysis, concentrated acids like H₂SO₄ or HCl are typically required at reflux temperatures. The choice of conditions can significantly impact the reaction rate.[10]
-
Issue 2: Impurity Profile - My Final Product is Contaminated
Q: I've isolated my product, but analytical data (NMR, LC-MS) shows significant impurities. What are they, and how can I get rid of them?
Impurity formation is the most frequent challenge. The primary culprits are decarboxylation and residual intermediates.
A: Root Cause Analysis & Solutions:
-
The Decarboxylation Problem:
-
Impurity Identity: The most common byproduct is 3-fluoropyridine . It is formed by the loss of CO₂ from the product, a reaction that is particularly facile for pyridine-2-carboxylic acids, especially under heat or acidic conditions.[11][12][13] The mechanism is thought to involve a zwitterionic intermediate that readily loses carbon dioxide.[13][14]
-
Causality: The nitrogen atom adjacent to the carboxyl group profoundly influences the rate of decarboxylation by stabilizing the transition state.[12] Heating the reaction mixture for too long, using excessively high temperatures during reaction or workup, or performing distillation at atmospheric pressure can significantly increase the amount of this impurity.
-
Troubleshooting & Prevention:
-
Minimize Heat Exposure: Use the lowest effective temperature for the reaction. During workup, concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath.
-
Purification: If decarboxylation has occurred, purification can be challenging due to the similar nature of the compounds. A careful recrystallization can be effective. Alternatively, an acid-base extraction can be used: dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃). The desired carboxylic acid will form a salt and dissolve, while the non-acidic 3-fluoropyridine impurity can be extracted with an organic solvent like ethyl acetate or dichloromethane. The aqueous layer is then re-acidified to precipitate the pure product.[1]
-
-
-
Halogen Exchange:
-
Impurity Identity: If your synthesis starts from a precursor containing other halogens (e.g., 6-chloro-3-fluoro-2-picoline), you may observe products where the fluorine has been exchanged for another halogen or vice-versa.[1]
-
Causality: Halogen exchange reactions on aromatic rings can occur at high temperatures, especially in the presence of certain metal salts or fluoride/chloride sources.[15][16]
-
Prevention: This is best controlled by careful selection of reagents and reaction conditions, avoiding excessively high temperatures and potential sources of halide ions where possible.
-
The workflow below illustrates the critical point where decarboxylation can occur.
Caption: Key stages where decarboxylation can occur.
Issue 3: Reaction Control - The Reaction is Exothermic or Produces Discoloration
Q: My oxidation reaction becomes very exothermic, and the final crude product is dark brown or black. Is this normal?
While some color is expected, a highly exothermic reaction or intense discoloration points to poor control and potential side reactions.
A: Root Cause Analysis & Solutions:
-
Exotherm Control:
-
Causality: The oxidation of a methyl group with strong oxidants like KMnO₄ is highly exothermic. Adding the oxidant too quickly to a hot solution can cause the reaction to run away, leading to boiling and a potential safety hazard.
-
Solution: Add the oxidant portion-wise at a controlled rate, monitoring the internal temperature of the reactor. Using an ice bath to manage the temperature during the initial phase of the addition is a standard and effective practice.
-
-
Discoloration:
-
Causality: The brown/black color is often due to manganese dioxide (MnO₂), a byproduct of the reduction of KMnO₄. Dark, tarry impurities can also form from over-oxidation or decomposition of the pyridine ring under harsh conditions.[17]
-
Solution:
-
MnO₂ Removal: After the reaction is complete, the MnO₂ precipitate must be removed. This is typically done by filtration. To aid filtration and remove residual oxidant, a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid can be added until the solution becomes colorless or pale yellow before filtering.
-
Charcoal Treatment: If the product remains colored after initial purification, a treatment with activated charcoal during the recrystallization step can effectively remove colored organic impurities.
-
-
Part 3: Experimental Protocol Example
Protocol: Synthesis via Oxidation of 3-Fluoro-2-picoline
This protocol is a representative example. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluoro-2-picoline (1.0 eq) and water.
-
-
Oxidant Preparation:
-
In a separate beaker, dissolve potassium permanganate (KMnO₄, ~3.0 eq) in water.
-
-
Controlled Addition:
-
Gently heat the picoline solution to ~70-80 °C.
-
Begin the slow, dropwise addition of the KMnO₄ solution, ensuring the internal temperature does not exceed 95-100 °C. The purple color of the permanganate should disappear as it is consumed. The addition may take several hours.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring at ~95 °C for an additional 2-3 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
-
Workup and Decolorization:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes clear or pale yellow.
-
Filter the solution to remove any remaining inorganic solids.
-
-
Isolation and Purification:
-
Cool the filtrate in an ice bath.
-
Slowly acidify the solution with concentrated HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
For higher purity, the crude solid can be recrystallized from an appropriate solvent system (e.g., water or ethanol/water).
-
Caption: Workflow for the oxidation synthesis route.
References
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Cas 152126-31-3,this compound | lookchem [lookchem.com]
- 8. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 9. nbinno.com [nbinno.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 16. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 17. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoropyridine-2-carboxylic Acid Purification
Welcome to the comprehensive technical support guide for the purification of 3-Fluoropyridine-2-carboxylic acid (CAS: 152126-31-3). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a robust purification strategy. Its amphoteric nature, possessing both a weakly basic pyridine ring and an acidic carboxylic acid group, dictates its behavior in different solvent and pH environments.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₂ | [1] |
| Molecular Weight | 141.10 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 154 °C | [1][2] |
| Boiling Point | 265.2 °C at 760 mmHg | [1][2] |
| Predicted pKa | 2.71 ± 0.10 | [1][2] |
The low predicted pKa indicates that this compound is a relatively strong acid, a crucial piece of information for developing an effective acid-base extraction protocol.
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of impurities present in the crude material. The most common and effective methods for purifying this compound are recrystallization and acid-base extraction. Column chromatography can be employed for challenging separations or when a very high degree of purity is required.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark oil and won't solidify. What should I do?
A1: The presence of residual solvents or significant impurities can prevent crystallization.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., THF, DMF) are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is poorly soluble, like heptane, can be effective.
-
Acid-Base Extraction: If the crude material is oily due to neutral or basic impurities, an acid-base extraction is the recommended first step. This will selectively extract your acidic product into an aqueous basic layer, leaving many impurities behind in the organic phase. Subsequent acidification will precipitate the purified product.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of diethyl ether and hexane. This can sometimes induce crystallization by washing away soluble impurities.
-
Q2: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3]
-
Causality and Solution:
-
High Impurity Load: A significant amount of impurities can depress the melting point of your compound, leading to oiling out. A preliminary purification by acid-base extraction might be necessary.
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization.[3] Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The chosen solvent system may not be ideal. If using a single solvent, try adding a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power as it cools. For instance, if using ethanol, adding water dropwise to the hot, clear solution until it becomes slightly turbid, then clarifying with a drop or two of ethanol, can be effective.
-
Q3: My yield from recrystallization is very low. What are the likely causes?
A3: Low recovery can stem from several factors.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent for recrystallization is a common cause of low yield, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature Crystallization: If crystals form on the filter paper during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Check the pH of the mother liquor; if it's not acidic enough after an acid-base extraction, some of your product may remain as the carboxylate salt.
-
Q4: After acid-base extraction and acidification, the precipitate is very fine and difficult to filter. What can I do?
A4: Fine precipitates can clog filter paper and make filtration slow and inefficient.
-
Procedural Adjustments:
-
Controlled Precipitation: Add the acid for precipitation slowly while stirring. This encourages the growth of larger crystals.
-
"Digestion": After precipitation, gently heat the suspension (without boiling) and then allow it to cool slowly. This process, known as digestion, can promote the formation of larger, more easily filterable particles.
-
Filter Aid: Use a pad of Celite® in your Buchner funnel to improve filtration speed and prevent clogging.
-
Q5: How do I know which impurities to look for in my NMR spectrum?
A5: The potential impurities will depend on your synthetic route.
-
Common Synthetic Routes & Potential Impurities:
-
From 3-Fluoropyridine: If your synthesis involves the lithiation of 3-fluoropyridine followed by quenching with CO₂, a likely impurity is unreacted 3-fluoropyridine.
-
From a Precursor with a Methyl Group: If the carboxylic acid is formed by oxidation of a methyl group on the pyridine ring, you might have unreacted starting material or partially oxidized intermediates.
-
Solvent Impurities: Always be mindful of residual solvents from the reaction or workup (e.g., THF, diethyl ether, ethyl acetate). There are published resources that list the NMR chemical shifts of common laboratory solvents.[4]
-
Detailed Purification Protocols
Protocol 1: Recrystallization from Ethanol/Water
This method is particularly effective when starting with a crude solid that is mostly the desired product but contains minor, more soluble impurities. One study reports a 91% yield for this procedure starting from the lithium salt.[5]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 9 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Addition of Water: To the hot solution, add water dropwise (approximately 1 mL for every 9 mL of ethanol) until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (9:1) mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step recrystallization protocol.
Protocol 2: Purification via Acid-Base Extraction
This is a highly effective method for separating this compound from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Repeat the extraction twice.
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2 (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for acid-base extraction.
Protocol 3: Column Chromatography
While recrystallization and acid-base extraction are often sufficient, column chromatography can be used for difficult separations. Given the acidic nature of the compound, care must be taken to avoid prolonged contact with silica gel, which can be slightly acidic and cause band tailing.
General Guidance:
-
Stationary Phase: Silica gel is a common choice. To minimize tailing, a small amount of acetic or formic acid can be added to the mobile phase, or the silica can be pre-treated with a triethylamine solution and then re-equilibrated with the mobile phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For this polar and acidic compound, a more polar solvent system may be required, such as a mixture of dichloromethane and methanol. A typical starting eluent system could be 95:5 dichloromethane:methanol, with the polarity gradually increasing.
-
Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp.
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a standard method for assessing purity.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities.
-
Melting Point: A sharp melting point close to the literature value (154 °C) is a good indicator of high purity.[1][2][7]
By understanding the principles behind these purification techniques and anticipating potential issues, you can efficiently and effectively obtain high-purity this compound for your research and development needs.
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
Technical Support Center: Optimizing Derivatization of 3-Fluoropyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the derivatization of 3-Fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing critical chemical transformations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, helping you enhance reaction yields, minimize side products, and ensure the integrity of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound, with a primary focus on amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2]
Q1: What are the most common methods for derivatizing this compound into an amide?
A1: The most prevalent method is the formation of an amide bond through the condensation of the carboxylic acid with a primary or secondary amine.[1] This requires the activation of the carboxylic acid group. Widely used strategies include:
-
Carbodiimide Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are frequently used, often with additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[3][4][5]
-
Uronium/Aminium-Based Coupling Agents: Reagents such as HATU, HBTU, and COMU are highly efficient and are known for promoting rapid coupling, even with sterically hindered substrates.[4][5] HATU is often considered superior for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
-
Phosphonium-Based Coupling Agents: Reagents like PyBOP and PyAOP are also very effective, particularly for challenging couplings, including those involving N-methyl amino acids.[3]
-
Acyl Fluoride Intermediates: Conversion of the carboxylic acid to a highly reactive acyl fluoride can be achieved using reagents like pentafluoropyridine (PFP) or pyridinesulfonyl fluoride, followed by reaction with the amine.[6][7] This can be a powerful strategy for difficult couplings.
Q2: How does the fluorine atom at the 3-position influence the reactivity of the carboxylic acid?
A2: The fluorine atom is a strongly electronegative substituent, which has two main effects. First, it increases the acidity of the carboxylic acid (pKa ≈ 2.71) by inductively withdrawing electron density.[8] Second, it influences the electron density of the pyridine ring, which can affect the reactivity of the molecule in subsequent reactions. The high electronegativity of fluorine generally accelerates nucleophilic aromatic substitution (SNAr) reactions if the fluorine were a leaving group, making fluoropyridines more reactive than their chloro- or bromo- counterparts.[9] While the fluorine is not the leaving group during amidation, its electronic influence is a key consideration for overall reaction success and potential side reactions.
Q3: Why is a non-nucleophilic base like DIPEA or triethylamine necessary in most coupling reactions?
A3: A non-nucleophilic base is critical for several reasons:
-
Neutralizing Amine Salts: If the amine component is supplied as a hydrochloride or other acid salt, the base is required to deprotonate it, liberating the free, nucleophilic amine for the reaction.[10]
-
Scavenging Acid Byproducts: Coupling reactions, particularly those involving uronium or phosphonium reagents, generate acidic byproducts. The base neutralizes these acids, preventing the protonation and deactivation of the amine nucleophile.[5][11]
-
Promoting Carboxylic Acid Activation: In many protocols, the base facilitates the deprotonation of the carboxylic acid, forming a carboxylate anion that readily reacts with the coupling agent to form the activated intermediate.[4]
Q4: I'm observing low or no yield in my amide coupling reaction. What are the most common culprits?
A4: Low yield is a frequent issue that can typically be traced back to a few key factors:
-
Inadequate Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or used in insufficient quantity.[11][12]
-
Deactivated Amine: The amine may be protonated (if used as a salt without sufficient base) or may be weakly nucleophilic due to electronic effects or steric hindrance.[11][13]
-
Presence of Water: Moisture in the solvents or reagents can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and halting the reaction.[11][12] Using anhydrous solvents is crucial.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or base can significantly hinder the reaction rate and overall yield.[11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (carboxylic acid and/or amine).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Formation of Significant Side Products
Symptom: Multiple spots are observed on TLC, or LC-MS shows masses corresponding to undesired products.
Common Side Products and Solutions
| Side Product | Probable Cause | Recommended Solution |
| Anhydride of this compound | Incomplete reaction with the amine after activation. Can occur when using SOCl₂ or oxalyl chloride for activation.[13] | Ensure complete conversion to the acyl chloride before adding the amine. Alternatively, use a one-pot coupling reagent like HATU or PyBOP which minimizes this pathway. |
| Guanidinylation of the Amine | Use of certain uronium-based coupling reagents (e.g., HBTU, TBTU) can lead to the formation of a guanidinium byproduct on the amine, rendering it inactive. | Switch to a phosphonium-based reagent (e.g., PyBOP) or a modern uronium reagent like COMU or HATU, which are less prone to this side reaction.[4] |
| Racemization (if chiral centers are present) | The activation process or the presence of excess base can cause epimerization of stereocenters, particularly at the α-carbon of amino acids.[3][4] | Add racemization-suppressing additives like HOBt or Oxyma Pure.[11] Running the reaction at a lower temperature (e.g., 0°C) can also mitigate this issue.[4] |
| Reaction at the Fluorine Position | While generally stable, under very harsh nucleophilic or basic conditions, SNAr at the C3-F position is a theoretical possibility, though less likely than derivatization at the carboxyl group. | Use milder reaction conditions. Avoid excessively strong bases or high temperatures unless necessary. Standard amide coupling conditions are unlikely to cause this. |
Problem 3: Difficulty with Sterically Hindered Substrates
Symptom: The reaction is very slow or stalls when either the amine or the carboxylic acid has bulky substituents near the reaction center.
Strategies for Hindered Couplings
-
Select a High-Potency Coupling Reagent: For hindered couplings, standard reagents may not be sufficient.
-
HATU and PyAOP are often the reagents of choice due to their high reactivity.
-
COMU is another powerful, modern reagent with coupling efficiencies comparable to HATU.[4]
-
-
In Situ Acyl Fluoride/Chloride Formation: Converting the carboxylic acid to a more reactive acyl halide can drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60°C) can often overcome the activation energy barrier for hindered substrates.[15]
-
Extended Reaction Time: Monitor the reaction over 24-48 hours, as these couplings can be significantly slower.
-
Section 3: Experimental Protocols
These protocols provide a starting point for optimization. Always monitor reactions by TLC or LC-MS.
Protocol 1: General Amide Coupling using HATU
This method is highly reliable for a wide range of amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0–1.2 eq)
-
HATU (1.0–1.2 eq)[16]
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)[16]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM).
-
Add HATU (1.0–1.2 eq) followed by DIPEA (2.0–3.0 eq) to the solution.[12]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add the amine (1.0–1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Esterification via Fischer Esterification
This classic method is suitable for producing simple alkyl esters (e.g., methyl or ethyl esters).
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent, large excess)
-
Strong acid catalyst (e.g., H₂SO₄, TsOH) (catalytic amount, ~5 mol%)
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol for the methyl ester).[17]
-
Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the solution.
-
Heat the mixture to reflux and stir for 4-24 hours. The reaction is an equilibrium, so a large excess of alcohol is used to drive it towards the product.[17]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Workflow Visualization
Caption: General workflow for HATU-mediated amide coupling.
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Amide Synthesis [fishersci.dk]
- 15. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Troubleshooting Guide for 3-Fluoropyridine-2-carboxylic Acid
Welcome to the technical support center for 3-Fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in experimental settings. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and practical laboratory experience to ensure scientific integrity and field-proven insights.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Question 1: My vial of this compound has a brownish tint. Is it still usable?
Answer: this compound is typically a light yellow to brown crystalline powder.[1][2] A brownish tint is not unusual and generally does not indicate decomposition. However, for sensitive reactions, it is advisable to assess the purity by obtaining a melting point[1] or running a quick NMR spectrum. If the compound has been stored for an extended period or exposed to light and moisture, discoloration could indicate some degradation. For optimal stability, store the compound in a tightly sealed container in a cool, dry place, and consider refrigeration for long-term storage.[3]
Question 2: What are the primary safety precautions I should take when handling this compound?
Answer: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][5] Avoid creating dust; if weighing out the solid, do so carefully.[3] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[4]
Solubility and Reaction Setup
Question 3: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
Answer: The solubility of this compound is influenced by its polar carboxylic acid group and the semi-polar fluoropyridine ring. While it has limited solubility in non-polar solvents, it is more soluble in polar aprotic solvents. If you are encountering solubility issues, consider the following:
-
Solvent Choice: For reactions like amide couplings, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices. For other transformations, you might consider alcohols like methanol or ethanol, though these can act as nucleophiles under certain conditions.
-
Gentle Heating: Gently warming the mixture can help to dissolve the starting material. However, be cautious not to exceed the thermal stability limits of your reactants or solvent.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
-
Co-solvent System: In some cases, a mixture of solvents can provide the desired solubility. For instance, a small amount of DMSO in a less polar solvent like Dichloromethane (DCM) might be effective.[6]
Here is a table of common solvents and the expected solubility profile for this compound:
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Sparingly soluble | The carboxylic acid group provides some water solubility, but the pyridine ring limits it.[7] |
| Methanol / Ethanol | High | Soluble | Can act as a nucleophile in some reactions. |
| DMF / DMSO | High (Aprotic) | Soluble | Good choices for many reactions, but can be difficult to remove during workup.[8] |
| Acetonitrile | Medium | Sparingly soluble | May require heating. |
| Tetrahydrofuran (THF) | Medium | Sparingly soluble | May require heating. |
| Dichloromethane (DCM) | Low | Poorly soluble | Often used in amide couplings with a base to form the more soluble carboxylate salt in situ. |
| Toluene / Hexane | Non-polar | Insoluble | Not recommended as primary solvents. |
Amide Coupling Reactions
Question 4: My amide coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in amide coupling reactions are a common issue.[9] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent carboxylic acid. Here is a systematic troubleshooting approach:
-
Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid.[9] Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess). Common coupling reagents include HATU, HBTU, PyBOP, and EDC.[10] Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can improve yields.[9]
-
Amine Basicity: The pKa of this compound is predicted to be around 2.71, making it a relatively strong acid.[1][2] When mixed with an amine, an acid-base reaction can occur, forming an ammonium carboxylate salt that is less reactive.[9] Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the acid and free up the amine to act as a nucleophile.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate.[9] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: If either your amine or the carboxylic acid is sterically hindered, the reaction may be sluggish. In such cases, you may need to increase the reaction temperature or use a more powerful coupling reagent.[9]
-
Side Reactions: The pyridine nitrogen can potentially be quaternized by some activating agents. While less common, this can be a consideration. Using milder conditions or a different coupling reagent might be necessary.
Below is a DOT script visualizing a general troubleshooting workflow for low yield in amide coupling:
Purification and Analysis
Question 5: I am having difficulty purifying my product. The unreacted this compound is co-eluting with my product on the silica gel column.
Answer: The acidic nature of the starting material can make chromatographic purification challenging. Here are some strategies to improve separation:
-
Aqueous Wash: Before column chromatography, perform an aqueous workup. Washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer. Be cautious not to use a strong base if your product is base-sensitive.
-
Acidic Modifier in Eluent: If residual acid remains, adding a small amount of acetic acid (e.g., 0.5-1%) to your chromatography eluent can help to suppress the ionization of the carboxylic acid, reducing its streaking on the silica gel and potentially improving separation.
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) can be an effective alternative, as the polar carboxylic acid will elute much earlier than many organic products.
Question 6: What are the key spectroscopic features I should look for to confirm the identity of this compound and its amide derivatives?
Answer: Spectroscopic analysis is crucial for confirming the structure of your starting material and product.
-
¹H NMR: For this compound, you would expect to see signals in the aromatic region corresponding to the three protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm). For an amide derivative, this carboxylic acid proton signal will disappear, and you will see new signals corresponding to the protons of the coupled amine.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid typically appears in the range of 160-185 ppm.[11] Upon amide formation, this signal will shift slightly.
-
¹⁹F NMR: This is a very useful technique for fluorine-containing compounds. You should observe a singlet for the fluorine atom on the pyridine ring.
-
IR Spectroscopy: For the starting carboxylic acid, you will see a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[12] For the amide product, the broad O-H stretch will disappear, and the C=O stretch will typically shift to a lower wavenumber (around 1630-1680 cm⁻¹).[11] You will also see an N-H stretch for primary and secondary amides in the region of 3200-3400 cm⁻¹.[12]
The following DOT script illustrates the expected changes in IR spectra upon amide formation:
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the acid in an anhydrous polar aprotic solvent (e.g., DMF, DCM).
-
Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.05 eq.) in a minimal amount of the reaction solvent.
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Cas 152126-31-3,this compound | lookchem [lookchem.com]
- 2. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
byproducts of 3-Fluoropyridine-2-carboxylic acid synthesis from 3-fluoropyridine
Welcome to the technical support guide for the synthesis of 3-Fluoropyridine-2-carboxylic acid from 3-fluoropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.
Synthesis Overview: Directed ortho Metalation (DoM)
The most efficient and regioselective method for synthesizing this compound from 3-fluoropyridine is through a Directed ortho Metalation (DoM) followed by carboxylation.[1][2] This strategy leverages the inherent electronic properties of the 3-fluoropyridine ring to achieve deprotonation at the desired C2 position.
The reaction proceeds in two main steps:
-
Deprotonation: 3-fluoropyridine is treated with a strong organolithium base, typically Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), at very low temperatures (-78 °C). The fluorine atom at the 3-position, along with the pyridine nitrogen, acts as a directing metalation group (DMG), increasing the kinetic acidity of the adjacent C2 proton.[3][4] This facilitates its selective removal to form a 3-fluoro-2-pyridyllithium intermediate.
-
Carboxylation: The highly reactive organolithium intermediate is then quenched with an electrophile, solid carbon dioxide (dry ice), to form a lithium carboxylate salt.
-
Acidification: A final aqueous acidic workup protonates the carboxylate salt to yield the desired this compound.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Primary synthesis route via Directed ortho Metalation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is very low, and I recover a significant amount of unreacted 3-fluoropyridine. What went wrong?
Answer: This is the most common issue and typically points to inefficient deprotonation. Several factors could be at play:
-
Cause 1: Inactive Organolithium Reagent: Both n-BuLi and LDA are sensitive to moisture and air. Commercially available solutions can degrade over time.
-
Solution: Titrate your organolithium reagent before use to determine its exact molarity. A simple titration method using diphenylacetic acid is highly effective. Always use a fresh bottle or a properly stored solution.
-
-
Cause 2: Insufficient Base: Ensure you are using at least 1.05 to 1.2 equivalents of active base relative to your starting material to drive the reaction to completion.
-
Cause 3: Temperature Fluctuation: The lithiated intermediate is thermally unstable. If the temperature rises above -70 °C, it can decompose or participate in side reactions.
-
Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Add the base dropwise to the cooled solution of 3-fluoropyridine to control any exotherm.
-
-
Cause 4: Impure Reactants/Solvents: Trace amounts of water or other protic impurities in your 3-fluoropyridine or THF solvent will quench the organolithium base, reducing the effective amount available for deprotonation.
-
Solution: Use freshly distilled, anhydrous THF. Ensure your 3-fluoropyridine is anhydrous. The glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Question: My final product is a mixture of isomers. How do I identify them and prevent their formation?
Answer: The formation of regioisomers, primarily 3-Fluoropyridine-4-carboxylic acid , is the most significant byproduct issue.
-
Cause: While the C2 position is kinetically favored for deprotonation, the C4 proton is also activated. If the reaction conditions are not optimal (e.g., higher temperatures, prolonged reaction times, or use of certain bases/additives like HMPA), deprotonation at C4 can become competitive.
-
Identification:
-
NMR Spectroscopy: This is the definitive method. The desired 2-carboxy product will show a distinct set of three coupled aromatic protons. The C4-carboxy isomer will have a different splitting pattern. Specifically, ¹H-¹⁹F coupling constants can be diagnostic.
-
LC-MS: Can confirm the presence of multiple components with the same mass.
-
-
Prevention:
-
Strict Temperature Control: Maintaining the reaction at -78 °C is critical to maximize kinetic selectivity for the C2 position.
-
Choice of Base: LDA is generally more sterically hindered and can offer higher regioselectivity than n-BuLi in some cases.
-
Avoid Additives: Unless a specific literature procedure calls for it, avoid additives like HMPA or DMPU, which can alter the aggregation state of the organolithium and change its selectivity profile.
-
The diagram below illustrates the formation of the main product and the key isomeric byproduct.
Caption: Competing lithiation pathways and decarboxylation side reaction.
Question: After workup, I isolate 3-fluoropyridine instead of the carboxylic acid, even though my initial reaction quench seemed to work. What happened?
Answer: This indicates that your desired product has decarboxylated. Pyridine-2-carboxylic acids are susceptible to losing CO₂ upon heating, particularly under acidic conditions.[5][6]
-
Cause: Excessive heat during the workup or purification steps. This can happen during solvent removal on a rotary evaporator if the bath temperature is too high, or during recrystallization from a high-boiling solvent.
-
Solution:
-
Low-Temperature Workup: Perform the entire aqueous workup and extraction in an ice bath.
-
Avoid High Temperatures: Concentrate your organic extracts at or below 30-35 °C on the rotary evaporator.
-
Purification Strategy: If recrystallization is necessary, choose a suitable low-boiling solvent system. If the product is still thermally sensitive, purification by flash column chromatography at room temperature is a better alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect in the synthesis of this compound?
A1: The most common byproducts are summarized in the table below.
| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategy |
| Unreacted 3-Fluoropyridine | 3-F-Py | Incomplete reaction. | Use titrated, active base in slight excess (1.1 eq); ensure anhydrous conditions. |
| 3-Fluoropyridine-4-carboxylic acid | 4-COOH-3-F-Py | Competing deprotonation at C4. | Maintain reaction temperature strictly at -78 °C to favor kinetic C2 lithiation. |
| 3-Fluoropyridine (from product) | 3-F-Py | Decarboxylation of the final product. | Avoid excessive heat (>40 °C) during workup and purification.[7] |
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the byproducts?
A2: A multi-technique approach is recommended:
-
Thin Layer Chromatography (TLC): Excellent for monitoring the consumption of the starting material. A quenched aliquot (add a drop of the reaction mixture to acidic water, then extract) can show the appearance of the product spot. The carboxylic acid product will be very polar and may require an acidic mobile phase (e.g., EtOAc with 1% acetic acid) to move from the baseline.
-
¹H and ¹⁹F NMR Spectroscopy: Essential for structural confirmation and identifying isomers. The coupling patterns and the chemical shifts of the aromatic protons are distinct for the 2- and 4-substituted isomers. ¹⁹F NMR will confirm the presence of the fluorine and can help quantify isomeric ratios.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the number of components in your crude mixture and confirming their molecular weight.
Q3: Can I use a Grignard reaction instead of directed metalation?
A3: While carboxylation of a Grignard reagent is a classic method for synthesizing carboxylic acids[8], it is not a practical route starting from 3-fluoropyridine. To use this method, you would first need to prepare a Grignard reagent, such as 3-fluoro-2-bromopyridine. This adds extra steps to the synthesis and introduces its own set of potential byproducts, such as Wurtz coupling. The Directed ortho Metalation is a more direct and convergent approach.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Fluoropyridine (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes, freshly titrated)
-
Dry Ice (CO₂, solid)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow to cool to room temperature under an inert atmosphere.
-
Reaction Mixture: Add 3-fluoropyridine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Carboxylation: Carefully and quickly add a large excess of crushed dry ice to the reaction mixture in one portion. The color should dissipate.
-
Warm-up: Allow the mixture to slowly warm to room temperature. The dry ice will sublime.
-
Quench & Workup: Once at room temperature, cautiously add 1M HCl until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (bath temp < 35 °C).
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/EtOAc) or by flash column chromatography.
Troubleshooting Flowchart
For a quick diagnosis, follow the logic in the flowchart below.
Caption: A step-by-step guide for diagnosing experimental issues.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimizing the Synthesis of 3-Fluoropyridine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-Fluoropyridine-2-carboxylic acid (CAS: 152126-31-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. As a crucial building block in medicinal chemistry and materials science, mastering the synthesis of this fluorinated pyridine derivative is essential for advancing novel research.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting logic.
Core Synthetic Strategy: From Nitrile to Acid
The most prevalent and reliable method for synthesizing this compound involves the hydrolysis of its corresponding nitrile precursor, 2-Cyano-3-fluoropyridine (CAS: 97509-75-6). The nitrile group serves as a stable and versatile functional handle that can be efficiently converted to the desired carboxylic acid under controlled conditions.[2] The general workflow is straightforward, but optimization at each stage is critical for achieving high overall yield.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. A logical troubleshooting workflow is presented below to help diagnose and resolve yield-limiting problems.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Q1: My hydrolysis of 2-Cyano-3-fluoropyridine is stalling, leaving significant unreacted starting material. How can I drive the reaction to completion?
A: Incomplete conversion is typically a result of insufficient reaction energy or time. The hydrolysis of an aromatic nitrile is a demanding transformation.
-
Causality: The cyano group's carbon atom is electrophilic, but the aromatic ring can stabilize the molecule, requiring energy to overcome the activation barrier for the initial nucleophilic attack by water or hydroxide.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10°C increments. For aqueous NaOH or H₂SO₄, reflux conditions (100-110°C) are often necessary.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction is proceeding cleanly but slowly, extending the reaction time (e.g., from 6 hours to 12 or 24 hours) can significantly improve conversion.
-
Reagent Concentration: For base-catalyzed hydrolysis, ensure at least 2-3 equivalents of base are used. The first equivalent deprotonates the carboxylic acid product, so an excess is required to maintain catalytic activity. For acid catalysis, using a concentrated acid (e.g., 50-75% v/v H₂SO₄) provides both the catalyst and the aqueous medium.
-
Q2: The primary product I'm isolating is 3-Fluoropyridine-2-carboxamide, not the carboxylic acid. What's going wrong?
A: This is a common issue and indicates that the hydrolysis has stopped at the intermediate amide stage. The hydrolysis of a nitrile to a carboxylic acid is a two-step process: Nitrile → Amide → Carboxylic Acid.[3]
-
Causality: The hydrolysis of the amide to the carboxylic acid often has a higher activation energy than the initial hydrolysis of the nitrile to the amide. Milder conditions will favor amide formation.[4]
-
Solutions:
-
Force the Conditions: To convert the stable amide intermediate, more forcing conditions are required than for the initial step. If you are isolating the amide, your reaction conditions are too mild. Increase the temperature to a vigorous reflux and/or increase the concentration of the acid or base catalyst.
-
Ensure Sufficient Water: The hydrolysis reaction consumes water. Ensure that the reaction medium is not overly concentrated, as a lack of water can stall the reaction at the amide stage.
-
Q3: I'm observing gas evolution and a loss of product mass, suggesting decarboxylation. How can this be prevented?
A: Pyridine-2-carboxylic acids (picolinic acids) are known to be susceptible to decarboxylation, especially at elevated temperatures.[4][5] This side reaction, where the carboxyl group is lost as CO₂, is a common cause of yield loss.
-
Causality: The nitrogen atom in the pyridine ring can stabilize the carbanion intermediate formed upon loss of CO₂, making this process more favorable than in benzoic acids. High heat provides the energy needed to drive this irreversible degradation.
-
Solutions:
-
Temperature Control: This is the most critical factor. While heat is needed for hydrolysis, excessive temperatures can promote decarboxylation. Aim for the minimum temperature required for complete conversion. For the related hydrolysis of 2-cyanopyridine, it is recommended to keep temperatures below 135°C to avoid this issue.[4]
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Once TLC or HPLC indicates full conversion of the nitrile and amide, proceed immediately to the workup.
-
Q4: My final product is a brownish, oily solid that is difficult to handle. What is the best purification strategy?
A: The target product, this compound, is a light yellow to brown crystalline powder with a melting point of approximately 154°C.[1] An impure, oily, or discolored product indicates the presence of side products or residual starting materials.
-
Causality: The impurities can result from incomplete reactions, side reactions like decarboxylation, or degradation from excessive heat. Proper purification is essential.
-
Solutions:
-
pH-Based Extraction/Precipitation: This is the most effective initial purification step. After the reaction is complete, cool the mixture and basify with NaOH to a pH > 10. This will deprotonate the carboxylic acid, forming the highly water-soluble sodium 3-fluoropicolinate. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove any non-acidic organic impurities. Afterward, cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of ~3. The neutral carboxylic acid will precipitate out of the solution.
-
Recrystallization: Filter the precipitated solid and recrystallize it. A common solvent system for this type of compound is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Cool slowly to allow for the formation of pure crystals.
-
Activated Carbon Treatment: If the product is highly colored, you can add a small amount of activated carbon to the hot recrystallization solution to adsorb colored impurities. Filter the hot solution through celite to remove the carbon before cooling.
-
Optimized Experimental Protocol
This protocol details a reliable method for the base-catalyzed hydrolysis of 2-Cyano-3-fluoropyridine.
Protocol 1: Synthesis of this compound via Basic Hydrolysis
| Parameter | Value/Description | Rationale |
| Reactants | 2-Cyano-3-fluoropyridine, Sodium Hydroxide (NaOH) | Basic hydrolysis is often cleaner and avoids the corrosive nature of strong acids. |
| Stoichiometry | 1.0 eq. Nitrile, 2.5 - 3.0 eq. NaOH | An excess of base is required to drive the reaction and neutralize the acid product. |
| Solvent | Water | Provides the nucleophile (hydroxide) and medium for the reaction. |
| Temperature | 100 - 105 °C (Gentle Reflux) | Sufficient energy for hydrolysis while minimizing risk of decarboxylation. |
| Reaction Time | 6 - 12 hours | Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed. |
| Workup | Acidification with conc. HCl to pH 3-4 | Precipitates the neutral carboxylic acid product from its water-soluble salt form. |
| Purification | Recrystallization (Ethanol/Water) | Affords a high-purity crystalline solid. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Cyano-3-fluoropyridine (1.0 eq.). Add a 10% aqueous solution of sodium hydroxide (2.5 eq. NaOH in water).
-
Heating: Heat the mixture to a gentle reflux (~100-105°C) with vigorous stirring. The mixture may be heterogeneous initially but should become more homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by taking small aliquots every 2 hours and analyzing by TLC. The starting nitrile is significantly less polar than the product carboxylic acid. The reaction is complete when the nitrile spot is no longer visible.
-
Cooling and Extraction: Once complete, cool the reaction mixture to room temperature, then further in an ice bath. Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL for a 10g scale reaction) to remove any non-acidic impurities. Discard the organic layers.
-
Precipitation: Return the aqueous layer to a beaker in an ice bath with stirring. Slowly add concentrated hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 3 and 4.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, perform a recrystallization from an ethanol/water mixture. The final product should be a crystalline solid.[1]
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Racemization During Derivatization of Heterocyclic Carboxylic Acids
Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthetic chemistry. Specifically, we will address a critical and often-encountered challenge: the loss of stereochemical integrity, or racemization, during the derivatization of chiral molecules with heterocyclic carboxylic acids, using 3-Fluoropyridine-2-carboxylic acid as a primary case study.
In the synthesis of pharmacologically active compounds, maintaining the precise three-dimensional arrangement of atoms is paramount. Racemization can lead to mixtures of stereoisomers with drastically different biological activities, pharmacokinetic profiles, or toxicological properties. This guide provides in-depth, field-proven insights and validated protocols to help you diagnose, troubleshoot, and ultimately prevent racemization in your derivatization reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses foundational questions regarding racemization in the context of derivatization reactions.
Q1: What is racemization and why is it a critical issue in drug development?
A: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of mirror-image molecules) into a mixture that contains equal amounts of both enantiomers (a racemic mixture). This loss of chiral integrity is a major concern because the biological systems targeted by drugs are themselves chiral. Consequently, different enantiomers of a drug can have different effects, with one being therapeutic while the other might be inactive or even harmful. Therefore, controlling stereochemistry is a non-negotiable aspect of pharmaceutical synthesis.
Q2: My starting material, this compound, is achiral. Why should I be concerned about racemization?
A: This is an excellent and crucial question. You are correct that this compound itself does not have a chiral center. The risk of racemization arises when you use it to derivatize a chiral molecule , most commonly a chiral amine, such as an amino acid or a peptide fragment. The racemization occurs at the stereocenter of the chiral coupling partner, not the pyridine acid. The harsh conditions sometimes required for activating the carboxylic acid group of this compound can inadvertently cause the loss of stereochemical purity in the molecule it is reacting with.
Q3: What is the primary chemical mechanism that causes racemization during amide bond formation?
A: The most prevalent mechanism, especially when dealing with N-acylated amino acids or peptides, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The process unfolds as follows:
-
Activation: The carboxylic acid is activated by a coupling reagent, forming a highly reactive species (e.g., an O-acylisourea with carbodiimides).[4]
-
Cyclization: The amide oxygen atom, positioned five atoms away from the activated carboxyl carbon, performs an intramolecular attack, cyclizing to form the oxazolone ring.[1][5]
-
Deprotonation & Racemization: The proton on the α-carbon of the oxazolone is now significantly more acidic (pKa ≈ 9) and can be easily removed by a base in the reaction mixture.[6] This creates a planar, aromatic oxazole enolate, which is achiral.
-
Re-protonation/Attack: Subsequent re-protonation or attack by the amine nucleophile can occur from either face of the planar intermediate, resulting in a mixture of both L- and D-isomers.[7]
A secondary, less common pathway is direct enolization , where a base directly removes the α-proton from an activated ester intermediate without forming an oxazolone.[4][8]
Q4: Which factors in my reaction setup have the biggest impact on the risk of racemization?
A: Several factors synergistically influence the rate of racemization. The most critical are:
-
Coupling Reagent: The choice of reagent used to activate the carboxylic acid is paramount.[9][10]
-
Additives: Certain additives can intercept reactive intermediates to form more stable species that are less prone to racemization.[11][12]
-
Base: The type of base and its concentration can dramatically accelerate proton abstraction.[10][13]
-
Temperature: Higher temperatures increase the rates of all reactions, but often accelerate the rate of racemization more than the desired coupling reaction.[14][15]
Part 2: Troubleshooting Guide - Diagnosis and Solutions
This section provides a structured approach to resolving racemization issues encountered during experiments.
Issue: I have detected a high level of the undesired diastereomer/epimer after coupling a chiral amine (e.g., an amino acid ester) with this compound.
This common problem can almost always be traced back to one or more suboptimal reaction parameters. Below are the most likely causes and their corresponding solutions.
Potential Cause A: Inappropriate Coupling Reagent
Expert Analysis: Carbodiimide reagents like DCC, EDC, and DIC are powerful dehydrating agents but are notorious for causing racemization when used without additives.[9][10] They form a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone before the amine has a chance to react.[4]
Recommended Solution: Switch to a coupling reagent that inherently minimizes racemization risk. Onium (aminium/uronium or phosphonium) salts are generally superior as they rapidly and in-situ convert the carboxylic acid into an active ester of an additive (like HOBt or HOAt), which is more stable and less prone to oxazolone formation.[9][13]
Table 1: Comparison of Common Coupling Reagents and Racemization Risk
| Reagent Class | Examples | Racemization Risk | Mechanism & Comments |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | High (without additives) | Forms highly reactive O-acylisourea intermediate. Requires an additive to suppress racemization.[4][10] |
| Onium (Aminium) | HBTU, HCTU, HATU | Low to Very Low | In-situ formation of HOBt or HOAt active esters. HCTU and HATU are generally considered superior to HBTU.[9] |
| Onium (Phosphonium) | PyBOP, PyAOP | Low | Forms HOBt or HOAt active esters. PyAOP is the HOAt analog of PyBOP and offers enhanced reactivity and suppression.[10] |
Senior Scientist Recommendation: For a high-stakes coupling, HCTU or HATU are excellent first choices due to their high efficiency and superior racemization suppression.[9]
Potential Cause B: Lack of or Ineffective Additive
Expert Analysis: Additives are the cornerstone of racemization suppression, especially when using carbodiimides. They function by rapidly trapping the initial reactive intermediate to form an active ester. This new intermediate is a better acylating agent for the amine and is significantly less likely to cyclize to an oxazolone.[11][12][16]
Recommended Solution: Always include an additive in your coupling reaction. While HOBt is the classic choice, modern alternatives offer superior performance.
Table 2: Comparison of Common Racemization-Suppressing Additives
| Additive | Full Name | pKa | Key Advantages & Considerations |
|---|---|---|---|
| HOBt | 1-Hydroxybenzotriazole | 4.60 | The historical standard. Effective but has been surpassed by newer options. Poses an explosion hazard in its anhydrous form.[10][11] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | More acidic than HOBt, leading to faster coupling rates and better racemization suppression.[11][16] |
| OxymaPure | Ethyl 2-cyano-2-(hydroximino)acetate | N/A | A non-explosive and highly effective alternative to HOBt and HOAt. Provides high coupling efficiency with very low racemization.[10][11] |
| CuCl₂ | Copper(II) Chloride | N/A | A powerful co-additive, particularly with carbodiimides. Believed to work by suppressing the racemization of the oxazolone itself.[12][17][18] |
Senior Scientist Recommendation: For carbodiimide-mediated couplings, the combination of the carbodiimide (e.g., EDC) with OxymaPure is a modern, safe, and highly effective choice.[10] If extreme racemization is observed, the addition of CuCl₂ as a co-additive can be highly effective.[18]
Potential Cause C: Incorrect Base or Stoichiometry
Expert Analysis: The base plays a dual role: it deprotonates the amine salt to generate the free nucleophile, but it also catalyzes the undesired proton abstraction from the oxazolone or activated ester.[4][13] Using a base that is too strong or in excess will significantly increase the rate of racemization.
Recommended Solution:
-
Choose the Right Base: For most onium salt couplings, a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) is standard. However, if racemization is a persistent issue, switching to a weaker base like N-Methylmorpholine (NMM) or sym-collidine is highly recommended.[10]
-
Control Stoichiometry: Use the minimum amount of base required. For coupling a free amine, no base may be needed. If starting from an amine salt (e.g., HCl or TFA salt), use precisely 1.0 equivalent of base for salt neutralization, plus any amount required by the coupling reagent itself (e.g., onium salts typically require 2.0 eq. of base).
Potential Cause D: Elevated Reaction Temperature
Expert Analysis: The activation energy for racemization is often lower than that for the desired amide bond formation. This means that as you increase the temperature, the rate of racemization increases more sharply than the rate of your desired reaction.[14][15] Running reactions at room temperature or higher without careful consideration is a common mistake that leads to loss of chiral purity.
Recommended Solution: Always perform the carboxylic acid activation and coupling at a reduced temperature.
-
Standard Protocol: Combine the carboxylic acid, coupling reagent, and additive in a suitable solvent (e.g., DMF or DCM) and cool to 0 °C in an ice bath.
-
Activation: Add the base (if required) and allow the activation to proceed for 5-15 minutes at 0 °C.
-
Coupling: Add the amine component at 0 °C and allow the reaction to stir at this temperature for 1-2 hours before allowing it to warm slowly to room temperature overnight.
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for minimizing racemization.
Protocol 1: Low-Racemization Coupling using EDC and OxymaPure
This protocol is a robust and cost-effective method for routine amide bond formation.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), OxymaPure (1.1 eq.), and the chiral amine salt (e.g., H-Phe-OMe·HCl, 1.0 eq.) in anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add N-Methylmorpholine (NMM) (1.0 eq., for the amine salt) dropwise. Stir for 5 minutes.
-
Activation & Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) in one portion.
-
Reaction: Maintain the reaction at 0 °C for 2 hours, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Workup & Analysis: Quench the reaction with water and perform a standard aqueous/organic extraction. Analyze the crude product by chiral HPLC or ¹H NMR (using a chiral shift reagent if necessary) to determine the diastereomeric/enantiomeric ratio before purification.
Protocol 2: High-Security Coupling using HCTU
This protocol is recommended for particularly sensitive substrates or when chiral purity is of the utmost importance.
-
Preparation: In a flame-dried flask under inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (~0.1 M).
-
Reagent Addition: Add O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) (1.05 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) dropwise. A color change (e.g., to yellow) is often observed. Stir for 5 minutes at 0 °C.
-
Coupling: Add a solution of the chiral amine (1.0 eq., as the free base or with 1.0 eq. of DIPEA if it's a salt) in DMF dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours (reactions with HCTU are typically much faster than with carbodiimides).
-
Workup & Analysis: Perform a standard aqueous workup and analyze for chiral purity as described in Protocol 1.
Part 4: Visualizing Mechanisms and Workflows
Visual aids can clarify complex chemical processes and decision-making pathways.
Mechanism of Oxazolone-Mediated Racemization
Caption: The primary pathway for racemization via a chiral oxazolone intermediate.
Troubleshooting Workflow for Racemization
Caption: A decision tree for systematically troubleshooting racemization issues.
References
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Runaway in 3-Fluoropyridine-2-carboxylic Acid Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE - A DYNAMIC FRAMEWORK FOR SAFETY
This guide is structured to be a practical resource for managing the thermal risks associated with 3-Fluoropyridine-2-carboxylic acid. It moves from foundational knowledge to proactive safety measures and finally to emergency response, allowing for quick access to information based on your immediate needs.
Guide Structure:
-
Fundamental Principles: Understanding the inherent risks of this compound.
-
Frequently Asked Questions (FAQs): Addressing common queries for rapid orientation.
-
Troubleshooting & Hazard Management: A deep dive into proactive and reactive strategies.
-
Section A: Pre-Reaction Safety Assessment & Prevention: Essential steps before you begin.
-
Section B: Real-Time Monitoring & Anomaly Response: Actions to take during the reaction.
-
Section C: Emergency Protocol for Thermal Runaway: A clear guide for critical situations.
-
-
Essential Safety Protocols: Detailed methodologies for risk assessment.
-
References: A curated list of authoritative sources.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
This compound is a key building block in modern chemistry, but its molecular structure harbors a potential for energetic thermal decomposition. The presence of both a fluorine atom and a carboxylic acid on the pyridine ring can facilitate exothermic decarboxylation, which, if not properly controlled, can lead to a thermal runaway.[1][2] This guide provides the necessary framework to handle this valuable compound with the respect and caution it requires.
Q1: What exactly is thermal runaway in the context of this compound? A1: Thermal runaway is a dangerous situation where a chemical reaction's heat generation surpasses the cooling system's capacity to remove it.[3] This leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing equipment failure, fire, or an explosion.[4][5] For this compound, this is often triggered by its decomposition.
Q2: What are the primary triggers for a thermal runaway event? A2: Key triggers include:
-
Elevated Temperatures: Exceeding the decomposition onset temperature.
-
Impurities: Contaminants can act as catalysts for decomposition.
-
Incorrect Reactant Ratios: Improper stoichiometry can initiate unintended, highly exothermic side reactions.
-
Insufficient Cooling: Inadequate heat removal is a direct path to loss of control.[4]
Q3: Is standard laboratory glassware appropriate for reactions involving this compound? A3: For very small-scale experiments (under 1 gram), standard glassware can be used with extreme caution and diligent monitoring. However, for larger scales, specialized equipment such as a jacketed reactor with automated temperature control and an emergency quenching system is strongly advised.
Q4: How can I evaluate the thermal risk of my specific reaction before I start? A4: A comprehensive thermal hazard assessment is non-negotiable. This should involve:
-
Computational Analysis: Utilize software to estimate the heat of reaction and decomposition energy.
-
Experimental Calorimetry: Conduct small-scale Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to obtain critical safety data.[6][7]
Table 1: Essential Thermal Safety Parameters
| Parameter | Description | Measurement Method |
| Tonset | The temperature at which exothermic decomposition starts. | Differential Scanning Calorimetry (DSC) |
| ΔHd | The total heat released during decomposition. | Differential Scanning Calorimetry (DSC) |
| ΔHr | The heat generated by the intended reaction. | Reaction Calorimetry (RC1)[8] |
| MTSR | Maximum Temperature of the Synthesis Reaction. | Reaction Calorimetry (RC1) |
| TMRad | Time to Maximum Rate under adiabatic (no heat loss) conditions. | Adiabatic Dewar Calorimetry |
Q5: What are the most critical process parameters to control? A5: Strict control over these parameters is vital:
-
Temperature: Maintain the reaction temperature significantly below the determined Tonset of decomposition.
-
Addition Rate: In semi-batch processes, the rate of reactant addition directly controls the rate of heat generation.
-
Agitation: Ensure efficient stirring to prevent localized temperature spikes.
Q6: How should I select a solvent for this reaction? A6: The right solvent is a key safety feature:
-
High Boiling Point: A solvent with a high boiling point helps to prevent over-pressurization.
-
Good Heat Capacity: A higher heat capacity allows the solvent to absorb more heat, acting as a thermal buffer.
-
Chemical Inertness: The solvent must be stable and not contribute to any exothermic side reactions.
Q7: What parameters require continuous monitoring during the reaction? A7: Vigilant monitoring is crucial for early detection of deviations:
-
Temperature: Track both the internal reaction temperature and the cooling jacket temperature. A growing difference can signal a problem.
-
Pressure: In a closed system, an increase in pressure often indicates gas evolution from decomposition.
-
Reactant Feed Rate: Ensure the addition rate is consistent with your plan.
Q8: What is the immediate action plan for a sudden temperature spike? A8: A rapid, unplanned temperature increase requires immediate action:
-
Cease all reactant addition immediately.
-
Apply maximum cooling.
-
If the temperature continues to climb, be prepared to execute an emergency quench.
Diagram 1: Temperature Excursion Response Workflow
Caption: Decision workflow for managing a temperature excursion.
Q9: What is an emergency quench and how is it executed? A9: An emergency quench involves the rapid introduction of a cold, inert material to absorb the reaction's heat and halt its progression.
-
Quenching Agent: The ideal agent is chemically compatible with the reaction mixture and possesses a high heat capacity. Often, a cold solvent is a suitable choice.
-
Procedure: The quenching agent must be added quickly to the reactor. This procedure should be well-defined and, where feasible, automated.
Q10: What are the cornerstones of a robust emergency plan for this type of reaction? A10: A comprehensive emergency plan should include:
-
Evacuation Routes: Clearly defined and unobstructed.
-
Emergency Contacts: Readily available list of key personnel and emergency services.
-
Safety Equipment Locations: Fire extinguishers, safety showers, and spill kits must be accessible and well-marked.
-
Shutdown and Quench Protocols: A clear, step-by-step guide for reactor shutdown.
-
Designated Roles: Clearly assigned responsibilities for all team members in an emergency.
PART 3: VISUALIZATION & FORMATTING
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan.
-
Instrument Setup: Place the sample and a reference pan into the DSC instrument.
-
Methodology:
-
Equilibrate the system at 30 °C.
-
Increase the temperature at a rate of 2-5 °C per minute up to a temperature that is significantly above the expected decomposition point (e.g., 350 °C).
-
Maintain a nitrogen atmosphere.
-
-
Data Interpretation: Identify the onset temperature (Tonset) of the exothermic event from the resulting heat flow curve.
Diagram 2: DSC Analysis Experimental Workflow
Caption: Workflow for T-onset determination via DSC analysis.
-
Reaction Calorimetry. Prime Process Safety Center. 6
-
Reaction calorimeter. Wikipedia. --INVALID-LINK--
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. 1
-
Dunn, G. E., & Thimm, H. F. (1976). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. --INVALID-LINK--
-
Runaway reactions, case studies, lessons learned. ARIA. --INVALID-LINK--
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115. --INVALID-LINK--
-
Thermal Runaway of Lithium-Ion Batteries. MDPI. --INVALID-LINK--
-
Reaction Calorimetry. Chemistry LibreTexts. --INVALID-LINK--
-
Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions. --INVALID-LINK--
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. Thermal Runaway and Fire Suppression Applications for Different Types of Lithium Ion Batteries | MDPI [mdpi.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reaction calorimeter - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Fluoropyridine-2-carboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 3-Fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic building block. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles behind the purification process, enabling you to adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] The presence of impurities, even in small amounts, can have a significant impact on the outcome of subsequent reactions and the biological activity of the final product. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent system. A successful recrystallization yields a product of high purity with minimal loss of material.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| CAS Number | 152126-31-3 | [2][3][4] |
| Molecular Formula | C₆H₄FNO₂ | [2][3] |
| Molecular Weight | 141.10 g/mol | [3] |
| Appearance | Light yellow to brown crystalline powder | [1][5] |
| Melting Point | 154 °C | [1][5] |
| pKa (Predicted) | 2.71 ± 0.10 | [1] |
The presence of a carboxylic acid group and a pyridine ring makes the molecule polar and capable of hydrogen bonding. The fluorine atom adds to the molecule's polarity. This polarity profile is a key consideration in solvent selection.
Solvent Selection: The Heart of Recrystallization
The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Based on the polar nature of this compound, polar solvents are a logical starting point for screening. Below is a qualitative solubility guide based on general principles for similar aromatic carboxylic acids.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High (Polar Protic) | 100 | Low solubility at room temperature, likely increasing with heat. Good for a mixed solvent system. |
| Ethanol | High (Polar Protic) | 78.4 | Likely good solubility, especially when hot. A good candidate for a primary solvent or in a mixed system with water. |
| Methanol | High (Polar Protic) | 64.7 | Similar to ethanol, good solubility, particularly when heated. |
| Isopropanol | Medium (Polar Protic) | 82.6 | May offer a good balance of solubility, potentially being a suitable single solvent. |
| Ethyl Acetate | Medium (Polar Aprotic) | 77.1 | Moderate solubility expected. Could be a good candidate. |
| Acetone | Medium (Polar Aprotic) | 56 | Likely to be a good solvent, potentially too good even at low temperatures, leading to lower recovery. |
| Toluene | Low (Nonpolar) | 110.6 | Poor solubility expected due to polarity mismatch. |
| Hexane/Heptane | Low (Nonpolar) | ~69/~98 | Very poor to insoluble. Useful as an anti-solvent in a mixed solvent system. |
Expert Insight: For polar molecules like this compound, mixed solvent systems, particularly alcohol-water mixtures, are often highly effective. They allow for fine-tuning of the solvent polarity to achieve the desired solubility profile.
Step-by-Step Recrystallization Protocol
This protocol is a starting point and may require optimization based on the initial purity of your crude material.
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. c. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. b. Preheat a funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization. c. Quickly pour the hot solution through a fluted filter paper into the preheated flask.
3. Crystallization: a. If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals. b. If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow the solution to cool slowly. c. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent (or the solvent in which the compound is less soluble if using a mixed system) to remove any adhering impurities.
5. Drying: a. Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem with impure compounds, as impurities can depress the melting point.
-
Causality: The high concentration of the solute in the hot solvent can lead to a saturation point that is above the melting point of the impure solid.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add more of the primary solvent to decrease the concentration. This will lower the saturation temperature.
-
Lower the Cooling Rate: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on the hotplate with the heat turned off.
-
Change Solvents: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.
-
Q2: I have a very low recovery of my purified product. What went wrong?
A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.
-
Causality:
-
Using too much solvent: This is the most common reason. The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If crystals form during hot filtration, you will lose a significant amount of product.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold will redissolve some of your product.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Preheat Apparatus: Ensure your filtration apparatus is hot to prevent the product from crashing out.
-
Use Ice-Cold Washing Solvent: Always wash your crystals with a minimal amount of ice-cold solvent.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Q3: After recrystallization, my product is still colored. How can I remove colored impurities?
A3: The light yellow to brown color of crude this compound suggests the presence of colored impurities.
-
Causality: Highly conjugated organic molecules, often byproducts of the synthesis, can be intensely colored and may co-crystallize with your product.
-
Solutions:
-
Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use too much charcoal, as it can also adsorb your desired product.
-
Q4: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A4: The failure of crystals to form is usually due to either using too much solvent or the formation of a supersaturated solution.
-
Causality: A supersaturated solution is a metastable state where the concentration of the solute is higher than its solubility at that temperature, but the nucleation of crystals has not yet occurred.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for further crystal growth.
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.
-
Q5: What are the likely impurities in my crude this compound?
A5: The most common synthetic route to this compound is the directed ortho-metalation of 3-fluoropyridine with a strong base like n-butyllithium, followed by quenching with carbon dioxide.[2]
-
Potential Impurities:
-
Unreacted 3-Fluoropyridine: This starting material is less polar than the carboxylic acid product. A good recrystallization should effectively separate it.
-
Di-carboxylated species: Although less common, over-metalation could lead to the formation of di-carboxylic acids.
-
Byproducts from n-butyllithium: Residual butane and other hydrocarbons from the n-butyllithium reagent. These are typically volatile and removed during drying.
-
Positional isomers: Depending on the reaction conditions, small amounts of other isomers of the carboxylic acid might be formed.
-
-
Purification Strategy: The significant difference in polarity between the non-polar starting material (3-fluoropyridine) and the polar carboxylic acid product makes recrystallization an excellent choice for purification. An acid-base extraction prior to recrystallization can also be very effective at removing neutral impurities like unreacted starting material.
Visualizing the Workflow
To provide a clear overview of the recrystallization process, the following workflow diagram has been generated.
Caption: Recrystallization workflow for this compound.
Conclusion
The purification of this compound by recrystallization is a straightforward yet nuanced process. Success hinges on a methodical approach to solvent selection and a clear understanding of the principles that govern crystallization. This guide provides a comprehensive framework to assist you in achieving a high-purity product. Remember that each batch of crude material may behave slightly differently, and a willingness to optimize the procedure is key to consistent success.
References
by-product formation in the synthesis of 3-fluoropyridine-2-carboxylic acid from 3-chloropyridine-2-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating By-product Formation in the Fluorination of 3-Chloropyridine-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 3-fluoropyridine-2-carboxylic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the nucleophilic aromatic substitution (SNAr) of 3-chloropyridine-2-carboxylic acid, commonly known as the Halex reaction. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your synthesis and minimize the formation of unwanted by-products.
I. Understanding the Core Reaction: The Halex Fluorination
The conversion of 3-chloropyridine-2-carboxylic acid to its 3-fluoro analogue is a classic example of a nucleophilic aromatic substitution reaction.[1][2] In this process, a fluoride ion displaces the chloride on the pyridine ring. The reaction is typically performed at elevated temperatures in a polar aprotic solvent.
II. Troubleshooting Guide: Common By-products and Their Mitigation
This section addresses the most frequently encountered by-products in the synthesis of this compound and provides actionable solutions to minimize their formation.
FAQ 1: My reaction is producing a significant amount of 3-hydroxypyridine-2-carboxylic acid. What is the cause and how can I prevent it?
Answer: The formation of 3-hydroxypyridine-2-carboxylic acid is a clear indication of hydrolysis, where water in your reaction mixture is acting as a nucleophile and displacing the chloride from the starting material or the fluoride from the product.
Causality:
-
Water Contamination: The primary cause is the presence of water in your solvent, fluoride salt (e.g., KF is hygroscopic), or starting material. At the high temperatures required for the Halex reaction, even trace amounts of water can lead to significant hydrolysis.[3]
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents:
-
Solvent: Use anhydrous solvents. Consider distilling your solvent over a suitable drying agent (e.g., CaH₂) prior to use.
-
Fluoride Salt: Dry your fluoride salt (e.g., KF, CsF) in a vacuum oven at >100 °C for several hours before use.
-
Starting Material: Ensure your 3-chloropyridine-2-carboxylic acid is dry.
-
-
Inert Atmosphere:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Experimental Protocol: Anhydrous Reaction Setup
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Add the anhydrous fluoride salt to the reaction flask and heat under vacuum to remove any residual moisture.
-
Backfill the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the 3-chloropyridine-2-carboxylic acid under a positive pressure of inert gas.
FAQ 2: I am observing the formation of 3-fluoropyridine in my product mixture. What leads to this by-product?
Answer: The presence of 3-fluoropyridine indicates that your desired product, this compound, is undergoing decarboxylation.
Causality:
-
Thermal Decarboxylation: Pyridine-2-carboxylic acids are susceptible to losing carbon dioxide upon heating.[4][5] The high temperatures often employed in the Halex reaction to facilitate the C-F bond formation can also promote this unwanted side reaction. The nitrogen atom adjacent to the carboxylic acid group can stabilize the intermediate formed during decarboxylation, making this process more facile compared to other aromatic carboxylic acids.[6]
Troubleshooting Steps:
-
Temperature Optimization:
-
Carefully control the reaction temperature. Aim for the lowest temperature at which a reasonable reaction rate is achieved.
-
Perform a temperature screen to find the optimal balance between the rate of fluorination and the rate of decarboxylation.
-
-
Reaction Time:
-
Monitor the reaction progress closely (e.g., by HPLC or GC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.
-
Data Presentation: Effect of Temperature on By-product Formation
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 3-Fluoropyridine (%) |
| 180 | 85 | 5 |
| 200 | 75 | 15 |
| 220 | 60 | 30 |
| Note: These are illustrative values. Actual results will vary based on specific reaction conditions. |
FAQ 3: My final product contains unreacted 3-chloropyridine-2-carboxylic acid. How can I improve the conversion?
Answer: Incomplete conversion is a common issue and can be attributed to several factors related to reaction kinetics and reagent activity.
Causality:
-
Insufficient Reaction Temperature or Time: The Halex reaction often requires significant thermal energy to overcome the activation barrier for the C-Cl bond cleavage.
-
Poor Solubility/Reactivity of Fluoride Source: The effectiveness of the fluoride salt is crucial. Alkali metal fluorides like KF have low solubility in many organic solvents.
-
Deactivated Aromatic System: While the pyridine nitrogen activates the ring towards nucleophilic attack, other electronic factors can influence reactivity.
Troubleshooting Steps:
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for the onset of decarboxylation.
-
-
Use a More Soluble Fluoride Source:
-
Consider using cesium fluoride (CsF) instead of potassium fluoride (KF), as CsF is generally more soluble and reactive.
-
The use of phase-transfer catalysts can also enhance the effective concentration of fluoride ions in the organic phase.[1]
-
-
Solvent Choice:
-
Ensure you are using a suitable polar aprotic solvent such as DMSO, DMF, or sulfolane, which are known to facilitate SNAr reactions.[2]
-
FAQ 4: I have noticed the formation of an unknown, higher molecular weight by-product. Could this be an ether?
Answer: The formation of an ether by-product is possible, especially if your solvent contains alcohol impurities.
Causality:
-
Alcohol Contamination: If your solvent (e.g., DMSO, DMF) is contaminated with alcohols, the corresponding alkoxide can be formed under the reaction conditions and compete with the fluoride ion as a nucleophile, leading to the formation of a 3-alkoxy-pyridine-2-carboxylic acid.
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents:
-
Purchase solvents from reputable suppliers and ensure they are of high purity and anhydrous grade. .
-
-
Solvent Purification:
-
If you suspect solvent contamination, purify the solvent by distillation before use.
-
III. Visualizing the Pathways: By-product Formation
To provide a clearer understanding of the competing reactions, the following diagram illustrates the main reaction pathway and the formation of key by-products.
Caption: Reaction pathways in the synthesis of this compound.
IV. Troubleshooting Workflow
When faced with a complex mixture of products, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization process.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Protocols for Scaling Up 3-Fluoropyridine-2-carboxylic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 3-Fluoropyridine-2-carboxylic acid, a crucial building block in the pharmaceutical and agrochemical industries.[1][2] The content is structured to address common challenges encountered during scale-up, offering practical, field-proven insights and solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable strategies for synthesizing this compound?
When moving from bench-scale to pilot or industrial production, the choice of synthetic route is critical. The most viable strategies prioritize reagent cost, operational safety, atom economy, and ease of purification. Two primary routes are commonly considered:
-
Oxidation of a Precursor Picoline: This is a classic and often economically favorable approach. The synthesis starts with an appropriately substituted 2-methyl-3-fluoropyridine, which is then oxidized to the corresponding carboxylic acid. The key challenge lies in selecting an efficient and selective oxidation system that minimizes over-oxidation and is manageable at scale. A patented process for a similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, utilizes potassium dichromate with a catalyst, demonstrating the industrial relevance of this pathway.[3]
-
Carboxylation of 3-Fluoropyridine: This method involves the direct introduction of a carboxyl group onto the 3-fluoropyridine backbone. Traditional methods often rely on directed ortho-metalation (DoM) using strong bases like n-butyllithium at cryogenic temperatures, followed by quenching with carbon dioxide. While effective, the handling of pyrophoric reagents and the need for very low temperatures present significant scale-up challenges. More recent advancements in electrochemical and copper-catalyzed carboxylation offer milder conditions and improved functional group tolerance, making them increasingly attractive for larger-scale operations.[4][5]
Q2: How critical is starting material purity, and what are the key specifications?
Purity of the starting material is paramount for ensuring batch-to-batch consistency and minimizing downstream purification challenges. For any chosen route, consider the following:
-
For the Oxidation Route (e.g., 2-methyl-3-fluoropyridine):
-
Isomeric Purity: Contamination with other picoline isomers will lead to the formation of isomeric carboxylic acid byproducts that can be very difficult to separate from the final product.
-
Moisture Content: While less critical than in organometallic reactions, low moisture content is always preferable to ensure predictable reaction kinetics.
-
Organic Impurities: Residual solvents or byproducts from the synthesis of the starting picoline should be minimized as they can interfere with the oxidation reaction.
-
-
For the Carboxylation Route (e.g., 3-Fluoropyridine):
-
Anhydrous Conditions: For metalation-based routes, the starting material and solvents must be scrupulously dry. Water will quench the organometallic intermediates, leading to low or no yield.
-
Absence of Electrophilic Impurities: Any impurity with an electrophilic site can compete with CO2, consuming the reactive intermediate and reducing yield.
-
Q3: What are the major safety concerns when scaling up this synthesis?
Scaling up introduces significant safety considerations that must be rigorously addressed:
-
Thermal Management: Both oxidation and metalation/carboxylation reactions can be highly exothermic.[6] A robust reactor cooling system and controlled, slow addition of reagents are essential to prevent thermal runaway. Continuous flow chemistry can offer superior temperature control for such processes.[6]
-
Reagent Handling:
-
Strong Oxidizers: Reagents like potassium permanganate or dichromate must be handled with care to avoid contact with flammable organic materials.
-
Pyrophoric Reagents: If using a metalation route, n-butyllithium and other organolithium reagents are pyrophoric and require handling under a strictly inert atmosphere (Nitrogen or Argon).
-
Fluorinating Agents: If the synthesis involves a fluorination step (e.g., a Balz-Schiemann reaction from an aminopyridine precursor), handling reagents like anhydrous hydrogen fluoride (HF) requires specialized equipment and personal protective equipment (PPE) due to its extreme toxicity and corrosivity.[7]
-
-
Pressure Management: Quenching reactions, especially with CO2 (dry ice), can lead to rapid gas evolution and pressure buildup in a sealed reactor. Ensure adequate venting and pressure relief systems are in place.
Q4: What are the most effective methods for monitoring reaction progress at scale?
Real-time reaction monitoring is crucial for process control. While Thin Layer Chromatography (TLC) is useful in the lab, more robust methods are needed for large-scale production:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It allows for quantitative tracking of the disappearance of starting material and the appearance of the product and key byproducts.
-
Gas Chromatography (GC): Suitable if the starting materials and products are sufficiently volatile.
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the concentration of specific functional groups in real-time directly within the reactor.
Q5: What purification techniques are recommended for the final product on a large scale?
Column chromatography is generally not feasible for large-scale purification. The acidic nature of the product lends itself well to other methods:
-
Acid-Base Extraction: The crude product can be dissolved in an aqueous base (e.g., NaOH, NaHCO3) to form the water-soluble carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities.[6] The product is then precipitated by acidifying the aqueous layer with a strong acid (e.g., HCl) and collected by filtration.
-
Crystallization: This is the preferred method for achieving high purity on a large scale.[6] The choice of solvent system is critical and must be determined through solubility studies. A good solvent system will dissolve the product at elevated temperatures but have low solubility at cooler temperatures, while keeping impurities dissolved.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material.
-
Potential Cause A (Oxidation Route): Ineffective Oxidant/Catalyst. The oxidizing agent may have degraded, or the catalyst (if used) may be poisoned or inactive.
-
Solution: Ensure the oxidant is from a fresh, properly stored batch. If using a catalyst, verify its quality and loading. Consider a small-scale trial to confirm reagent activity before committing the full batch.
-
-
Potential Cause B (Carboxylation Route): Quenching of Organometallic Intermediate. This is the most common failure mode for metalation routes. The presence of trace amounts of water, oxygen, or other electrophilic impurities in the reagents or reactor will destroy the reactive intermediate.
-
Solution: Rigorously dry all glassware, solvents, and the starting 3-fluoropyridine. Ensure the reactor is under a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for lithium chemistry). Use high-quality, titrated organolithium reagents.
-
-
Potential Cause C: Incorrect Reaction Temperature. Many reactions have a narrow optimal temperature window.
-
Solution: Verify thermocouple calibration. For cryogenic reactions, ensure the internal temperature (not just the bath temperature) is maintained. For oxidations, insufficient temperature may lead to a stalled reaction, while excessive temperature can cause degradation.
-
Problem 2: Significant Formation of Side Products.
-
Potential Cause A: Over-oxidation or Degradation. Aggressive oxidation conditions can lead to the breakdown of the pyridine ring or decarboxylation of the desired product.
-
Solution: Reduce the reaction temperature, decrease the rate of oxidant addition, or use a milder oxidizing agent. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Potential Cause B: Formation of Regioisomers (Carboxylation Route). While the fluorine at position 3 strongly directs metalation to the 2-position, side reactions at other positions can occur, especially if the temperature is not well-controlled.
-
Solution: Maintain strict temperature control, especially during the addition of the organolithium reagent. Ensure slow, controlled addition to avoid localized temperature spikes.
-
Problem 3: Difficulty in Product Isolation and Purification.
-
Potential Cause A: Product is an Emulsion or Oil during pH Adjustment. During acid-base workup, the product may not precipitate cleanly, especially if impurities are present.
-
Solution: Try adding the acidified aqueous solution to a vigorously stirred anti-solvent (e.g., isopropanol, acetonitrile) to induce crystallization. Seeding with a small amount of pure product can also help. Ensure the pH is adjusted slowly to allow for controlled precipitation.
-
-
Potential Cause B: Product Contaminated with Inorganic Salts. After acidification and filtration, the product can be contaminated with salts from the workup.
-
Solution: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. If the product has some water solubility, this must be done quickly and with minimal volume. A final recrystallization from an organic solvent will effectively remove these salts.
-
Problem 4: Poor Batch-to-Batch Consistency.
-
Potential Cause: Variations in Raw Material Quality or Reaction Conditions. This is a common scale-up issue where seemingly minor variations have a magnified effect.
-
Solution: Implement strict quality control (QC) testing for all incoming raw materials. Develop a detailed and robust Standard Operating Procedure (SOP) that specifies exact quantities, addition rates, temperatures, and mixing speeds. Automate process controls where possible to minimize human error.
-
Scalable Synthesis Protocols
Protocol 1: Oxidation of 2-Methyl-3-fluoropyridine
This protocol is adapted from analogous industrial processes for pyridine carboxylic acids.[3]
Step 1: Oxidation
-
Charge a suitable glass-lined reactor with 2-methyl-3-fluoropyridine (1.0 eq) and dilute sulfuric acid (5-10 volumes).
-
Begin vigorous stirring and cool the mixture to 10-15°C.
-
In a separate vessel, prepare a solution of potassium permanganate (KMnO4, ~3.0 eq) in water.
-
Slowly add the KMnO4 solution to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 30°C. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 8-12 hours, or until HPLC analysis shows complete consumption of the starting material.
Step 2: Workup and Isolation
-
Cool the reaction mixture to 10°C.
-
Quench the excess oxidant by the careful addition of a sodium bisulfite solution until the purple color disappears and the manganese dioxide precipitate forms.
-
Filter the mixture to remove the manganese dioxide solids. Wash the filter cake with water.
-
Combine the filtrate and washes. Carefully adjust the pH to ~2.5 with concentrated HCl. The product will precipitate as a solid.
-
Cool the slurry to 0-5°C and stir for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration. Wash the cake with cold deionized water.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 2: DoM Carboxylation of 3-Fluoropyridine
This protocol requires strict anhydrous and inert conditions.
Step 1: Lithiation
-
Charge a dry, inerted reactor with anhydrous tetrahydrofuran (THF, 10 volumes) and 3-fluoropyridine (1.0 eq).
-
Cool the solution to -78°C using a dry ice/acetone bath or a cryostat.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 2-3 hours, maintaining the internal temperature below -70°C.
-
Stir the resulting deep red solution at -78°C for 1 hour after the addition is complete.
Step 2: Carboxylation and Isolation
-
Crush dry ice (solid CO2) into a powder and add it in portions to the reaction mixture, ensuring the temperature does not rise above -60°C. Caution: Vigorous gas evolution.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature overnight.
-
Add water (5 volumes) to the mixture.
-
Separate the aqueous layer and wash the organic layer with a small amount of water.
-
Combine the aqueous layers and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2.5 with 6M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Data Summary: Comparison of Synthetic Routes
| Feature | Route 1: Picoline Oxidation | Route 2: DoM Carboxylation |
| Starting Material | 2-Methyl-3-fluoropyridine | 3-Fluoropyridine |
| Key Reagents | KMnO4 or K2Cr2O7, H2SO4 | n-BuLi, Dry Ice (CO2) |
| Typical Yield | 60-80% | 55-75% |
| Operating Temp. | 10-30°C | -78°C |
| Scale-up Pros | Lower cost reagents, non-cryogenic. | High regioselectivity, direct C-H functionalization. |
| Scale-up Cons | Large volume of solid waste (MnO2), strong acids, potential exotherm. | Cryogenic temperatures, handling of pyrophoric reagents, strict anhydrous conditions. |
Workflow and Troubleshooting Diagrams
General Synthesis & Purification Workflow
References
- 1. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 2. lookchem.com [lookchem.com]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Fluorinated Pyridinecarboxylic Acids for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated pyridinecarboxylic acids, in particular, represent a class of building blocks with immense potential, offering a nuanced toolkit to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparative analysis of key isomers of fluorinated nicotinic acid, grounded in experimental data and established scientific principles. We will dissect how the positional isomerism of a single fluorine atom can profoundly influence acidity, lipophilicity, and metabolic stability, thereby guiding the selection of the optimal building block for your drug discovery program.
The Influence of Fluorine Position on Physicochemical Properties
The introduction of a highly electronegative fluorine atom onto the pyridine ring induces significant electronic perturbations. The magnitude and nature of these effects are exquisitely dependent on the fluorine's position relative to the nitrogen atom and the carboxylic acid moiety. These electronic changes are directly reflected in the compound's acidity (pKa) and lipophilicity (logP), two critical parameters governing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The pKa of the carboxylic acid group is a direct measure of its acidity, which in turn influences the ionization state of the molecule at physiological pH. The strong electron-withdrawing inductive effect of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid by stabilizing the conjugate base. However, the position of the fluorine atom dictates the extent of this effect.
For instance, a fluorine atom at the 6-position (ortho to the nitrogen) of nicotinic acid exerts a powerful inductive effect, significantly lowering the pKa compared to the parent molecule. In contrast, a fluorine at the 5-position has a more moderate effect. This is because the inductive effect weakens with distance.
Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. The effect of fluorination on lipophilicity is complex; while a single fluorine atom is more lipophilic than a hydrogen atom, the overall change in molecular logP is influenced by changes in the molecule's dipole moment and hydration potential.[1][2] The position of the fluorine atom can alter the molecule's overall polarity, leading to non-intuitive effects on lipophilicity.
Below is a comparative summary of the pKa and logP for nicotinic acid and its key fluoro-isomers.
| Compound | Structure | pKa (Carboxylic Acid) | logP |
| Nicotinic Acid | 4.76[3] | 0.36 | |
| 2-Fluoronicotinic Acid | ![]() | Predicted: ~3.5-4.0 | Predicted: ~0.8[4] |
| 4-Fluoronicotinic Acid | ![]() | Predicted: 1.27[5] | Predicted: ~0.5-1.0 |
| 5-Fluoronicotinic Acid | ![]() | ~4.5 | ~0.7 |
| 6-Fluoronicotinic Acid | ![]() | 3.41 (Predicted)[1] | 0.92 (Predicted)[2] |
Note: Experimental values are cited where available. Predicted values are provided for comparison and should be confirmed experimentally.
Comparative Synthesis of Fluoronicotinic Acid Isomers
The synthetic accessibility of a building block is a critical consideration in any drug development campaign. The routes to different fluoronicotinic acid isomers vary in complexity and starting material availability.
Caption: Comparative synthetic strategies for fluoronicotinic acid isomers.
The synthesis of 2-fluoronicotinic acid can often be achieved via a Halex (halogen exchange) reaction from the more readily available 2-chloronicotinic acid.[6] The synthesis of 5-fluoronicotinic acid is more complex, potentially involving the oxidation and subsequent decarboxylation of 3-fluoroquinoline.[7] 6-Fluoronicotinic acid can be prepared through nucleophilic aromatic substitution on a 6-chloronicotinic acid derivative, often involving a trimethylammonium precursor for radiolabeling applications, or by oxidation of 2-fluoro-5-methylpyridine.[8][9][10]
Impact on Metabolic Stability
A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, it is possible to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[12]
Caption: Fluorine as a metabolic shield.
Experimental Protocols
To empower your research, we provide detailed, self-validating protocols for the key experiments discussed in this guide.
Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a fluorinated pyridinecarboxylic acid.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in water.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration:
-
Place 20 mL of the 1 mM sample solution in a jacketed beaker maintained at 25°C.
-
Add KCl to a final concentration of 0.15 M.
-
Purge the solution with nitrogen to remove dissolved CO2.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition has stabilized.
-
Continue the titration until the pH reaches 12-12.5.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the curve.
-
Perform the titration in triplicate to ensure reproducibility.
-
Protocol for logP Determination by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a test compound.
Methodology:
-
Pre-saturation of Solvents: Mix 1-octanol and pH 7.4 phosphate buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and buffer in a centrifuge tube. The final concentration of the test compound should be in the low micromolar range to avoid aggregation.
-
-
Partitioning:
-
Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Centrifuge the tube to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from both the octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP = log10(P).
-
Perform the experiment in triplicate.
-
Caption: Workflow for logP determination.
Protocol for In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and buffer to 37°C.
-
Add the test compound to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (rate of elimination) / (concentration of compound).
-
Conclusion
The choice of a fluorinated pyridinecarboxylic acid building block is a multi-parameter optimization problem. A fluorine atom at the 6-position may be ideal for increasing acidity and potentially blocking metabolism, but its synthesis might be more challenging than that of the 2-fluoro isomer. Conversely, a 5-fluoro substituent may offer a more subtle modulation of properties. This guide has provided a framework for a comparative analysis, highlighting the profound and position-dependent influence of fluorine on key molecular properties. By integrating this understanding with the provided experimental protocols, drug discovery teams can make more informed decisions, accelerating the journey from hit to lead and beyond.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 4. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-FLUORONICOTINIC ACID | 152126-33-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Experimental Results of 3-Fluoropyridine-2-carboxylic Acid Reactions
For researchers and professionals in drug development, the precise and predictable reactivity of building blocks is paramount. 3-Fluoropyridine-2-carboxylic acid stands as a critical reagent in the synthesis of complex molecules, particularly in medicinal chemistry where the introduction of a fluorine atom can significantly enhance pharmacological properties. This guide provides an in-depth comparison of common reactions involving this compound, offering detailed experimental protocols and the necessary validation data to ensure scientific integrity. Furthermore, we will explore the reactivity of its isomers to provide a comprehensive understanding of how the fluorine position influences synthetic outcomes.
The Significance of Fluorine in Pyridine Scaffolds
The strategic placement of a fluorine atom on a pyridine ring can profoundly impact a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity. This compound, with its fluorine atom adjacent to the carboxylic acid group, presents a unique electronic environment that influences the reactivity of both the carboxyl group and the pyridine ring. Understanding and validating the outcomes of its reactions are crucial for the efficient and successful development of novel chemical entities.
Core Reactions and Their Validation
Two of the most fundamental transformations involving this compound are amide bond formation and esterification. These reactions are cornerstones of medicinal chemistry, enabling the linkage of this fluorinated scaffold to a wide array of amines and alcohols.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond from this compound is a key step in the synthesis of numerous biologically active compounds. The reactivity of the carboxylic acid is influenced by the adjacent fluorine atom, which can affect the choice of coupling reagents and reaction conditions.
The following diagram outlines a typical workflow for the synthesis and validation of an amide derivative of this compound.
Caption: A generalized workflow for the synthesis and validation of amides from this compound.
This protocol details the synthesis of an N-aryl amide, a common motif in medicinal chemistry.
Materials:
-
This compound
-
Substituted Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.0 eq) followed by DIPEA (2.0 eq).
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 75-90%
Validation Data:
| Technique | Expected Observations for N-Aryl-3-fluoropicolinamide |
| ¹H NMR | Signals corresponding to the pyridine and aryl protons. A broad singlet for the amide N-H proton. |
| ¹³C NMR | A signal for the amide carbonyl carbon (typically ~160-170 ppm). Signals for the fluorinated pyridine and aryl carbons. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| IR | A strong C=O stretching vibration for the amide group (typically 1650-1680 cm⁻¹). An N-H stretching vibration (around 3300 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
Esterification: Modulating Physicochemical Properties
Esterification of this compound is another crucial reaction, often employed to create prodrugs or to modify the solubility and pharmacokinetic profile of a lead compound.
The synthesis and validation of an ester derivative follow a similar logical progression.
Caption: A generalized workflow for the synthesis and validation of esters from this compound.
This protocol describes a classic Fischer esterification to produce the methyl ester.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester.
-
Purify by column chromatography or distillation if necessary.
Expected Yield: 80-95%
Validation Data:
| Technique | Expected Observations for Methyl 3-fluoropicolinate |
| ¹H NMR | A singlet for the methyl ester protons (~3.9 ppm). Signals for the pyridine protons. |
| ¹³C NMR | A signal for the ester carbonyl carbon (~165-175 ppm) and the methoxy carbon (~52 ppm). Signals for the fluorinated pyridine carbons. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| IR | A strong C=O stretching vibration for the ester group (typically 1720-1740 cm⁻¹). C-O stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
Comparative Analysis with Isomeric Alternatives
The position of the fluorine atom on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the carboxylic acid. A comparison with other commercially available fluorinated pyridine-2-carboxylic acid isomers is essential for rational synthetic design.
| Isomer | Key Reactivity Differences and Considerations |
| 4-Fluoro-pyridine-2-carboxylic acid | The fluorine atom at the 4-position has a strong electron-withdrawing effect through resonance, which can increase the acidity of the carboxylic acid and potentially facilitate nucleophilic attack on the carboxyl group. However, it may also deactivate the pyridine ring towards certain electrophilic substitutions. |
| 5-Fluoro-pyridine-2-carboxylic acid | With the fluorine atom meta to the carboxylic acid, its electronic influence is primarily inductive. This may result in slightly different reaction kinetics for amide and ester formation compared to the 3-fluoro isomer. |
| 6-Fluoro-pyridine-2-carboxylic acid | The fluorine atom at the 6-position is ortho to the nitrogen, which can significantly alter the pKa of the pyridine nitrogen and influence its role in catalysis or as a potential side reaction site. Steric hindrance from the 6-fluoro substituent might also play a role in the reactivity of the adjacent carboxylic acid. |
The choice of isomer will depend on the desired electronic properties of the final molecule and the specific synthetic transformations planned. It is always advisable to perform small-scale test reactions to validate the expected reactivity for a given isomer and reaction partner.
Conclusion
Validating the experimental outcomes of reactions involving this compound is a critical practice for ensuring the reliability and reproducibility of synthetic routes. This guide has provided detailed protocols and expected validation data for key transformations, as well as a comparative overview of its isomers. By adhering to these principles of scientific integrity, researchers can confidently utilize this versatile building block to advance their drug discovery and development programs.
A Comparative Guide to the Anticancer Potential of 3-Fluoropyridine-2-Carboxylic Acid Derivatives as NAD⁺ Biosynthesis Inhibitors
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the biological potential of 3-Fluoropyridine-2-carboxylic acid derivatives, focusing on their promising application in oncology. We will explore the scientific rationale for their mechanism of action, present comparative data from structurally related compounds to benchmark their potential efficacy, and provide detailed experimental protocols for their evaluation.
Introduction: The Strategic Advantage of Fluorination and Metabolic Targeting
Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom, as in the this compound scaffold, offers significant advantages. Fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, influence binding interactions with target proteins, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism—all desirable properties in drug design.
This guide moves beyond a simple structural overview to propose a specific and compelling biological hypothesis: that derivatives of this compound are potent inhibitors of cancer cell metabolism, specifically by targeting the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺). We will delve into the rationale for this targeting strategy and use data from analogous structures to build a case for the development of this novel class of compounds.
The Scientific Rationale: Exploiting Cancer's Addiction to NAD⁺
Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. One critical dependency is their heightened requirement for NAD⁺, a central coenzyme in redox reactions and a substrate for signaling enzymes like PARPs and sirtuins that are crucial for DNA repair and stress responses.[1][2] This addiction presents a therapeutic vulnerability.
Cells synthesize NAD⁺ through several pathways. While the salvage pathway using nicotinamide (NAM) is often dominant, the Preiss-Handler pathway, which utilizes nicotinic acid (NA), is also active in many tumors and can be a mechanism of resistance against inhibitors of the primary salvage pathway.[1][3]
The Core Hypothesis: this compound is a close structural analog of nicotinic acid. Therefore, its derivatives (particularly amides and esters) can act as competitive inhibitors of key enzymes in the Preiss-Handler pathway, such as Nicotinate Phosphoribosyltransferase (NAPRT). By blocking this pathway, these compounds can deplete the NAD⁺ pool, leading to a metabolic crisis and inducing apoptosis in cancer cells.
Figure 1: The NAD⁺ biosynthesis pathways in mammalian cells. The proposed inhibitory action of this compound derivatives is on the enzyme NAPRT in the Preiss-Handler pathway.
Comparative Analysis of Anticancer Activity
Direct, published comparative studies on a series of this compound derivatives are still emerging. However, to establish a credible benchmark for their potential, we can analyze the performance of structurally related pyridine-based carboxamides that have been evaluated for anticancer activity. The data presented below, synthesized from multiple studies, provides a strong basis for predicting the potency range and selectivity of our target scaffold.
Justification for Comparison: The selected compounds share the critical pyridine carboxamide core, demonstrating that this general structure is effective for achieving cytotoxicity. The variations in substituents on the amide nitrogen and the pyridine ring provide valuable insights into structure-activity relationships that can guide the design of a this compound derivative library.
| Compound Class | Derivative Substituent (R-group on Amide) | Cancer Cell Line | IC₅₀ (µM) | Selectivity Insight | Reference |
| 7-Aza-coumarine-3-carboxamide | 4-Chlorophenyl | HuTu 80 (Duodenal Cancer) | 10.3 ± 0.9 | High cytotoxicity, comparable to Doxorubicin. | [4] |
| 7-Aza-coumarine-3-carboxamide | 3-Pyridyl | HuTu 80 (Duodenal Cancer) | 11.2 ± 1.2 | Demonstrates heterocycles are well-tolerated. | [4] |
| 7-Aza-coumarine-3-carboxamide | 4-Fluorophenyl | HuTu 80 (Duodenal Cancer) | 18.4 ± 1.5 | Fluorine substitution maintains potent activity. | [4] |
| Dimethylpyridine-3-carboxamide | 4-(Thiazol-2-yl)phenyl | A375 (Melanoma) | ~5.0 | High cytotoxicity against melanoma. | [5] |
| Dimethylpyridine-3-carboxamide | 4-(Thiazol-2-yl)phenyl | HT-29 (Colorectal Cancer) | ~10.0 | Potent against colorectal adenocarcinoma. | [5] |
| Dimethylpyridine-3-carboxamide | 4-(4-Methylpiperazin-1-yl)phenyl | A375 (Melanoma) | ~3.0 | Piperazine group enhances potency. | [5] |
Analysis and Interpretation:
-
The data clearly shows that pyridine carboxamide derivatives can achieve potent anticancer activity in the low micromolar range against various cancer cell lines.[4][5]
-
Substitutions with both halogenated phenyl rings (e.g., 4-fluoro, 4-chloro) and more complex heterocyclic systems result in high potency, indicating broad synthetic accessibility for creating diverse libraries.[4][5]
-
The effectiveness of these related compounds strongly supports the hypothesis that a library of 3-Fluoropyridine-2-carboxamides, when synthesized and tested, would yield candidates with significant cytotoxic activity.
Structure-Activity Relationships (SAR) and Design Strategy
Based on the core hypothesis and comparative data, a rational design strategy for novel this compound derivatives can be formulated. The goal is to optimize interactions with the target enzyme (e.g., NAPRT) while maintaining favorable drug-like properties.
Figure 2: Key pharmacophoric features and potential points for modification on the this compound scaffold to explore structure-activity relationships (SAR).
Key Design Principles:
-
Amide Diversification (R1): The carboxylic acid is the primary handle for creating a diverse library of amides. Synthesizing derivatives with a range of substituents—from small alkyl chains to substituted aromatic and heteroaromatic rings—is crucial. This allows for probing different pockets of the enzyme's active site.
-
Leveraging the Fluorine Atom: The 3-fluoro group is not merely a placeholder. It lowers the pKa of the pyridine nitrogen, potentially altering its hydrogen bonding capacity. Its electronegativity can be exploited for specific dipole-dipole or hydrogen bond interactions within the target's active site.
-
Backbone Substitution (Positions 4, 5, 6): While derivatization at the carboxyl group is primary, substitution on the pyridine ring itself can fine-tune properties. For example, adding a small methyl or methoxy group could enhance potency or alter solubility and pharmacokinetic profiles.
Key Experimental Protocols
To validate the biological activity of newly synthesized derivatives, rigorous and reproducible assays are essential. The following protocols provide a self-validating framework for screening and characterization.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell proliferation by 50% (IC₅₀).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2x concentrated serial dilutions (e.g., from 200 µM to 0.1 µM) in serum-free culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared 2x compound dilutions to the appropriate wells. Include "vehicle control" wells (containing 0.5% DMSO in medium) and "untreated control" wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C. The rationale is that only viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 2: NAPRT Enzymatic Inhibition Assay
This protocol directly measures the ability of a compound to inhibit the activity of the target enzyme, Nicotinate Phosphoribosyltransferase.
Rationale: Directly measuring enzyme inhibition confirms the proposed mechanism of action. This assay quantifies the conversion of nicotinic acid (NA) and PRPP to NaMN, and a reduction in product formation in the presence of the inhibitor indicates target engagement.
Step-by-Step Methodology:
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.
-
Reagent Preparation: Prepare stock solutions of recombinant human NAPRT enzyme, Nicotinic Acid (substrate), and PRPP (co-substrate) in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO, then dilute further in reaction buffer to the desired final concentrations (maintaining a final DMSO concentration of <1%).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of reaction buffer containing the NAPRT enzyme and the test compound (or vehicle control).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of a substrate mix containing Nicotinic Acid and PRPP.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Detection: The product, NaMN, can be detected using various methods. A common approach is a coupled-enzyme assay where NaMN is converted to NADH, which can be measured by absorbance at 340 nm or through a fluorescent reporter. Alternatively, LC-MS can be used to directly quantify NaMN formation.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value for enzyme inhibition.
Figure 3: A typical experimental workflow for the screening and validation of novel this compound derivatives as anticancer agents.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel anticancer agents. The scientific rationale for targeting NAD⁺ biosynthesis is strong, and comparative data from analogous structures suggest that derivatives can achieve potent cytotoxicity. The presence of the fluorine atom provides inherent advantages for developing compounds with favorable drug-like properties.
The immediate future for this research area lies in the systematic synthesis and screening of a dedicated library of derivatives. By employing the robust screening workflow outlined in this guide—progressing from broad cytotoxicity screening to specific mechanism-of-action studies—researchers can efficiently identify lead compounds. Subsequent lead optimization, guided by detailed structure-activity relationship analysis, holds the potential to deliver a new class of metabolic inhibitors for the treatment of a wide range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Inhibitors of NAD Biosynthesis as Potential An ticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Fluoropyridine-2-carboxylic Acid Isomers
Abstract
Fluorinated pyridine carboxylic acids are cornerstone building blocks in modern medicinal chemistry and drug development, where the precise placement of substituents can dramatically alter molecular interactions and biological activity.[1] Consequently, unambiguous identification of specific isomers is a critical step in synthesis and quality control. This guide provides an in-depth spectroscopic comparison of 3-Fluoropyridine-2-carboxylic acid and its positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a clear framework, supported by experimental data, for the confident differentiation of these closely related compounds. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for isomer characterization.
Introduction: The Importance of Isomer Identification
The pyridine ring is a privileged scaffold in pharmacology, and its functionalization with a carboxylic acid and a fluorine atom introduces unique electronic and binding properties. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a coordination site, while the highly electronegative fluorine atom can modulate the pKa of the ring nitrogen, influence metabolic stability, and form specific non-covalent interactions (e.g., halogen bonds).
The challenge, however, lies in the synthesis of these molecules, which can often yield mixtures of positional isomers. As biological targets are exquisitely sensitive to the three-dimensional arrangement of atoms, mistaking one isomer for another can lead to failed experiments, misinterpreted structure-activity relationships (SAR), and significant delays in development pipelines. Spectroscopic analysis is the most reliable, non-destructive method to confirm the exact substitution pattern. This guide will focus on a comparative analysis of key isomers to highlight their distinguishing spectral features.
Molecular Structures of Key Isomers
To establish a clear basis for comparison, this guide will focus on several commercially available or synthetically relevant isomers of fluoropyridine carboxylic acid. The substitution pattern dictates the electronic environment of every atom, giving each isomer a unique spectroscopic fingerprint.
Caption: Molecular structures of representative fluoropyridine carboxylic acid isomers.
Comparative Spectroscopic Analysis
This section details the expected and observed differences between the isomers using four primary spectroscopic techniques. The causality behind these differences is rooted in the interplay between the electron-withdrawing effects of the fluorine atom, the carboxylic acid group, and the nitrogen heteroatom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus (¹H, ¹³C, ¹⁹F).
Expertise & Causality:
-
¹H NMR: The chemical shifts of the pyridine ring protons are highly diagnostic. A proton ortho or para to the electronegative fluorine atom will be deshielded (shifted downfield), as will a proton ortho to the nitrogen. The proton ortho to the carboxylic acid group is also significantly deshielded. The magnitude of these shifts and the observed coupling patterns (J-coupling) between adjacent protons and with the ¹⁹F nucleus provide a unique map of the substitution pattern. The carboxylic acid proton itself typically appears as a very broad singlet far downfield (>10 ppm).[2]
-
¹³C NMR: The carbon chemical shifts are similarly affected by substituent electronegativity. Carbons directly attached to fluorine exhibit a large resonance split into a doublet due to one-bond C-F coupling (¹JCF), which is a definitive indicator. The magnitude of this coupling and the smaller two- and three-bond couplings (²JCF, ³JCF) further aid in assignment.[3] The carbonyl carbon is typically found in the 160-180 ppm range.[2]
-
¹⁹F NMR: This experiment is exceptionally useful for fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its position on the ring, providing a simple way to distinguish isomers.
Comparative Data Summary:
| Compound | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm, DMSO-d₆) |
| 3-Fluoro-2-carboxylic acid | H4: ~8.3 (dd), H5: ~7.8 (m), H6: ~8.6 (d) | C2: ~163 (d), C3: ~158 (d, ¹JCF ≈ 260 Hz), C4-C6: 125-150 |
| 5-Fluoro-2-carboxylic acid | H3: ~8.2 (dd), H4: ~8.0 (ddd), H6: ~8.8 (d) | C2: ~164, C5: ~160 (d, ¹JCF ≈ 250 Hz), C3,C4,C6: 120-150 |
| 6-Fluoro-3-carboxylic acid | H2: ~8.9 (d), H4: ~8.5 (dd), H5: ~7.4 (dd) | C3: ~165, C6: ~163 (d, ¹JCF ≈ 240 Hz), C2,C4,C5: 120-140 |
| 5-Fluoro-3-carboxylic acid | H2: ~9.0 (d), H4: ~8.5 (dd), H6: ~8.7 (d) | C3: ~166, C5: ~158 (d, ¹JCF ≈ 255 Hz), C2,C4,C6: 125-155 |
Note: Data are approximate and collated from typical values for substituted pyridines. Exact shifts and coupling constants should be determined experimentally.[4]
Protocol: ¹H/¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable acidic proton.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.[5]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While many isomers will have similar spectra, subtle shifts in vibrational frequencies, particularly in the "fingerprint region," can be used for differentiation.
Expertise & Causality: The primary absorptions to monitor are:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong, sharp absorption typically between 1700-1730 cm⁻¹. Its exact position is influenced by electronic effects; conjugation and intramolecular hydrogen bonding (possible in 2-carboxylic acid isomers) can lower the frequency.[8]
-
C-F Stretch: A strong absorption in the 1250-1100 cm⁻¹ region.
-
Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region (C=N, C=C stretches) and C-H bending bands below 900 cm⁻¹. The pattern of these C-H out-of-plane bending bands can be indicative of the substitution pattern.
Comparative Data Summary:
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-F) (cm⁻¹) |
| General Range | 2500-3300 (very broad) | 1700-1730 | 1100-1250 |
| Distinguishing Feature | Consistent across isomers | Lower frequency for 2-COOH isomers due to potential H-bonding with ring nitrogen. | Position can shift slightly based on electronic environment. |
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed. Rationale: ATR is a rapid and simple technique for solid samples, requiring minimal sample quantity and eliminating the need for KBr pellet preparation.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, co-adding at least 32 scans for a high-quality result.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, confirming that the compounds are indeed isomers. The fragmentation patterns observed can also offer structural clues.
Expertise & Causality: All isomers of fluoropyridine carboxylic acid have the same nominal mass (141 Da) and exact mass.[9][10][11] High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental formula (C₆H₄FNO₂). The primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da) or CO₂ (44 Da), followed by fragmentation of the resulting fluoropyridine ring. The relative abundances of fragment ions may differ slightly between isomers but are often not sufficiently distinct for unambiguous identification on their own.
Comparative Data Summary:
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key Fragments (m/z) |
| All Isomers | C₆H₄FNO₂ | 142.0299 | 124 ([M-H₂O+H]⁺), 96 ([M-COOH+H]⁺), 69 |
Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the analyte.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-200 Da). For HRMS, use a TOF or Orbitrap analyzer.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position and intensity of absorption maxima (λmax) are sensitive to the conjugated π-system of the pyridine ring and the electronic influence of the substituents.
Expertise & Causality: Pyridine-based compounds typically show two main absorption bands corresponding to π→π* and n→π* transitions.[12] The positions of these bands are affected by the substituents and the solvent. The carboxylic acid and fluorine groups act as auxochromes, modifying the λmax of the parent pyridine chromophore. While subtle, the differences in λmax can be used as a supplementary method for distinguishing isomers, as the extent of conjugation and electronic perturbation differs with the substitution pattern.[13][14]
Comparative Data Summary:
| Compound | Typical λmax Range (nm) in Ethanol/Water |
| Picolinic Acid (2-COOH) Isomers | ~265-275 |
| Nicotinic Acid (3-COOH) Isomers | ~260-270 |
| Isonicotinic Acid (4-COOH) Isomers | ~270-280 |
Note: The fluorine substituent will cause minor shifts from these parent compound values. Data is approximate and highly solvent-dependent.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or water). Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. Rationale: This range ensures the measurement is within the linear dynamic range of the spectrophotometer, adhering to the Beer-Lambert law.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the sample cuvette and scan across the UV range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Analytical Workflow
A robust identification strategy does not rely on a single technique. The following workflow ensures a confident and self-validating structural assignment.
Caption: Recommended workflow for unambiguous isomer identification.
Conclusion
The differentiation of this compound isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. While MS and IR are excellent for confirming the molecular formula and the presence of the required functional groups, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) stands as the definitive tool for elucidating the precise substitution pattern. The unique chemical shifts and, most importantly, the spin-spin coupling patterns between H-H, C-F, and H-F nuclei provide an unambiguous fingerprint for each isomer. UV-Vis spectroscopy serves as a valuable supplementary technique. By following the integrated workflow presented in this guide, researchers can confidently verify the structure of their target molecules, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Fluoropyridine-3-carboxylic acid 402-66-4 [sigmaaldrich.com]
- 11. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 3-Fluoropyridine-2-carboxylic Acid and 3-Chloropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored functions. Among these, 3-fluoropyridine-2-carboxylic acid and 3-chloropyridine-2-carboxylic acid are two closely related yet distinct synthons. The choice between a fluorine or chlorine substituent at the 3-position is a critical design decision that can profoundly influence a molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological activity.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic differences between fluorine and chlorine and explain how these differences translate into tangible outcomes in common synthetic transformations. This analysis is grounded in established principles of organic chemistry and supported by relevant experimental data to inform your synthetic strategy.
Part 1: Unpacking the Electronic and Physicochemical Differences
The reactivity of an aromatic system is fundamentally governed by the distribution of electron density within the ring. The primary distinction between this compound and its chloro-analogue lies in the profound electronic influence of the halogen substituent.
The Dominant Inductive Effect
Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect occurs through the sigma bonds, pulling electron density away from the ring carbons.
-
Fluorine's Superior Electronegativity: Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of chlorine. This potent electron withdrawal renders the pyridine ring in this compound more electron-deficient (more electrophilic) than in the corresponding chloro derivative.
This difference in electron density has a direct and measurable impact on the acidity of the carboxylic acid moiety. The strong -I effect of the halogen stabilizes the carboxylate anion formed upon deprotonation, making the parent acid stronger. Because fluorine's -I effect is greater, This compound is a stronger acid than 3-chloropyridine-2-carboxylic acid . This is reflected in their predicted pKa values.[1]
Physicochemical Property Comparison
The fundamental electronic differences manifest in the bulk physicochemical properties of the compounds. These parameters are critical for predicting solubility, reaction kinetics, and biological absorption.
| Property | This compound | 3-Chloropyridine-2-carboxylic acid |
| CAS Number | 152126-31-3 | 57266-69-0 |
| Molecular Formula | C₆H₄FNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 141.10 g/mol | 157.55 g/mol |
| Melting Point | 154 °C[1] | 131 °C (dec.)[2] or 148-150 °C |
| Predicted pKa | ~2.71[1] | ~2.41 |
| Predicted LogP | ~0.92[1] | Not available |
Note: Predicted pKa values can vary between different software. The trend, however, consistently shows the fluoro- derivative as the stronger acid.
Part 2: A Tale of Two Reactivities: Key Chemical Transformations
The choice between the fluoro and chloro derivatives becomes most critical when considering the desired chemical transformation. Their reactivity profiles diverge, particularly in reactions involving the pyridine ring and the carboxylic acid group.
Nucleophilic Aromatic Substitution (SNAr): A Story of Position and Activation
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing halo-aromatics. The mechanism proceeds in two steps: initial attack by a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity.
Diagram: The SNAr Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
The "Element Effect" (F vs. Cl): In most SNAr reactions, the first step—nucleophilic attack—is the slow, rate-determining step.[3] This step is accelerated by making the aromatic ring more electron-deficient. Due to its superior inductive effect, fluorine activates the ring towards nucleophilic attack more strongly than chlorine . This often leads to a reactivity order of F > Cl > Br > I, which is the reverse of what is seen in SN1/SN2 reactions where C-X bond strength is paramount.[1][4] For example, in a direct competition experiment, 2-fluoropyridine was found to react with sodium ethoxide 320 times faster than 2-chloropyridine, powerfully illustrating this principle.[5]
-
The Critical Issue of Position: The activating effect of the pyridine nitrogen is key. For SNAr to proceed efficiently, the leaving group should be at the 2- or 4-position. This allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. The 3-position, being meta to the nitrogen, does not benefit from this stabilization . As a result, 3-halopyridines are generally considered unreactive or very slow to react in standard SNAr reactions.[6][7]
Reactions of the Carboxylic Acid Group: Amide Coupling
The most common transformation for these molecules involves the carboxylic acid group, typically forming amides via coupling reactions. This two-step process involves an initial "activation" of the carboxylic acid, followed by reaction with an amine.
Diagram: Standard Amide Coupling Workflow
Caption: A typical workflow for the synthesis of amides from carboxylic acids.
The electronic nature of the halogen substituent influences this process in two ways:
-
Acidity and Deprotonation: Amide coupling is typically run in the presence of a non-nucleophilic base (e.g., DIPEA). The stronger acidity of This compound (lower pKa) means it will be deprotonated more readily and completely by the base, which can influence the kinetics of the subsequent activation step.
-
Electrophilicity of the Carbonyl Carbon: The potent -I effect of fluorine withdraws electron density from the entire molecule, including the carbonyl carbon of the carboxylic acid. This makes the carbonyl carbon more electrophilic in the fluoro-derivative. Consequently, after activation by a coupling reagent, the active intermediate derived from this compound is expected to be more reactive towards the amine nucleophile than the intermediate from the chloro-analogue.
Part 3: Experimental Protocols and Considerations
While direct comparative yield data is scarce, we can outline a robust, general protocol for a key transformation. The following procedure for amide bond formation is applicable to both substrates, with the understanding that reaction times may vary.
Representative Protocol: Amide Synthesis via HATU Coupling
This protocol describes the coupling of a 3-halopyridine-2-carboxylic acid with a primary amine using HATU, a common and efficient coupling reagent.
Materials:
-
This compound OR 3-Chloropyridine-2-carboxylic acid (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-halopyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Self-Validation Note: The reaction with this compound may reach completion faster (e.g., 1-3 hours) than with the chloro-analogue (e.g., 2-6 hours).
-
Once the starting carboxylic acid is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Conclusion and Recommendations
The choice between this compound and 3-chloropyridine-2-carboxylic acid is a nuanced decision that hinges on the intended synthetic application and desired molecular properties.
-
This compound is the more electronically activated of the two. Its stronger acidity and the increased electrophilicity of its carbonyl carbon make it potentially more reactive in reactions involving the carboxylic acid group, such as amide coupling. Its pyridine ring is also more susceptible to nucleophilic attack, though this is largely negated by the unfavorable 3-position for SNAr. It is the preferred building block when seeking to leverage fluorine's unique properties in a final drug candidate, such as blocking metabolic oxidation, modulating pKa, or enhancing binding affinity.
-
3-Chloropyridine-2-carboxylic acid is a less electronically perturbed system. While likely slower in reactions dependent on electrophilicity, it is a valuable and often more economical building block. Chlorine's larger size and potential for halogen bonding can offer different opportunities for molecular design compared to fluorine.
Key Takeaway: For reactions at the carboxylic acid center, the fluoro-derivative is predicted to be more reactive. For reactions involving nucleophilic substitution on the pyridine ring, both are challenging substrates due to the 3-halo position, and alternative synthetic strategies should be considered. The ultimate decision should be guided by a combination of desired reaction kinetics, cost, and the specific physicochemical properties the halogen is intended to impart on the final molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chempanda.com [chempanda.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Spectra of Fluoropyridine-2-carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectra of the four positional isomers of fluoropyridine-2-carboxylic acid: 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoropyridine-2-carboxylic acid. Understanding the distinct spectral features of these isomers is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
Introduction: The Influence of Fluorine on Pyridine ¹H NMR
The introduction of a fluorine atom and a carboxylic acid group onto the pyridine ring significantly perturbs the chemical environment of the remaining ring protons. This results in characteristic changes in their chemical shifts (δ) and spin-spin coupling constants (J), allowing for the differentiation of the four isomers.
The primary factors influencing the ¹H NMR spectra are:
-
Inductive Effect: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
Mesomeric Effect: Fluorine can also exhibit a +M (mesomeric) or resonance effect by donating its lone pair electrons into the aromatic system. This effect is position-dependent and can either shield or deshield protons.
-
Through-Bond Scalar Coupling (J-coupling): The magnetic nucleus of fluorine (¹⁹F, spin I = ½) couples with neighboring protons, leading to characteristic splitting patterns. The magnitude of this coupling (JHF) depends on the number of bonds separating the proton and the fluorine atom (n), denoted as nJHF. Typically, ³JHF (ortho) and ⁴JHF (meta) couplings are the most informative.
-
Anisotropic Effect of the Carboxylic Acid Group: The carbonyl group of the carboxylic acid can also influence the chemical shifts of nearby protons through its magnetic anisotropy.
By carefully analyzing the interplay of these effects, we can confidently assign the structure of each isomer.
Comparative Analysis of ¹H NMR Spectra
The following sections detail the expected and observed ¹H NMR spectral characteristics for each isomer. The analysis is based on established principles of NMR spectroscopy and available data for related compounds.
Unsubstituted Pyridine-2-carboxylic Acid (Picolinic Acid)
Before examining the fluorinated analogues, it is instructive to consider the ¹H NMR spectrum of the parent compound, pyridine-2-carboxylic acid. The spectrum typically shows four distinct signals for the four pyridine ring protons. The proton adjacent to the nitrogen (H6) is the most downfield, followed by the other protons in a predictable pattern based on their proximity to the electron-withdrawing nitrogen and carboxylic acid groups.
3-Fluoropyridine-2-carboxylic Acid
In this isomer, the fluorine atom is positioned meta to the carboxylic acid and ortho to the H4 proton.
-
Expected Chemical Shifts: The strong -I effect of the fluorine atom will significantly deshield the ortho protons, H2 and H4. The H2 proton is already deshielded by the adjacent carboxylic acid. The H5 and H6 protons will be less affected.
-
Expected Coupling Patterns:
-
H4 will appear as a doublet of doublets due to coupling with H5 (³JHH) and the fluorine atom (³JHF).
-
H5 will be a multiplet, coupled to H4 (³JHH) and H6 (³JHH).
-
H6 will likely be a doublet of doublets, coupled to H5 (³JHH) and potentially showing a smaller long-range coupling to the fluorine (⁵JHF).
-
4-Fluoropyridine-2-carboxylic Acid
Here, the fluorine atom is para to the carboxylic acid group.
-
Expected Chemical Shifts: The fluorine atom at the 4-position will exert its influence on the ortho protons H3 and H5.
-
Expected Coupling Patterns:
-
H3 will appear as a doublet of doublets due to coupling with the fluorine atom (³JHF) and potentially a smaller coupling to H5 (⁴JHH).
-
H5 will be a doublet of doublets due to coupling with H6 (³JHH) and the fluorine atom (³JHF).
-
H6 will appear as a doublet due to coupling with H5 (³JHH).
-
5-Fluoropyridine-2-carboxylic Acid
In this isomer, the fluorine atom is meta to the carboxylic acid and ortho to H4 and H6.
-
Expected Chemical Shifts: The fluorine atom will strongly deshield the adjacent H4 and H6 protons.
-
Expected Coupling Patterns:
-
H3 will be a doublet of doublets due to coupling with H4 (³JHH) and the fluorine atom (⁴JHF).
-
H4 will appear as a doublet of doublets of doublets due to coupling with H3 (³JHH), the fluorine atom (³JHF), and potentially a smaller long-range coupling.
-
H6 will be a doublet due to coupling with the fluorine atom (³JHF).
-
A ¹H NMR spectrum for 5-fluoropyridine-2-carboxylic acid is available, which can be used for direct comparison.[1]
6-Fluoropyridine-2-carboxylic Acid
The fluorine atom is ortho to the carboxylic acid group.
-
Expected Chemical Shifts: The proximity of two electron-withdrawing groups (fluorine and carboxylic acid) to the H3 proton will cause it to be significantly downfield.
-
Expected Coupling Patterns:
-
H3 will appear as a doublet of doublets due to coupling with H4 (³JHH) and the fluorine atom (⁴JHF).
-
H4 will be a multiplet due to coupling with H3 (³JHH) and H5 (³JHH).
-
H5 will be a doublet of doublets due to coupling with H4 (³JHH) and the fluorine atom (³JHF).
-
Summary of Key Distinguishing Features
The following table summarizes the key expected ¹H NMR parameters that can be used to differentiate the four isomers. Please note that exact chemical shifts can vary depending on the solvent and concentration.
| Isomer | Key Proton Signal(s) | Expected Multiplicity | Diagnostic J-coupling |
| 3-Fluoro- | H4 | dd | ³J(H4-F) |
| 4-Fluoro- | H3, H5 | dd | ³J(H3-F), ³J(H5-F) |
| 5-Fluoro- | H4, H6 | d or dd | ³J(H4-F), ³J(H6-F) |
| 6-Fluoro- | H3, H5 | dd or ddd | ⁴J(H3-F), ³J(H5-F) |
Experimental Protocol for ¹H NMR Acquisition
To obtain high-quality, comparable ¹H NMR spectra of these isomers, the following standardized protocol is recommended.
Materials and Equipment:
-
Fluoropyridine-2-carboxylic acid isomer sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the fluoropyridine-2-carboxylic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and accurate coupling constants.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing Structural Relationships and NMR Effects
The following diagrams illustrate the structures of the isomers and the key through-bond couplings that differentiate their ¹H NMR spectra.
Caption: Molecular structures of the four fluoropyridine-2-carboxylic acid isomers.
Caption: Key through-bond H-F couplings for distinguishing the isomers.
Conclusion
The ¹H NMR spectra of the four fluoropyridine-2-carboxylic acid isomers are unique and allow for their unambiguous differentiation. The position of the fluorine atom dictates the chemical shifts of the remaining pyridine protons through a combination of inductive and mesomeric effects. Furthermore, the characteristic ³JHF and ⁴JHF coupling constants provide definitive structural information. By following a standardized experimental protocol and carefully analyzing the spectral data, researchers can confidently identify and characterize these important building blocks in their synthetic and drug discovery endeavors.
References
A Comparative Guide to the Biological Activity of 3-Fluoropyridine-2-carboxylic Acid Amides
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1][2] The strategic incorporation of fluorine into this heterocyclic system can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides a comparative analysis of the biological activities of 3-Fluoropyridine-2-carboxylic acid amides, also known as 3-fluoropicolinamides, and their structural isomers. By examining their performance against various biological targets, we aim to elucidate key structure-activity relationships (SAR) that can inform future drug discovery efforts.
The Significance of the Fluoropyridine Carboxamide Scaffold
The pyridine ring is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a fluorine atom can modulate the electronic properties and lipophilicity of the molecule, often leading to improved biological activity and metabolic stability. The amide functionality provides a key hydrogen bonding motif that can facilitate interactions with biological targets. This combination of a fluorinated pyridine core and an amide linkage makes this compound amides and their isomers promising candidates for biological screening.
Comparative Biological Screening: A Multi-faceted Analysis
To provide a comprehensive overview, this guide will compare the biological activities of 3-fluoropicolinamides with their isomeric counterparts, fluoronicotinamides and fluoroisonicotinamides, across several key therapeutic areas.
Anticancer Activity
The search for novel anticancer agents is a major focus of pharmaceutical research. Fluorinated pyridine carboxamides have emerged as a promising class of compounds in this area.
A series of novel nicotinamide derivatives were recently synthesized and evaluated for their anticancer effects. One compound, N4 , demonstrated a significant cytotoxic effect on MCF-7 human breast cancer cells, with an IC50 value of 12.1 μM, while showing less toxicity towards healthy fibroblast cells. This highlights the potential for developing selective anticancer agents based on the fluoronicotinamide scaffold.
In another study, a series of N-substituted indole-2-carboxamides were investigated as potential anticancer agents. While not directly fluorinated on the pyridine ring, these complex structures containing a carboxamide linkage showed potent and selective inhibition of various cancer cell lines, including leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cells.[3] This underscores the importance of the carboxamide group in mediating cytotoxic activity.
Table 1: Comparative Anticancer Activity of Fluorinated Pyridine Carboxamide Derivatives and Related Compounds
| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50) | Reference |
| Nicotinamide Derivative | N4 | MCF-7 (Breast) | 12.1 μM | |
| 5-Fluoropicolinamide Derivative | PIM447 (as a PIM1/2/3 inhibitor) | KMS11 (Multiple Myeloma) | Potent antiproliferative activity | [4] |
| Indole-2-carboxamide | Compound 12 | K-562 (Leukemia) | 0.33 µM | [3] |
| Indole-2-carboxamide | Compound 14 | K-562 (Leukemia) | 0.61 µM | [3] |
| Indole-2-carboxamide | Compound 4 | K-562 (Leukemia) | 0.61 µM | [3] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine derivatives have historically been a source of such compounds.
A recent study on newly synthesized nicotinamides demonstrated promising antibacterial and antifungal effects.[5] Compound NC 3 was most effective against Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 0.016 mM, while NC 5 showed the most significant inhibition of Gram-positive bacteria.[5] Furthermore, a series of nicotinamide derivatives were evaluated for their antifungal activity against Candida albicans, with the most active compound, 16g , exhibiting an MIC of 0.25 μg/mL and showing potent activity against fluconazole-resistant strains.[6]
Another study focused on nicotinamide derivatives and found that compounds 5 and 13 had a very high antibacterial effect against Gram-positive bacteria, with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL.[7] These compounds also showed activity against the MRSA strain of Staphylococcus aureus.[7]
These findings suggest that the fluoronicotinamide scaffold is a viable starting point for the development of novel antimicrobial agents. While specific data for 3-fluoropicolinamide amides is sparse, the general antimicrobial potential of the broader class of fluorinated pyridine carboxamides is evident.
Table 2: Comparative Antimicrobial Activity of Fluorinated Pyridine Carboxamide Derivatives
| Compound Class | Specific Compound Example | Microbial Strain | Activity (MIC) | Reference |
| Nicotinamide Derivative | NC 3 | Gram-negative bacteria | 0.016 mM | [5] |
| Nicotinamide Derivative | NC 5 | Gram-positive bacteria | - | [5] |
| Nicotinamide Derivative | 16g | Candida albicans SC5314 | 0.25 μg/mL | [6] |
| Nicotinamide Derivative | 5 | Gram-positive bacteria | 7.81 - 15.62 µg/mL | [7] |
| Nicotinamide Derivative | 13 | Gram-positive bacteria | 1.95 - 15.62 µg/mL | [7] |
| Nicotinamide Derivative | 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity data from various studies on fluorinated pyridine carboxamides allows for the deduction of several key structure-activity relationships:
-
Position of the Amide and Fluorine: The isomeric position of the carboxamide group (picolinamide vs. nicotinamide vs. isonicotinamide) and the fluorine atom on the pyridine ring significantly influences the biological activity. The available data suggests that nicotinamide derivatives have shown promising and broad-spectrum antimicrobial and anticancer activities.
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heterocyclic moieties, as seen in the potent anticancer and antimicrobial compounds, appear to be favorable.
-
Overall Molecular Architecture: In more complex molecules like PIM447, the 5-fluoropicolinamide is part of a larger scaffold that dictates target specificity and potency. This highlights the importance of considering the entire molecular structure in drug design.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are essential. The following are representative methodologies for key biological assays.
In Vitro Anticancer Activity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, K-562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound amides) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the biological screening of novel this compound amides.
Caption: A streamlined workflow for the synthesis, biological screening, and lead identification of novel this compound amides.
Conclusion and Future Directions
The collective evidence suggests that the fluorinated pyridine carboxamide scaffold, particularly with the nicotinamide and picolinamide core, holds significant promise for the development of novel anticancer and antimicrobial agents. The strategic placement of the fluorine atom and the nature of the amide substituent are critical determinants of biological activity.
Future research should focus on the systematic synthesis and screening of a focused library of N-substituted this compound amides to build a more comprehensive structure-activity relationship profile. Investigating their mechanism of action, including potential enzyme targets, will be crucial for optimizing their therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Impact of Fluorination on the Acidity of Pyridine-2-carboxylic Acid: A Comparative Guide
In the landscape of drug discovery and development, the modulation of a molecule's physicochemical properties is a cornerstone of rational design. Among these properties, the acid dissociation constant (pKa) is of paramount importance, governing factors such as solubility, membrane permeability, and target binding affinity. This guide provides an in-depth comparison of the pKa values of fluorinated versus non-fluorinated pyridine-2-carboxylic acids, offering experimental data and explaining the underlying chemical principles that account for the observed differences. This information is critical for researchers and scientists aiming to fine-tune the characteristics of pyridine-based scaffolds in medicinal chemistry.
Introduction: The Significance of pKa in Drug Design
Pyridine-2-carboxylic acid, also known as picolinic acid, is a common structural motif in pharmaceuticals. Its acidity, and by extension, its ionization state at physiological pH, can profoundly influence its pharmacokinetic and pharmacodynamic profile. The introduction of fluorine, a highly electronegative atom, to the pyridine ring is a widely employed strategy to modulate these properties. Understanding the precise impact of fluorination on pKa is therefore not merely an academic exercise but a practical tool for molecular engineering.
Comparative Analysis of pKa Values
The acidity of pyridine-2-carboxylic acid is characterized by two pKa values: the first (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second (pKa₂) relates to the protonation of the pyridine nitrogen. For the purpose of this guide, we will focus on pKa₁, as it is more directly influenced by substituents on the pyridine ring and is more relevant to the acidic nature of the molecule.
| Compound | Position of Fluorine | pKa₁ (Experimental) | pKa₁ (Predicted) | Reference |
| Pyridine-2-carboxylic Acid | - | ~1.07-5.25 | - | [1] |
| 3-Fluoropyridine-2-carboxylic Acid | 3 | Not Found | 2.71 ± 0.10 | [2][3] |
| 4-Fluoropyridine-2-carboxylic Acid | 4 | Not Found | - | |
| 5-Fluoropyridine-2-carboxylic Acid | 5 | Not Found | ~2.8 | [4] |
| 6-Fluoropyridine-2-carboxylic Acid | 6 | Not Found | - |
Note on pKa values for Pyridine-2-carboxylic Acid: The literature presents a range of pKa values. The lower value (~1.07) corresponds to the dissociation of the carboxylic acid proton, while the higher value (~5.25) corresponds to the protonation of the pyridine nitrogen.[1] For this comparative guide, the acidity of the carboxylic acid (pKa₁) is the primary focus.
As evident from the table, there is a notable lack of comprehensive experimental pKa data for the fluorinated analogues in readily accessible literature. The available data is primarily predictive, highlighting a gap in the experimental characterization of these fundamental compounds. However, the predicted values strongly suggest that fluorination increases the acidity (lowers the pKa) of the carboxylic acid group.
The Underlying Chemistry: Inductive and Resonance Effects
The increased acidity of fluorinated pyridine-2-carboxylic acids is a direct consequence of the powerful electron-withdrawing nature of the fluorine atom. This influence is transmitted through a combination of inductive and resonance effects.
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong through-bond inductive effect, pulling electron density away from the pyridine ring. This electron withdrawal has a cascading effect, ultimately reaching the carboxylic acid group. By reducing the electron density around the carboxylate group, the negative charge of the conjugate base (formed after deprotonation) is stabilized. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.
Resonance Effect (-M/+M): The effect of fluorine's lone pairs on the π-system of the pyridine ring is more complex. While fluorine can donate a lone pair into the ring (a +M effect), its strong electronegativity often leads to an overall electron-withdrawing resonance effect (-M) in many contexts. The position of the fluorine atom on the pyridine ring dictates the interplay of these effects and their ultimate impact on the acidity of the carboxylic acid at the 2-position.
A visual representation of these electronic effects is provided in the following diagram:
Caption: Electronic effects of fluorine on pyridine-2-carboxylic acid acidity.
The strong inductive effect of the fluorine atom withdraws electron density from the pyridine ring, which in turn stabilizes the conjugate base of the carboxylic acid, leading to a lower pKa and increased acidity.
Experimental Determination of pKa
Accurate determination of pKa values is crucial for building reliable structure-activity relationships. Potentiometric titration and UV-Vis spectrophotometry are two common and robust methods for this purpose.
Potentiometric Titration Protocol
Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa can be determined from the midpoint of the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the pyridine-2-carboxylic acid (fluorinated or non-fluorinated) in deionized water to a known concentration (e.g., 0.01 M).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a burette containing the standardized base solution.
-
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the base in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of base added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry Protocol
This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Preparation of Sample Solutions: Prepare a stock solution of the pyridine-2-carboxylic acid. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each sample solution over an appropriate wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
Plot the absorbance at this wavelength versus the pH of the solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte.
-
Conclusion and Future Directions
The introduction of a fluorine atom to the pyridine-2-carboxylic acid scaffold is a powerful strategy for increasing its acidity. This effect is primarily driven by the strong inductive electron withdrawal of fluorine, which stabilizes the resulting carboxylate anion. While theoretical predictions consistently point to a lower pKa for the fluorinated derivatives, a significant gap exists in the availability of robust experimental data for these compounds.
For researchers in drug development, the key takeaway is that fluorination offers a predictable means to modulate the acidity of pyridine-based molecules. However, to fully harness this potential and build precise quantitative structure-activity relationships, further experimental determination of the pKa values for a comprehensive set of fluorinated pyridine-2-carboxylic acids is essential. The protocols outlined in this guide provide a clear path for obtaining this critical data.
References
- 1. biopchem.education [biopchem.education]
- 2. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 3. lookchem.com [lookchem.com]
- 4. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]
A Tale of Two Isomers: A Comparative Guide to 3-Fluoropyridine-2-carboxylic Acid and 2-Fluoropyridine-3-carboxylic Acid in Suzuki Coupling
Abstract
For researchers in medicinal chemistry and drug development, the strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of the biaryl structures often central to these pharmacophores. However, the subtle positional changes of substituents on the pyridine ring can lead to profoundly different chemical behaviors. This guide provides an in-depth, evidence-based comparison of two structurally similar building blocks, 3-Fluoropyridine-2-carboxylic acid and 2-Fluoropyridine-3-carboxylic acid, in the context of the Suzuki coupling. We will dissect their disparate reactivities, not as interchangeable isomers, but as reagents with fundamentally distinct and non-overlapping roles in C-C bond formation, guiding the synthetic chemist toward rational substrate selection and successful experimental outcomes.
Introduction: The Strategic Importance of Fluoropyridines
Fluorinated pyridine moieties are highly sought-after motifs in pharmaceutical and agrochemical research. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic landscape. The Suzuki-Miyaura coupling is arguably the most robust and versatile method for constructing the C(sp²)-C(sp²) bonds necessary to link these valuable heterocycles to other aromatic systems.[1][2] However, the success of this reaction is deeply rooted in the inherent reactivity of the chosen coupling partners. This guide will illuminate the critical differences between this compound and its isomer, 2-Fluoropyridine-3-carboxylic acid, demonstrating why one is a viable precursor for biaryl synthesis while the other is predisposed to unproductive or alternative reaction pathways.
A Fundamental Dichotomy in Reactivity
At first glance, the two title compounds appear to be simple isomers. However, their respective substituent patterns dictate entirely different roles and fates within a palladium-catalyzed Suzuki-Miyaura reaction. The core of this divergence lies in two key principles: the inertness of the C-F bond to oxidative addition and the lability of a carboxylic acid at the 2-position of the pyridine ring.
-
This compound possesses its potential leaving group (fluorine) on a carbon atom that is generally unreactive in Suzuki couplings and a carboxylic acid group prone to removal.
-
2-Fluoropyridine-3-carboxylic acid , in contrast, is typically envisioned as a precursor to a nucleophilic boronic acid, where the 2-fluoro substituent acts as a powerful electronic modulator of the coupling reaction.
The following sections will dissect these differences with supporting data and mechanistic reasoning.
Analysis of this compound: A Challenging Substrate for Direct Coupling
For this isomer to participate in a traditional Suzuki coupling to form a 3-fluoro-3'-aryl-bipyridine-2-carboxylic acid, the C-F bond would need to undergo oxidative addition to the Pd(0) catalyst. This is a highly improbable event under standard conditions.
The Inert Nature of the Aryl C-F Bond
The order of reactivity for organohalides in the oxidative addition step of the Suzuki coupling is well-established: I > Br > OTf >> Cl > F.[3][4] The carbon-fluorine bond is the strongest carbon-halogen bond, with a high bond dissociation energy (>100 kcal/mol) that makes it exceptionally stable and resistant to cleavage by Pd(0) catalysts under typical Suzuki conditions.[3] While specialized methods for C-F bond activation exist, they often require harsh conditions or highly specialized catalytic systems and are not the standard approach for routine biaryl synthesis.[5]
The Competing Pathway: Decarboxylation
A more likely fate for this compound under Suzuki conditions is the loss of the carboxylic acid group. Pyridine-2-carboxylic acids (picolinic acids) are known to be susceptible to decarboxylation, a process that can be facilitated by heat and transition metal catalysts.[6][7] Studies on the mechanism of decarboxylation of picolinic acids suggest that the nitrogen atom can play a role in stabilizing the transition state.[7] Under the basic and often heated conditions of a Suzuki reaction, this pathway becomes highly competitive.
Furthermore, a significant body of literature describes palladium-catalyzed decarboxylative and decarbonylative coupling reactions where a carboxylic acid is intentionally used as a leaving group.[8][9] This underscores the inherent propensity of this functional group, particularly on a heteroaromatic ring, to be cleaved under palladium catalysis.
Analysis of 2-Fluoropyridine-3-carboxylic Acid: A Viable, Albeit Electron-Deficient, Nucleophile Precursor
In stark contrast to its isomer, 2-Fluoropyridine-3-carboxylic acid is a valuable precursor for Suzuki coupling. The synthetic strategy involves converting the carboxylic acid functionality into an organoboron species, typically a boronic acid or a more stable derivative like a boronate ester. This positions the molecule to act as the nucleophilic partner in the reaction.
The presence of the fluorine atom at the 2-position, adjacent to the nitrogen, has profound electronic consequences. Both fluorine and the pyridine nitrogen are strongly electron-withdrawing, making the resulting 2-fluoropyridin-3-yl boronic acid a highly electron-deficient nucleophile.
Challenges of Electron-Deficient Heteroarylboronic Acids
The use of electron-deficient heteroarylboronic acids in Suzuki couplings is a well-documented challenge.[10][11] The primary difficulties include:
-
Slow Transmetalation: The electron-poor nature of the pyridine ring reduces its nucleophilicity, slowing down the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[10]
-
Protodeboronation: Electron-deficient heteroarylboronic acids are notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved by a proton source (often the solvent or trace water), leading to the formation of the corresponding H-substituted heterocycle and reducing the effective concentration of the nucleophile.[10][12]
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[12]
Despite these challenges, successful protocols have been developed. The use of more stable boronic acid surrogates, such as potassium organotrifluoroborates or MIDA boronates, can mitigate the instability issues.[10]
Recommended Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of a (hetero)aryl halide with 2-Fluoropyridine-3-boronic acid, adapted from established methodologies for challenging pyridyl couplings.[8][13]
Reaction Scheme:
Caption: The productive Suzuki-Miyaura catalytic cycle.
The Competing Decarboxylation Pathway
For this compound, attempts to force a reaction at the C-F bond would likely lead to thermal or palladium-mediated decarboxylation, short-circuiting the desired cross-coupling.
Caption: The probable decarboxylation fate of the 2-carboxy isomer.
Conclusion and Recommendations
-
This compound is an unsuitable substrate for direct Suzuki coupling via its C-F bond. It is predisposed to decarboxylation under typical reaction conditions. Researchers seeking to incorporate this specific scaffold should consider alternative synthetic strategies that do not rely on C-F activation.
-
2-Fluoropyridine-3-carboxylic acid is a viable precursor for the nucleophilic partner in a Suzuki coupling, provided it is first converted to a boronic acid or a more stable derivative. While its electron-deficient nature presents challenges, these can be overcome with carefully selected catalysts, ligands, and reaction conditions designed to accelerate transmetalation and minimize protodeboronation.
By understanding the intrinsic chemical properties of these isomers, researchers can avoid unproductive experiments, rationally design their synthetic routes, and more efficiently access the complex fluorinated biaryl molecules vital to the advancement of drug discovery.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated Picolinic Acid Isomers
Introduction: The Strategic Role of Fluorine in Modulating Picolinic Acid's Bioactivity
Picolinic acid, a pyridine-2-carboxylic acid, is a natural product of tryptophan metabolism and a privileged scaffold in medicinal chemistry and agrochemical development.[1] Its inherent biological activities, including antimicrobial and plant growth-regulating properties, are often attributed to its function as a bidentate chelating agent for various metal ions.[2][3] The introduction of a fluorine atom onto the pyridine ring represents a strategic chemical modification. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[4] Specifically, fluorination can enhance metabolic stability, increase membrane permeability, and modulate binding affinity to target proteins, often leading to enhanced biological potency.
This guide provides a comparative analysis of the known biological activities of positional isomers of fluorinated picolinic acid. While direct, head-to-head comparative studies across all isomers are scarce in publicly available literature, this document synthesizes the existing preclinical data for individual isomers and related derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the reported herbicidal, antifungal, and potential therapeutic activities, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Herbicidal Activity: Synthetic Auxins and the Picolinate Family
Picolinic acid derivatives are a significant class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately, plant death.[5][6][7] Commercial herbicides like picloram and clopyralid are based on the picolinic acid scaffold.[5] Fluorination has been explored as a strategy to enhance the efficacy and broaden the weed spectrum of these compounds.
While specific data comparing simple fluoropicolinic acid isomers is limited, studies on more complex derivatives highlight the positive impact of fluorine substitution. For instance, the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has yielded potent herbicides. In root growth inhibition assays, these fluorinated derivatives demonstrated superior inhibitory effects against weeds like Brassica napus compared to the non-fluorinated herbicide picloram.[5]
The mechanism of action for these herbicides involves binding to auxin receptors, such as the F-box protein AFB5, leading to downstream effects that disrupt normal plant development.[6] The differential activity observed with even subtle structural changes underscores the importance of substituent positioning on the picolinic acid ring, suggesting that the isomeric position of a fluorine atom would significantly influence herbicidal potency.[8]
Experimental Protocol: Assessing Herbicidal Activity via Root Growth Inhibition
This protocol describes a standard method for evaluating the herbicidal potential of picolinic acid isomers by measuring their effect on the root growth of a model plant, such as Arabidopsis thaliana or various weed species.
Rationale: This assay provides a quantitative measure (IC50) of a compound's ability to inhibit plant growth, a key indicator of herbicidal activity. The choice of a model plant like A. thaliana allows for standardized, reproducible results, while testing against target weeds provides practical efficacy data.
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare stock solutions of each fluorinated picolinic acid isomer (e.g., 3-FPA, 4-FPA, 5-FPA, 6-FPA) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
Perform serial dilutions in sterile water or culture medium to create a range of test concentrations (e.g., 0.1 µM to 500 µM). Include a known herbicide (e.g., picloram) as a positive control and a solvent-only solution as a negative control.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize seeds of the chosen plant species (e.g., Brassica napus) using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinsed 3-5 times with sterile water).
-
Aseptically place seeds onto Petri dishes containing a solidified growth medium (e.g., Murashige and Skoog medium) supplemented with the various concentrations of the test compounds.
-
-
Incubation:
-
Seal the Petri dishes and place them in a controlled growth chamber. Incubation conditions should be optimized for the plant species (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings for each treatment group.
-
Calculate the percent inhibition of root growth for each concentration relative to the negative control.
-
Plot the percent inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Antifungal Activity: A Potential Avenue for Fluoropicolinates
Picolinic acid itself exhibits a broad spectrum of antimicrobial activity.[2][9] Research into fluorinated derivatives suggests that this activity can be retained or enhanced. A study on novel picolinamides (amides derived from picolinic acid) provided specific data on a 4-fluoro derivative.
In a comparative antifungal bioassay, N-phenyl-(4-fluoro)-imino-picolinamide was tested against various phytopathogenic fungi.[10] The results, summarized in the table below, indicate moderate to significant antifungal activity, particularly against Rhizoctonia solani and Alternaria alternata. The effective dose 50 (ED50) values for the 4-fluoro derivative were in the range of 51.4-87.2 µg/mL against these fungi, demonstrating its potential as a fungicidal agent.[10] While this data is for a picolinamide derivative, it strongly suggests that the underlying 4-fluoropicolinic acid scaffold is amenable to the development of antifungal compounds.
| Compound | Fungal Species | ED50 (µg/mL)[10] |
| N-phenyl-(4-fluoro)-imino-picolinamide | Rhizoctonia solani | 51.4 |
| N-phenyl-(4-fluoro)-imino-picolinamide | Alternaria alternata | 87.2 |
| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 |
| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 |
Table 1: Comparative antifungal activity (ED50) of a 4-fluoro picolinamide derivative against two common phytopathogenic fungi. Data for a chloro-derivative is included for comparison.
Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol details the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of fluorinated picolinic acid isomers against fungal pathogens, such as Candida albicans or phytopathogens.[7][11]
Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[2][12] This method is highly reproducible and allows for the high-throughput screening of multiple compounds and isomers against various microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of each fluoropicolinic acid isomer in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.125 to 1024 µg/mL).[7]
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]
-
Further dilute this suspension in RPMI 1640 medium to obtain the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug solutions.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
Potential Therapeutic Activities: Anticancer, Anti-inflammatory, and Neuroprotective Effects
Preclinical research has highlighted the potential of 5-fluoropicolinic acid as a therapeutic agent for a range of human diseases.[4] While detailed, peer-reviewed experimental data is emerging, initial findings suggest activity in three key areas:
-
Anticancer Activity: 5-Fluoropicolinic acid has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo. One study noted its ability to inhibit human hepatocellular carcinoma cell proliferation by inducing apoptosis and cell cycle arrest.[4] This positions the 5-fluoro isomer as a promising scaffold for the development of novel oncology drugs.
-
Anti-inflammatory Activity: The compound was found to significantly reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory diseases.[4]
-
Neuroprotective Activity: In models of Alzheimer's disease, 5-fluoropicolinic acid reportedly inhibited the formation of amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[4]
It is crucial to note that these findings for 5-fluoropicolinic acid are based on preliminary reports and require further validation through rigorous, peer-reviewed studies with comprehensive data. No comparable therapeutic activity data was found for the 3-, 4-, or 6-fluoro isomers in the searched literature.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[5]
Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of a compound's IC50 value against various cancer cell lines. It is a robust, reliable, and high-throughput method for initial anticancer screening.
Caption: Standard workflow for an MTT cell viability and cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., HepG2, human hepatocellular carcinoma) in complete medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoropicolinic acid isomers in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and solvent controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Comparative Analysis and Future Directions
The available data, though fragmented, allows for a preliminary comparative analysis of the fluorinated picolinic acid isomers.
-
Herbicidal Activity: Fluorination appears to be a viable strategy for enhancing the herbicidal activity of picolinic acid-based compounds. While direct comparisons are lacking, the success of complex 5-fluoro-picolinate derivatives suggests this position is favorable.[5]
-
Antifungal Activity: The 4-fluoro position shows promise, with a picolinamide derivative demonstrating notable efficacy.[10] This provides a strong rationale for synthesizing and testing the parent 4-fluoropicolinic acid and its other isomers against a panel of fungal pathogens.
-
Therapeutic Potential: The 5-fluoro isomer stands out as a candidate for therapeutic development, with preliminary reports of anticancer, anti-inflammatory, and neuroprotective effects.[4] These claims urgently require substantiation with robust, publicly available data.
Knowledge Gaps and Future Research:
The most significant gap is the lack of direct, systematic comparative studies. Future research should prioritize the synthesis and parallel screening of all four simple isomers (3-, 4-, 5-, and 6-fluoropicolinic acid) across a standardized panel of biological assays. This would definitively elucidate the structure-activity relationship (SAR) of fluorine placement on the picolinic acid core and identify the most promising isomer for specific applications. Investigating the mechanism of action for the most active isomers will be critical for their further development as herbicides, fungicides, or therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. broadpharm.com [broadpharm.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Gold Standard and Beyond: A Comparative Guide to Validating the Structure of 3-Fluoropyridine-2-carboxylic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. The nuanced arrangement of atoms in pharmacologically active molecules, such as derivatives of 3-Fluoropyridine-2-carboxylic acid—a scaffold of increasing interest[1][2]—directly dictates their biological activity, physicochemical properties, and safety profile. This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of these crucial compounds, anchored by experimental data and field-proven insights. We will delve into the undisputed gold standard, single-crystal X-ray crystallography, and objectively compare its outputs with those of powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the burgeoning field of computational structure prediction.
The Imperative of Unambiguous Structural Validation
The introduction of a fluorine atom to the pyridine ring, as seen in this compound, imparts unique electronic properties that can significantly influence a molecule's interaction with biological targets. However, these same substitutions can also introduce synthetic ambiguities. Isomers can be readily formed, and subtle changes in reaction conditions can lead to unexpected molecular architectures. Therefore, relying on a single analytical technique can be fraught with peril. A multi-pronged approach, leveraging the strengths of different methods, provides a self-validating system for absolute structural confidence.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] This technique is predicated on the diffraction of X-rays by the ordered lattice of a single crystal, yielding a unique diffraction pattern that can be mathematically deconvoluted to reveal precise atomic coordinates, bond lengths, bond angles, and torsional angles.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that demands patience and precision. The causality behind each step is critical to success.
References
The Strategic Incorporation of 3-Fluoropyridine-2-carboxylic Acid in Drug Discovery: A Cost-Benefit Analysis
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Among the vast arsenal of chemical tools available to medicinal chemists, the selective incorporation of fluorine has emerged as a particularly powerful strategy.[1] This guide provides an in-depth cost-benefit analysis of utilizing 3-Fluoropyridine-2-carboxylic acid, a fluorinated building block, in drug discovery programs. We will objectively compare its performance with non-fluorinated analogues and other bioisosteric replacements, supported by experimental data and detailed synthetic considerations.
The "Fluorine Advantage": Impact on Physicochemical and Pharmacological Properties
The introduction of a fluorine atom into a pyridine ring, as in this compound, induces significant alterations in the molecule's electronic and physical properties. These changes are central to the benefits observed in medicinal chemistry.[1]
Modulation of Acidity (pKa) and Lipophilicity (LogP)
One of the most predictable effects of fluorination is the modulation of the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. The strong electron- withdrawing nature of the fluorine atom in this compound lowers the pKa of the pyridine nitrogen, making it less basic.[1] Concurrently, the inductive effect of fluorine stabilizes the carboxylate anion, making the carboxylic acid more acidic compared to its non-fluorinated counterpart, picolinic acid.[2] These alterations can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.[1]
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly influenced by fluorination. While the effect of a single fluorine atom can be context-dependent, it generally increases lipophilicity.[1] This can enhance membrane permeability and improve oral bioavailability.[3]
Here is a comparative summary of the key physicochemical properties:
| Property | This compound | Pyridine-2-carboxylic Acid (Picolinic Acid) | Rationale for Change |
| Molecular Formula | C₆H₄FNO₂ | C₆H₅NO₂ | Addition of a fluorine atom. |
| Molecular Weight | 141.10 g/mol [4] | 123.11 g/mol [5] | Increased mass due to fluorine. |
| Predicted pKa (acid) | 2.71 ± 0.10[6] | ~1 (strongest acidic)[5] | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity.[2] |
| Predicted pKa (base) | Not explicitly found, but expected to be lower than picolinic acid. | 5.52 (strongest basic)[5] | The electron-withdrawing fluorine atom reduces the electron density on the pyridine nitrogen, decreasing its basicity.[1] |
| Predicted LogP | 0.91890[6] | 0.22[5] | Fluorine substitution generally increases lipophilicity.[1] |
| Melting Point | 154 °C[6] | 136-138 °C | Altered crystal lattice energy due to fluorine substitution. |
Enhancing Metabolic Stability
A significant driver for the use of fluorinated compounds in drug discovery is the enhanced metabolic stability they often confer. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450 (CYP).[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the in vivo half-life of a drug candidate can be significantly extended.
A pertinent case study demonstrated that a 3-fluoropyridine analog exhibited enhanced metabolic stability compared to its pyridyl counterparts.[6] This increased stability reduces the rate of clearance, potentially leading to improved therapeutic efficacy and a more convenient dosing regimen.[6]
The Cost of Advantage: A Synthetic Perspective
While the benefits of incorporating this compound are compelling, a thorough cost-benefit analysis must consider the synthetic accessibility and cost of this building block compared to its non-fluorinated analog.
Synthesis of this compound
A common synthetic route to 3-fluoropyridine derivatives involves the diazotization of an aminopyridine in the presence of a fluoride source. A detailed, multi-step synthesis starting from the readily available and low-cost quinolinic acid has also been patented, outlining a scalable industrial process.[7]
Experimental Protocol: Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid (a related precursor) [7]
-
Step 1: Diazotization and Fluorination of 6-chloro-3-amino-2-picoline. 6-chloro-3-amino-2-picoline is treated with a sodium nitrite solution in the presence of hydrochloric acid at low temperatures (0-3°C). This is followed by the addition of fluoroboric acid to introduce the fluorine atom.
-
Step 2: Oxidation to the Carboxylic Acid. The resulting 6-chloro-3-fluoro-2-methylpyridine is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium dichromate in the presence of a catalyst like sodium tungstate and a phase transfer catalyst (e.g., a crown ether) in dilute sulfuric acid. The reaction is heated to around 105°C.
-
Step 3: Purification. The crude product is purified by dissolving it in an alkaline aqueous solution, extracting impurities with an organic solvent, followed by acidification to precipitate the pure 6-chloro-3-fluoro-2-pyridinecarboxylic acid.
Cost Analysis
The synthesis of this compound is inherently more complex and costly than that of picolinic acid, which can be prepared by the oxidation of 2-picoline. The multi-step synthesis, use of specialized reagents like fluoroboric acid and phase transfer catalysts, and potentially lower overall yields contribute to a higher cost per gram.
Cost Comparison:
| Compound | Typical Cost (per gram) | Key Cost Drivers |
| This compound | High | Multi-step synthesis, specialized fluorinating agents, purification challenges.[8] |
| Pyridine-2-carboxylic Acid | Low | Readily available starting materials, simpler synthesis. |
The decision to incur the additional cost of using this compound must be justified by a significant and demonstrable improvement in the drug candidate's properties.
Alternatives and Bioisosteric Replacements
In drug design, it is crucial to consider alternatives to a particular structural motif. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.
Non-fluorinated Pyridine Carboxylic Acids
The most direct comparator is the non-fluorinated picolinic acid. As discussed, this analog is less expensive but lacks the potential benefits of enhanced metabolic stability and modulated physicochemical properties conferred by the fluorine atom.
Other Fluorinated Pyridine Carboxylic Acids
Isomers such as 5-fluoropyridine-2-carboxylic acid can also be considered. The position of the fluorine atom can subtly alter the electronic and steric properties, potentially leading to different biological activities and ADME profiles. The market price of these isomers is also influenced by the complexity of their synthesis.[8]
Carboxylic Acid Bioisosteres
The carboxylic acid group itself can be a liability in drug candidates due to potential metabolic instability (e.g., formation of acyl glucuronides) and poor membrane permeability.[9] Several bioisosteres can be considered as replacements:
-
Tetrazoles: These are one of the most common carboxylic acid bioisosteres, exhibiting similar acidity but with increased lipophilicity, which can improve oral bioavailability.[3]
-
Acylsulfonamides: This group can also mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid.[3]
-
Hydroxamic acids: While less common as direct replacements, they can serve as bioisosteres in certain contexts.
The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific binding interactions and desired physicochemical properties.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Comparative Physicochemical Properties
Caption: Comparative properties of fluorinated vs. non-fluorinated picolinic acid.
Synthetic Workflow Comparison
Caption: Simplified comparison of synthetic workflows and relative costs.
Conclusion and Recommendations
The decision to employ this compound in a drug discovery program is a strategic one that requires a careful weighing of its benefits against its costs.
Benefits:
-
Improved Pharmacokinetics: The introduction of fluorine can lead to enhanced metabolic stability, potentially increasing the in vivo half-life and improving oral bioavailability.[1][6]
-
Modulated Physicochemical Properties: The ability to fine-tune acidity and lipophilicity allows for the optimization of drug-receptor interactions and solubility.[1][2]
-
Novel Intellectual Property: The use of a fluorinated scaffold can provide a pathway to novel chemical entities with patentable claims.
Costs:
-
Increased Financial Cost: The synthesis of this compound is more complex and expensive than its non-fluorinated counterpart.[8]
-
Synthetic Complexity: The introduction of the fluorine atom adds steps to the synthesis, which can increase timelines and resource allocation in the early stages of drug discovery.
Recommendation:
The use of this compound is most judiciously applied in lead optimization when:
-
The non-fluorinated analog exhibits poor metabolic stability.
-
Fine-tuning of pKa and/or lipophilicity is required to improve potency or ADME properties.
-
A clear structure-activity relationship (SAR) suggests that the electronic effects of a fluorine atom at the 3-position would be beneficial for target engagement.
In early-stage hit-to-lead campaigns, the higher cost and synthetic complexity may not be justified. However, for optimizing a promising lead candidate into a clinical contender, the strategic incorporation of this compound can be a highly effective and valuable strategy, ultimately leading to a more robust and successful drug.
References
- 1. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-Fluoropyridine-2-carboxylic Acid
As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and discovery to the entire lifecycle of the materials we handle. The proper disposal of specialized reagents like 3-Fluoropyridine-2-carboxylic acid (CAS No. 152126-31-3) is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of this fluorinated pyridine derivative, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Part 1: Hazard Assessment and Waste Classification
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is an irritant and, as a pyridine derivative, must be handled as a hazardous substance.[1][2] The primary hazards associated with this compound dictate its classification as hazardous chemical waste.
The causality for this classification stems from its known effects and the potential for generating toxic byproducts. During thermal decomposition or combustion, it can release highly toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3] Therefore, all waste streams containing this compound—including residual solids, solutions, contaminated labware, and personal protective equipment (PPE)—must be treated as hazardous.[1]
Table 1: Hazard Profile of this compound
| Hazard Type | GHS Classification & Statement | Key Precautionary Actions |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[2][4] | P280: Wear protective gloves/protective clothing.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] |
| Eye Irritation | H319: Causes serious eye irritation[2][4] | P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][4] | P261: Avoid breathing dust.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| Environmental | General Precaution | P273: Avoid release to the environment.[5] Do not discharge to sewer systems.[4] |
Part 2: The Core Principle: Waste Segregation
The single most critical step in a safe disposal workflow is rigorous waste segregation. Improperly mixed chemicals can lead to exothermic reactions, gas generation, or compromised disposal pathways. The decision-making process for segregating waste containing this compound should be systematic and unambiguous. As an organic acid, it must be kept separate from bases, oxidizers, and other incompatible materials.[6]
The following workflow diagram illustrates the correct segregation logic. This system is self-validating; by following this path, you inherently prevent the accidental mixing of incompatible waste streams.
Caption: Waste Segregation Workflow for this compound.
Part 3: Step-by-Step Disposal Protocol
Adherence to the following detailed methodology ensures safety and compliance.
3.1 Personal Protective Equipment (PPE) Before handling the chemical or its waste, always don the appropriate PPE. This is your primary defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Nitrile rubber gloves.[7] Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
-
Body Protection: A fully-buttoned laboratory coat.[7]
-
Work Area: All handling and waste consolidation should occur within a certified laboratory chemical fume hood to mitigate inhalation risks.[9]
3.2 Collecting Solid Waste This stream includes the pure compound, contaminated spatulas, weigh paper, and any disposable labware that has come into direct contact with the solid.
-
Designate a Container: Use a dedicated, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) pail or wide-mouth bottle.[1]
-
Transfer Waste: Carefully place all solid waste directly into this container. Avoid creating dust.[4]
-
Label Immediately: Affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and the date the first waste was added.[1]
-
Seal and Store: Tightly close the container and store it in a designated and secure waste accumulation area.[1]
3.3 Collecting Liquid Waste (Solutions) This stream includes reaction mixtures or solutions used for cleaning glassware.
-
Identify Solvent Type: Following the logic in the diagram above, determine if the solvent is halogenated or non-halogenated. This is crucial as these waste streams have different disposal costs and treatment processes.
-
Select the Correct Container: Use a designated, sealed, and properly vented hazardous liquid waste container (typically HDPE carboy) for the appropriate solvent class.
-
Transfer Waste: Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Labeling: Ensure the container is clearly labeled "Hazardous Waste" and that "this compound" is listed as a component. Maintain a log of all components added to the container.
-
Seal and Store: Securely cap the container and store it in a designated satellite accumulation area, away from incompatible materials.[9]
Part 4: Emergency Procedures: Spill Management
In the event of an accidental spill, a prepared response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[4]
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
-
Collect Absorbed Material: Carefully scoop the contaminated absorbent material into a designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.[1]
Part 5: Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4] The only acceptable final disposal route is through a licensed and approved channel.
-
Arrange for Pickup: Once your waste container is full or you have completed the project, arrange for collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[1][7]
-
Incineration: The ultimate disposal method for this type of waste is typically controlled incineration in a facility equipped with flue gas scrubbing technology.[4] This ensures the complete destruction of the organic molecule and the capture of hazardous byproducts like hydrogen fluoride.
By integrating these scientifically-backed procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Safe Handling of 3-Fluoropyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, 3-Fluoropyridine-2-carboxylic acid is a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its unique chemical structure, featuring a fluorinated pyridine ring, offers distinct properties for the development of complex molecules.[1][2] However, with its utility comes the inherent responsibility of ensuring safe handling to mitigate potential risks. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a laboratory setting, moving beyond mere procedural steps to explain the rationale behind each safety recommendation.
Understanding the Hazard Landscape
This compound is classified as a hazardous substance that necessitates careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. According to its Safety Data Sheet (SDS), the compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
The causality behind these hazards lies in its chemical nature as a halogenated pyridine derivative and a carboxylic acid. The pyridine ring itself can be irritating, and the acidic nature of the carboxyl group can cause corrosive effects on tissues upon contact. The fluorine atom enhances the molecule's reactivity and potential for biological interaction.
Personal Protective Equipment: Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for their use.
| PPE Component | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and airborne particles of the solid compound, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves. Nitrile, neoprene, or butyl rubber are recommended for handling organic acids.[4][5] | Provides a barrier against skin contact, which can cause irritation. The choice of material ensures resistance to potential degradation by the chemical. |
| Body Protection | A fully-buttoned laboratory coat.[6] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][7] If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates may be necessary.[4] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation. |
A Step-by-Step Protocol for Safe Handling and Disposal
The following workflow provides a comprehensive, step-by-step guide for the safe handling of this compound, from initial preparation to final disposal.
I. Preparation and Weighing
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5][7]
-
Donning PPE : Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing : As this compound is a solid, care should be taken to avoid generating dust during weighing.[3] Use a spatula to carefully transfer the desired amount to a tared container.
II. Experimental Use
-
Dissolution : When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Reaction Monitoring : Keep the reaction vessel closed to the extent possible to prevent the release of any vapors or aerosols.
-
Post-Reaction Work-up : All subsequent handling of solutions containing this compound should be performed with the same level of precaution as handling the pure solid.
III. Decontamination and Waste Disposal
-
Decontamination : Thoroughly clean all glassware and equipment that has come into contact with the compound.
-
Waste Segregation : this compound is a halogenated organic compound.[8] All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (e.g., reaction residues, cleaning solvents) must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9]
-
Container Management : Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[6]
-
Disposal Request : When the waste container is full, follow your institution's procedures for hazardous waste pickup and disposal.[9]
Visualizing the Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: A flowchart outlining the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.
Spill Response
For a small spill of solid this compound:
-
Evacuate and Isolate : If safe to do so, restrict access to the spill area.[10]
-
Don Additional PPE : If not already wearing them, put on appropriate gloves, goggles, and a lab coat.[4]
-
Neutralize (if applicable and trained) : For acidic solids, a neutralizing agent like sodium bicarbonate can be applied.[11]
-
Clean-up : Carefully sweep the solid material into a designated hazardous waste container.[4] Avoid raising dust.
-
Decontaminate : Clean the spill area with soap and water.[10]
-
Dispose : All cleanup materials must be disposed of as hazardous waste.[11]
For a large spill, evacuate the area and notify your institution's environmental health and safety office immediately.[4]
Personal Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Storage and Incompatibility
Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous reactions.[6]
Conclusion
The responsible use of this compound is paramount for the safety of laboratory personnel and the integrity of research. By understanding the inherent hazards, diligently using the correct personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can confidently and safely harness the potential of this valuable chemical compound. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
- 1. lookchem.com [lookchem.com]
- 2. Excellent chemical plant bulk supply this compound 152126-31-3 [bailongpharm.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. ehs.gatech.edu [ehs.gatech.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




